Dovitinib-RIBOTAC TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H57F4N9O12S |
|---|---|
Molekulargewicht |
1120.1 g/mol |
IUPAC-Name |
ethyl 5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H56FN9O10S.C2HF3O2/c1-2-70-50(65)44-46(63)41(72-49(44)56-33-7-4-3-5-8-33)30-32-11-14-40(39(62)29-32)71-28-27-69-26-25-68-24-23-67-22-16-55-51(66)54-15-17-60-18-20-61(21-19-60)34-12-13-36-38(31-34)58-47(57-36)43-45(53)42-35(52)9-6-10-37(42)59-48(43)64;3-2(4,5)1(6)7/h3-14,29-31,62-63H,2,15-28H2,1H3,(H,57,58)(H3,53,59,64)(H2,54,55,66);(H,6,7) |
InChI-Schlüssel |
SSLPJCLVPXUGSX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Dovitinib-RIBOTAC TFA: A Technical Guide to a Novel RNA-Targeting Chimera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dovitinib-RIBOTAC TFA represents a paradigm shift in targeted therapeutics, demonstrating the successful reprogramming of a well-established receptor tyrosine kinase (RTK) inhibitor, Dovitinib, into a potent and selective RNA-targeting molecule. This chimeric molecule, a Ribonuclease Targeting Chimera (RIBOTAC), is designed to specifically bind to the precursor of microRNA-21 (pre-miR-21) and recruit endogenous RNase L to induce its degradation. This targeted degradation of an oncogenic miRNA has shown significant therapeutic potential in preclinical models of triple-negative breast cancer and Alport syndrome. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Dysregulation of miRNA expression is implicated in the pathogenesis of numerous diseases, including cancer and genetic disorders. Among these, microRNA-21 (miR-21) is a well-established oncomiR, being overexpressed in a wide range of solid tumors and associated with disease progression and poor prognosis. Traditional small molecule drug discovery has primarily focused on protein targets. However, the vast landscape of functional non-coding RNAs presents a largely untapped reservoir of therapeutic targets.
Dovitinib, a multi-kinase inhibitor, was identified to have off-target binding activity to the Dicer processing site of pre-miR-21.[1] This observation led to the rational design of Dovitinib-RIBOTAC, a chimeric molecule that leverages the RNA-binding property of Dovitinib and couples it with a moiety that recruits RNase L, a key enzyme in RNA degradation.[1] The trifluoroacetic acid (TFA) salt form, this compound, is a commonly used formulation for research purposes. This targeted degradation strategy has been shown to dramatically shift the selectivity of Dovitinib from its canonical protein targets to the desired RNA target by approximately 2500-fold, thereby minimizing potential off-target effects and enhancing the therapeutic window.[1][2]
Mechanism of Action
This compound operates through a unique mechanism of action that involves the targeted degradation of pre-miR-21. This process can be broken down into three key steps:
-
Binding to pre-miR-21: The Dovitinib moiety of the chimera selectively recognizes and binds to a specific structural motif (an A bulge) within the Dicer processing site of the pre-miR-21 hairpin.[1]
-
Recruitment of RNase L: The RIBOTAC portion of the molecule is designed to recruit and activate the latent endoribonuclease, RNase L.[1]
-
Catalytic Degradation of pre-miR-21: The localized activation of RNase L at the pre-miR-21 target site leads to the specific cleavage and subsequent degradation of the pre-miR-21 transcript.[1]
This degradation of pre-miR-21 prevents its processing into mature, functional miR-21, thereby inhibiting its oncogenic activity. The reduction in mature miR-21 levels leads to the de-repression of its target genes, such as the tumor suppressor PDCD4, which can induce apoptosis and reduce cell proliferation and invasion.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of Dovitinib for pre-miR-21 | 3 µM | [1] |
| Selectivity Shift (RNA vs. RTK) | ~2500-fold | [1][2] |
| In Vitro Concentration for miR-21 Reduction | 0.2 - 5 µM |
Table 1: In Vitro Activity of this compound.
| Animal Model | Dosage and Administration | Duration | Key Outcomes | Reference |
| Triple-Negative Breast Cancer Xenograft | 56 mg/kg; intraperitoneal injection; every other day | 30 days | - Inhibited breast cancer metastasis- Decreased the number of lung nodules- Significantly diminished miR-21 and pre-miR-21 expression- Derepressed PDCD4 expression | |
| Alport Syndrome Mouse Model | 56 mg/kg; intraperitoneal injection; every other day | 42 days | - Stabilized urine albumin concentration- Reduced levels of mature and precursor miR-21 in the kidneys- Increased PPARα protein level |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the supplementary information from Zhang et al., J. Am. Chem. Soc. 2021, 143 (33), 13044–13055.
Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA was extracted from cells using the TRIzol reagent according to the manufacturer's protocol.
-
Reverse Transcription: cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit.
-
qPCR: qPCR was performed using TaqMan Gene Expression Assays on a suitable real-time PCR system. The relative expression of miR-21 was normalized to a suitable endogenous control (e.g., U6 snRNA).
-
Data Analysis: The comparative Ct (ΔΔCt) method was used to calculate the relative gene expression levels.
Water-LOGSY NMR Spectroscopy
-
Sample Preparation: A derivative of Dovitinib (1a, for improved solubility) was prepared in a buffer solution containing the pre-miR-21 model RNA or a deletion mutant.
-
NMR Experiment: Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) experiments were performed on a high-field NMR spectrometer.
-
Principle: This experiment detects the transfer of saturation from bulk water to the ligand. A positive signal indicates that the ligand is binding to the macromolecule (RNA).
-
Data Analysis: The presence or absence of a positive signal for the Dovitinib derivative in the presence of the wild-type and mutant pre-miR-21 was analyzed to confirm specific binding.
In Vivo Xenograft Mouse Model of Breast Cancer
-
Animal Strain: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice).
-
Cell Implantation: MDA-MB-231 cells, engineered to express luciferase (MDA-MB-231-Luc), were injected into the mammary fat pad of the mice.
-
Treatment: Once tumors were established, mice were treated with this compound (56 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day for 30 days.
-
Monitoring: Tumor growth was monitored by measuring tumor volume with calipers. Metastasis was monitored by bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors and lungs were collected for further analysis (e.g., histology, RT-qPCR for miR-21 levels, and western blotting for PDCD4 expression).
In Vivo Alport Syndrome Mouse Model
-
Animal Model: A genetically engineered mouse model of Alport Syndrome (e.g., Col4a3-/- mice).
-
Treatment: Mice were treated with this compound (56 mg/kg) or vehicle control via i.p. injection every other day for 42 days.
-
Monitoring: Urine samples were collected periodically to measure albumin and creatinine (B1669602) levels.
-
Endpoint Analysis: At the end of the study, kidneys were harvested for analysis of miR-21 levels (RT-qPCR) and PPARα protein expression (western blotting or immunohistochemistry).
Experimental and Logical Workflows
References
Dovitinib-RIBOTAC: An In-depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dovitinib-RIBOTAC is a pioneering therapeutic agent that exemplifies the innovative strategy of converting a multi-kinase inhibitor into a targeted RNA degrader. This chimeric molecule ingeniously utilizes the inherent affinity of Dovitinib for the precursor of microRNA-21 (pre-miR-21) and couples it with a small molecule designed to recruit Ribonuclease L (RNase L). This targeted recruitment results in the specific degradation of pre-miR-21, a microRNA implicated in a range of diseases, including various cancers and fibrotic conditions. This technical guide provides a detailed examination of the mechanism of action of Dovitinib-RIBOTAC, covering its dual-targeting properties, the fundamental principles of RIBOTAC technology, quantitative performance data, comprehensive experimental methodologies, and clear visualizations of the critical signaling pathways and experimental workflows.
Introduction to Dovitinib and the RIBOTAC Platform
Dovitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor
Dovitinib is a potent, orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases (RTKs) integral to tumor progression and angiogenesis.[1][2] Its primary targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] By blocking the activity of these kinases, Dovitinib effectively curtails downstream signaling cascades that drive cell proliferation, survival, and the formation of new blood vessels.[3][4]
RIBOTAC Technology: A New Frontier in RNA-Targeted Therapeutics
Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional molecules engineered to selectively degrade target RNA molecules by hijacking the cell's natural RNA disposal machinery.[5] This approach is conceptually similar to the well-established Proteolysis Targeting Chimeras (PROTACs) used for targeted protein degradation. A typical RIBOTAC is composed of two essential modules: an RNA-binding domain that recognizes a specific structural motif on the target RNA, and a ligand that recruits an endogenous ribonuclease, most commonly RNase L, to the RNA's vicinity.[5][6]
The Dual Mechanism of Action of Dovitinib-RIBOTAC
The conception of Dovitinib-RIBOTAC was catalyzed by the serendipitous discovery that Dovitinib, beyond its established role as a kinase inhibitor, also possesses the ability to bind to a functionally important site on pre-miR-21.[7][8] This unique dual-targeting characteristic has been skillfully exploited to engineer a molecule capable of the selective degradation of this oncogenic microRNA.
Dovitinib as a pre-miR-21 Binding Agent
The Inforna platform, a sophisticated, sequence-driven computational tool, was instrumental in identifying a specific structural motif within the pre-miR-21 hairpin as the binding site for Dovitinib. This interaction physically hinders the processing of pre-miR-21 by the Dicer enzyme, thereby impeding the maturation of functional miR-21.
The Dovitinib-RIBOTAC Chimera: Orchestrating Targeted RNA Degradation via RNase L
Dovitinib-RIBOTAC is a chimeric molecule that elegantly links Dovitinib to a small-molecule activator of RNase L.[7][9] Its mechanism of action is a well-defined, multi-step process:
-
Selective Binding to pre-miR-21: The Dovitinib component of the chimera directs the molecule to its specific binding site on the pre-miR-21 hairpin.
-
Recruitment and Activation of RNase L: The RNase L recruiting moiety of the Dovitinib-RIBOTAC engages with and activates RNase L, a ubiquitously expressed but latent endonuclease.
-
Formation of a Ternary Complex: The concurrent binding of Dovitinib-RIBOTAC to both pre-miR-21 and RNase L leads to the formation of a transient ternary complex.
-
Catalytic Cleavage of pre-miR-21: Within the confines of this complex, the now-activated RNase L enzymatically cleaves the pre-miR-21 transcript.
-
Release and Catalytic Cycling: Following the cleavage event, both the Dovitinib-RIBOTAC and RNase L are released, free to engage and degrade additional pre-miR-21 molecules, a hallmark of their catalytic mode of action.
This process of targeted degradation culminates in a substantial decrease in the cellular pool of mature miR-21, thereby alleviating its downstream pathological consequences.[7][10]
Quantitative Performance Data
Kinase Inhibition Profile of Dovitinib
The following table provides a summary of the half-maximal inhibitory concentrations (IC50) of Dovitinib against a selection of key tyrosine kinases.
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| c-Kit | 2 |
| CSF-1R | 36 |
| FGFR1 | 8 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRα | 27 |
| PDGFRβ | 210 |
Dovitinib-RIBOTAC: pre-miR-21 Degradation Efficacy and Enhanced Selectivity
The transformation of Dovitinib into a RIBOTAC results in a dramatic enhancement of its potency and a profound shift in its selectivity towards the intended RNA target.
| Parameter | Value |
| Dovitinib-RIBOTAC Potency Increase (mature miR-21 reduction) | 25-fold greater than Dovitinib |
| Selectivity Shift in favor of pre-miR-21 | 2500-fold improvement over RTK inhibition[8][9] |
Note: While a comprehensive table of DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values is not publicly available, the existing data unequivocally demonstrates a significant enhancement in on-target potency for the Dovitinib-RIBOTAC construct.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)
This protocol details a generalized procedure for ascertaining the IC50 values of Dovitinib against a panel of kinases, employing a time-resolved fluorescence (TRF) assay.
-
Reagents and Materials:
-
Recombinant kinase enzymes
-
Kinase-specific peptide substrates (biotinylated)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Dovitinib (prepared in serial dilutions)
-
Europium-labeled anti-phospho-specific antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well, low-volume microplates
-
TRF-compatible plate reader
-
-
Procedure:
-
Prepare a series of Dovitinib dilutions in the assay buffer.
-
Dispense the kinase enzyme and peptide substrate into the wells of the microplate.
-
Introduce the Dovitinib dilutions to the wells and incubate for 15-30 minutes at room temperature to facilitate compound binding.
-
Initiate the kinase reaction by the addition of ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction by adding a solution containing EDTA and the Europium-labeled antibody.
-
Incubate for an additional 60 minutes to permit the antibody to bind to the phosphorylated substrate.
-
Measure the TRF signal on a compatible plate reader, with excitation at ~320-340 nm and emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Calculate the TRF ratio and plot the percentage of inhibition as a function of Dovitinib concentration to derive the IC50 value.
-
RNase L Recruitment and Activation Assay
This assay is designed to validate the ability of Dovitinib-RIBOTAC to mediate the formation of a ternary complex involving pre-miR-21 and RNase L, leading to the activation of the latter.
-
Reagents and Materials:
-
In vitro transcribed and purified pre-miR-21, labeled with a 5' fluorescent probe (e.g., FAM)
-
Recombinant human RNase L
-
Dovitinib-RIBOTAC
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Gel loading buffer (containing formamide)
-
Urea-polyacrylamide gels
-
Fluorescence-based gel imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing the FAM-labeled pre-miR-21 and RNase L in the assay buffer.
-
Add increasing concentrations of Dovitinib-RIBOTAC to the reaction mixtures.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Quench the reactions by adding the gel loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the RNA fragments by electrophoresis on a denaturing urea-polyacrylamide gel.
-
Visualize the RNA bands using a fluorescence gel scanner.
-
The appearance of cleavage products from the full-length pre-miR-21 in the presence of Dovitinib-RIBOTAC and RNase L confirms successful ternary complex formation and RNase L activation.
-
Quantitative Reverse Transcription PCR (RT-qPCR) for pre-miR-21 and mature miR-21
This protocol outlines the methodology for quantifying the levels of precursor and mature miR-21 in cells following treatment with Dovitinib-RIBOTAC.
-
Reagents and Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
Dovitinib-RIBOTAC
-
RNA extraction reagent (e.g., TRIzol)
-
Reverse transcription kit employing stem-loop primers for mature miRNA or random hexamers for pre-miRNA
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Specific primers for pre-miR-21 and mature miR-21
-
Primers for a housekeeping gene for normalization (e.g., U6 snRNA)
-
Real-time PCR instrumentation
-
-
Procedure:
-
Treat cultured cells with a range of Dovitinib-RIBOTAC concentrations for a predetermined duration.
-
Isolate total RNA from the cells.
-
Perform reverse transcription of the RNA. For mature miR-21, utilize a stem-loop RT primer that is specific to its 3' end. For pre-miR-21, employ random primers or a specific reverse primer.
-
Assemble the qPCR reactions using the resulting cDNA, specific primers for the target RNAs, and the qPCR master mix.
-
Execute the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to ascertain the relative expression levels of pre-miR-21 and mature miR-21, normalized against the expression of the housekeeping gene.
-
Visualizations
Signaling Pathways
Caption: Dovitinib inhibits key signaling pathways downstream of receptor tyrosine kinases.
Caption: Dovitinib-RIBOTAC facilitates the targeted degradation of pre-miR-21 by RNase L.
Experimental Workflow
Caption: A schematic representation of the Inforna workflow for the discovery of RNA-binding small molecules.
Conclusion
Dovitinib-RIBOTAC stands as a testament to the power of innovative drug design, successfully repurposing a known kinase inhibitor into a precision RNA degrader. By capitalizing on the latent RNA-binding capabilities of Dovitinib and augmenting it with an RNase L recruiting moiety, a highly potent and selective agent for the degradation of pre-miR-21 has been developed. This technical guide has provided a comprehensive framework for understanding its dual mechanism of action, the quantitative metrics of its efficacy, and the experimental methodologies employed in its characterization. The principles elucidated herein are not only crucial for understanding Dovitinib-RIBOTAC but also offer a valuable blueprint for the future development of RNA-targeted therapeutics.
References
- 1. Quantitative RT-PCR Specific for Precursor and Mature miRNAs | Springer Nature Experiments [experiments.springernature.com]
- 2. Real-time PCR quantification of precursor and mature microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inforna 2.0: A Platform for the Sequence-Based Design of Small Molecules Targeting Structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time PCR quantification of precursor and mature microRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle of Ribonuclease Targeting Chimeras: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribonuclease Targeting Chimeras (RIBOTACs) represent a novel and powerful modality in the field of RNA-targeted therapeutics. Analogous to Proteolysis Targeting Chimeras (PROTACs) that degrade proteins, RIBOTACs are heterobifunctional small molecules designed to selectively bind to a target RNA molecule and recruit an endogenous ribonuclease to mediate its degradation. This approach offers a catalytic mechanism for reducing the levels of disease-associated RNAs, including those previously considered "undruggable," opening up new avenues for therapeutic intervention in a wide range of diseases, from genetic disorders and viral infections to cancer. This guide provides an in-depth exploration of the core principles of RIBOTAC technology, their mechanism of action, key experimental protocols for their evaluation, and a summary of their therapeutic potential.
Core Principle and Mechanism of Action
RIBOTACs are rationally designed chimeric molecules that function by inducing the proximity between a target RNA and an endogenous ribonuclease, most commonly RNase L.[1][2][3] This induced proximity leads to the site-specific cleavage and subsequent degradation of the target RNA. The structure of a RIBOTAC is modular, consisting of three key components:
-
An RNA-binding moiety: This "warhead" is a small molecule designed to bind with high affinity and selectivity to a specific structural motif within the target RNA.[4][5]
-
A Linker: A chemical linker connects the RNA-binding moiety to the ribonuclease-recruiting ligand. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficiency.
-
A Ribonuclease-recruiting ligand: This component binds to an endogenous ribonuclease, such as RNase L, and recruits it to the target RNA.[4][6]
The catalytic nature of RIBOTACs allows a single molecule to mediate the degradation of multiple target RNA molecules, leading to potent and sustained knockdown of the RNA of interest.[5][6]
Signaling Pathway of RIBOTAC-Mediated RNA Degradation
The mechanism of action of a typical RIBOTAC involves the recruitment of RNase L, a key enzyme in the innate immune response. RNase L exists as an inactive monomer in the cell and is activated upon dimerization.[1] RIBOTACs facilitate this dimerization and activation in the proximity of the target RNA.
Caption: RIBOTAC Mechanism of Action.
Quantitative Analysis of RIBOTAC Activity
The efficacy of RIBOTACs is assessed through various quantitative assays that measure their binding affinity, degradation efficiency, and cellular activity. The following tables summarize key quantitative data for representative RIBOTACs.
| RIBOTAC Target | Cell Line | RIBOTAC Concentration | % mRNA Reduction | Reference |
| JUN-mRNA | Mia PaCa-2 | 2 µM | 40% | [7] |
| c-Myc-mRNA | HeLa | 10 µM | 50% | [7] |
| pre-miR-155 | MDA-MB-231 | 100 nM | ~70% | [8] |
| LGALS1 mRNA | MDA-MB-231 | 10 µM | ~54% | [7] |
| Fluorescent Probe | EC50 (µM) for RNase L Binding | Reference |
| Ribo1-Cy5 | 20 | [8] |
| Ribo2-Cy5 | 20 | [8] |
| Ribo1-Fluo | 50 | [8] |
| Ribo2-Fluo | 2 | [8] |
| Ribo1-Cou | 12.5 | [8] |
| Ribo2-Cou | 12.5 | [8] |
| Ribo1-NBD | 80 | [8] |
| Ribo2-NBD | 80 | [8] |
Experimental Protocols
The development and validation of RIBOTACs involve a series of key experiments to characterize their activity and mechanism of action.
In Vitro RNase L-Mediated RNA Cleavage Assay
This assay directly assesses the ability of a RIBOTAC to induce RNase L-mediated cleavage of a target RNA in a cell-free system.
Methodology:
-
RNA Preparation: Synthesize or in vitro transcribe the target RNA. Fluorescently label the 5' end of the RNA (e.g., with Cy5) for visualization.
-
Reaction Setup: In a reaction tube, combine the fluorescently labeled target RNA, the RIBOTAC at various concentrations, and purified recombinant RNase L in an appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Analysis: Stop the reaction and analyze the RNA cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled RNA fragments.
-
Quantification: Quantify the intensity of the full-length and cleaved RNA bands to determine the percentage of RNA degradation at each RIBOTAC concentration.
Cellular RIBOTAC Activity Assessment using RT-qPCR
This assay measures the ability of a RIBOTAC to degrade a target RNA within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the RIBOTAC at a range of concentrations for a specified duration (e.g., 24-48 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a suitable RNA extraction kit.
-
Reverse Transcription (RT): Convert the isolated RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target RNA and a reference gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target RNA in RIBOTAC-treated cells compared to vehicle-treated control cells using the delta-delta Ct method. This will determine the percentage of RNA knockdown.
Experimental Workflow for RIBOTAC Evaluation
The following diagram illustrates a typical workflow for the discovery and validation of a novel RIBOTAC.
Caption: A typical experimental workflow for RIBOTAC development.
Logical Relationships of RIBOTAC Components
The successful design of a functional RIBOTAC relies on the careful consideration of the interplay between its three core components.
Caption: Logical relationship of RIBOTAC components.
Conclusion and Future Directions
RIBOTAC technology presents a promising frontier in drug discovery, offering a versatile platform for targeting a wide array of disease-relevant RNAs. The ability to catalytically degrade RNA molecules provides a significant advantage over traditional occupancy-based inhibitors. Future research will likely focus on expanding the repertoire of recruitable ribonucleases, discovering novel RNA-binding motifs, and optimizing the pharmacokinetic and pharmacodynamic properties of RIBOTACs for clinical translation. As our understanding of the structural and functional landscape of the transcriptome deepens, the potential applications for this innovative therapeutic modality will continue to expand, heralding a new era of RNA-targeted medicine.
References
- 1. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dovitinib: A Dual-Action Molecule Targeting Kinase Signaling and microRNA Processing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dovitinib, a small molecule initially developed as a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, has emerged as a fascinating example of a dual-action therapeutic agent. While its activity against key oncogenic pathways driven by FGFR, VEGFR, and PDGFR is well-documented, recent groundbreaking research has unveiled a novel mechanism of action: the direct binding and modulation of a non-coding RNA, the precursor to microRNA-21 (pre-miR-21). This discovery opens up new avenues for therapeutic intervention, repositioning Dovitinib as not only a kinase inhibitor but also as a modulator of post-transcriptional gene regulation. This technical guide provides a comprehensive overview of Dovitinib's dual role, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Introduction: The Dual Functionality of Dovitinib
Dovitinib (TKI258) is a benzimidazole-quinolinone compound that has been extensively investigated in preclinical and clinical settings for its anti-cancer properties.[1][2][3] Its primary mechanism of action was attributed to its ability to bind to the ATP-binding pocket of multiple RTKs, thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[4][5] However, a paradigm shift in our understanding of Dovitinib's pharmacology came with the discovery of its ability to bind to RNA G-quadruplexes and, more specifically, to the Dicer processing site of the oncogenic pre-miR-21.[6][7][8] This interaction inhibits the maturation of miR-21, a microRNA implicated in a wide range of cancers, leading to the upregulation of its tumor-suppressor target genes.[9][10] This guide will delve into both facets of Dovitinib's activity, providing a detailed technical resource for the scientific community.
Dovitinib as a Receptor Tyrosine Kinase Inhibitor
Dovitinib exhibits potent inhibitory activity against a range of RTKs, primarily targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][11][12]
Signaling Pathways Targeted by Dovitinib
The inhibition of these RTKs by Dovitinib leads to the downregulation of major downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][4] These pathways are central to cell proliferation, survival, and angiogenesis.
Caption: Dovitinib inhibits RTKs, blocking PI3K/AKT and MAPK/ERK pathways.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of Dovitinib against various kinases is summarized in the table below. The IC50 values represent the concentration of Dovitinib required to inhibit 50% of the kinase activity in vitro.
| Kinase Target | IC50 (nM) | Reference |
| FGFR1 | 8 | [1] |
| FGFR2 | 30 | [1] |
| FGFR3 | 9 | [1] |
| VEGFR1 (Flt-1) | 13 | [1] |
| VEGFR2 (KDR) | 13 | [1] |
| VEGFR3 (Flt-4) | 10 | [1] |
| PDGFRα | 40 | [1] |
| PDGFRβ | 22 | [1] |
| c-Kit | 11 | [1] |
| FLT3 | 10 | [1] |
| CSF-1R | 14 | [1] |
Dovitinib as an RNA-Binding Molecule
The discovery that Dovitinib can directly bind to pre-miR-21 and inhibit its processing represents a significant advancement in the field of small molecule-RNA interactions.[6][7][8][9][13]
Mechanism of Action: Inhibition of pre-miR-21 Processing
Dovitinib specifically binds to a functional site within the precursor of the oncogenic microRNA, pre-miR-21.[8] This binding event occurs at the Dicer processing site, which contains an adenine (B156593) bulge.[1] By occupying this site, Dovitinib sterically hinders the Dicer enzyme from accessing and cleaving pre-miR-21 into its mature, functional form.[1][14] This leads to a decrease in the levels of mature miR-21 and a subsequent upregulation of its downstream tumor suppressor targets, such as PTEN and PDCD4.[10]
Caption: Dovitinib binds to pre-miR-21, inhibiting Dicer processing and miR-21 function.
Reprogramming Dovitinib: The RIBOTAC Approach
To enhance the RNA-targeting activity and selectivity of Dovitinib, a novel strategy involving the creation of a Ribonuclease Targeting Chimera (RIBOTAC) has been developed.[6][8] This approach involves chemically linking Dovitinib, the RNA-binding moiety, to a small molecule that recruits an endogenous ribonuclease, such as RNase L.[15] The resulting Dovitinib-RIBOTAC can then specifically bind to pre-miR-21 and induce its targeted degradation. This strategy has been shown to dramatically increase the potency and selectivity of Dovitinib for its RNA target over its canonical protein kinase targets.[6][8]
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-dimensional combinatorial screening and the RNA Privileged Space Predictor program efficiently identify aminoglycoside–RNA hairpin loop interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-Dimensional Combinatorial Screening (2DCS) of a Bacterial rRNA A-site-like Motif Library: Defining Privileged Asymmetric Internal Loops that Bind Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. NMR characterization of RNA-small molecule structures [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fine-tuning miR-21 expression and inhibition of EMT in breast cancer cells using aromatic-neomycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Dovitinib-RIBOTAC: A Technical Guide to RNA Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the RNA target specificity of Dovitinib-RIBOTAC, a novel RNA-targeting chimeric molecule. By repurposing the multi-kinase inhibitor Dovitinib, this RIBOTAC (Ribonuclease-Targeting Chimera) has been engineered to selectively bind and degrade a specific microRNA precursor, offering a promising therapeutic strategy for diseases driven by this non-coding RNA. This document details the mechanism of action, target binding and degradation data, off-target analysis, and the experimental protocols utilized in its characterization.
Introduction: Repurposing a Kinase Inhibitor to Target RNA
Dovitinib is a well-characterized small molecule that potently inhibits several receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] However, through systematic screening, Dovitinib was discovered to also bind to the precursor of an oncogenic microRNA, pre-miR-21.[3] This off-target binding presented a unique opportunity for reprogramming.
RIBOTAC technology leverages the principles of targeted protein degradation, but is adapted for RNA.[4][5][6] A RIBOTAC is a heterobifunctional molecule composed of an RNA-binding moiety and a recruiter for an endogenous ribonuclease, such as RNase L.[5][7] By tethering Dovitinib to an RNase L recruiter, the resulting Dovitinib-RIBOTAC was designed to specifically direct this nuclease to pre-miR-21, leading to its cleavage and subsequent degradation.[3] This innovative approach has been shown to dramatically shift the molecule's selectivity away from its original protein targets towards the desired RNA target.[3][8][9]
Mechanism of Action
The mechanism of Dovitinib-RIBOTAC can be summarized in a two-step process:
-
Binding to pre-miR-21: The Dovitinib portion of the chimera acts as the "warhead," recognizing and binding to a specific structural motif (an A-bulge) within the Dicer processing site of the pre-miR-21 hairpin.[3][10]
-
Recruitment of RNase L and Degradation: The other end of the RIBOTAC is a small molecule that recruits and activates the latent, monomeric form of RNase L.[3] This induced proximity of RNase L to the pre-miR-21 transcript results in the site-specific cleavage of the RNA, preventing its maturation into functional miR-21 and leading to its degradation.[3][10]
This targeted degradation approach offers a significant advantage over simple binding, as it can catalytically eliminate the target RNA, leading to a more profound and sustained biological effect.[11]
Quantitative Analysis of Target Specificity
The reprogramming of Dovitinib into a RIBOTAC resulted in a remarkable shift in its biological activity, demonstrating enhanced potency against its RNA target and significantly reduced activity against its canonical protein kinase targets.
RNA Target Binding and Degradation
Dovitinib itself binds to pre-miR-21 with a micromolar affinity and can inhibit its processing by the Dicer enzyme.[10] The Dovitinib-RIBOTAC, however, was engineered for degradation rather than inhibition. While direct binding affinity (Kd) for the full RIBOTAC is not explicitly reported, its efficacy in cellular systems demonstrates a significant improvement in potency.
| Compound | Target | Assay | Metric | Value | Reference |
| Dovitinib | pre-miR-21 | Binding Assay | Kd | 3 µM | [10] |
| Dovitinib | pre-miR-21 | In Vitro Dicer Processing | IC50 | 5 µM | [10] |
| Dovitinib | mature miR-21 | Cellular Assay (MDA-MB-231) | EC~30% reduction | 5 µM | [10] |
| Dovitinib-RIBOTAC | mature miR-21 | Cellular Assay (MDA-MB-231) | EC~30% reduction | 0.2 µM | [10][11] |
Table 1: Comparison of Dovitinib and Dovitinib-RIBOTAC activity on the pre-miR-21 target.
Protein Target (Kinase) Inhibition Profile
A key aspect of the Dovitinib-RIBOTAC's specificity is its dramatically reduced activity against the original protein targets of Dovitinib. This shift is crucial for minimizing off-target effects related to kinase inhibition.
| Kinase Target | Dovitinib IC50 (nM) | Dovitinib-RIBOTAC Derivative IC50 (µM) | Fold Change in Potency | Reference |
| FLT3 | 1 | 1.7 | 1700x decrease | [2][3][12] |
| c-Kit | 2 | >10 | >5000x decrease | [2][3][12] |
| FGFR1 | 8 | 5 | 625x decrease | [2][3][9] |
| FGFR3 | 9 | >10 | >1111x decrease | [2][3][9] |
| VEGFR2 | 13 | >10 | >769x decrease | [2][3] |
| PDGFRβ | 210 | >10 | >47x decrease | [2][3] |
Table 2: Kinase inhibition profile of Dovitinib versus a Dovitinib-RIBOTAC derivative. The data illustrates a significant reduction in potency against canonical kinase targets for the RNA-targeting molecule.
The conversion of Dovitinib to a RIBOTAC was reported to shift its selectivity by approximately 2500-fold toward the pre-miR-21 RNA target over its protein kinase targets.[3][8][9][10]
Off-Target RNA Specificity
Global miRNA profiling and RNA-sequencing analyses were performed to assess the specificity of Dovitinib-RIBOTAC for pre-miR-21. The results, available in the supplementary data of the primary literature, indicate that Dovitinib-RIBOTAC is highly selective for miR-21, with minimal effects on the levels of other miRNAs or mRNAs at effective concentrations.[13] This high degree of specificity is attributed to the unique binding of the Dovitinib moiety to the structure of pre-miR-21.
Signaling Pathways
Understanding the signaling context of both the RNA and protein targets is essential for appreciating the specificity and therapeutic potential of Dovitinib-RIBOTAC.
miR-21 Biogenesis and Downstream Effects
Dovitinib-RIBOTAC intervenes in the canonical microRNA biogenesis pathway. By degrading pre-miR-21 in the cytoplasm, it prevents Dicer from processing it into the mature, functional miR-21.
Mature miR-21 is an onco-miR that promotes cell proliferation, survival, and invasion by repressing the translation of several tumor suppressor genes, most notably PTEN.[9][14] PTEN is a critical negative regulator of the PI3K/Akt and ERK signaling pathways.[9] By degrading pre-miR-21, Dovitinib-RIBOTAC leads to the de-repression of PTEN, thereby inhibiting these pro-survival pathways.[9]
Canonical Dovitinib Signaling Pathway
In contrast, the original activity of Dovitinib involves the direct inhibition of receptor tyrosine kinases at the cell surface, blocking downstream signaling cascades like the RAS/MEK/ERK and PI3K/Akt pathways. The reprogramming to a RIBOTAC effectively silences this mode of action.
References
- 1. Control of microRNA biogenesis and transcription by cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-tailed RT-qPCR: a novel method for highly accurate miRNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00123K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MiR-21 Induced Angiogenesis through AKT and ERK Activation and HIF-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Step and Real-Time Detection of microRNA-21 in Human Samples for Lung Cancer Biosensing Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dovitinib's Novel Interaction with pre-miR-21: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dovitinib, a well-established receptor tyrosine kinase (RTK) inhibitor, has been identified to possess a novel, off-target activity: the direct binding to and inhibition of the processing of the oncogenic precursor microRNA-21 (pre-miR-21). This discovery opens new avenues for therapeutic strategies by repurposing known drugs to target RNA. This technical guide provides an in-depth analysis of the Dovitinib pre-miR-21 binding site, the quantitative biophysical parameters of this interaction, and the detailed experimental methodologies used for its characterization. The dual-action mechanism of Dovitinib, targeting both protein kinases and a microRNA precursor, presents a complex but potentially synergistic approach to cancer therapy.
The Dovitinib Binding Site on pre-miR-21
Dovitinib directly engages with the precursor of microRNA-21 at a functionally critical location. The binding site is situated within the Dicer processing site of pre-miR-21.[1][2] Structurally, this region is characterized by an asymmetrical A-bulge (specifically at A29) and an adjacent U-bulge, both of which are crucial for the binding interaction.[1][2] Mutational studies have confirmed that the integrity of both bulges is necessary for stable and saturable binding of Dovitinib and its derivatives.[2] Molecular docking studies suggest that the aromatic benzimidazole (B57391) and 4-amino-5-fluoroquinolin-2(1H)-one moieties of Dovitinib form stacking and hydrogen bonding interactions with the RNA, while the N-methyl-1,4 piperazine (B1678402) group is exposed to the solvent.[2] This specific binding sterically hinders the Dicer enzyme, thereby inhibiting the maturation of pre-miR-21 into the functional, oncogenic mature miR-21.[1]
Quantitative Analysis of the Dovitinib-pre-miR-21 Interaction
The binding of Dovitinib to pre-miR-21 has been quantitatively characterized using various biophysical techniques. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinity and Inhibitory Concentrations
| Compound | Target | Method | Dissociation Constant (Kd) | IC50 (Dicer Processing) | Reference |
| Dovitinib (1) | pre-miR-21 Dicer Site Model | Microscale Thermophoresis (MST) / Fluorescence Quenching | 4.0 ± 0.2 µM | - | [2] |
| Dovitinib (1) | pre-miR-21 | Not specified | 3 µM | - | [1] |
| Dovitinib (1) | pre-miR-21 | In vitro Dicer Processing Assay | - | 5 µM | [1] |
| Derivative (6) | pre-miR-21 Dicer Site Model | Microscale Thermophoresis (MST) / Fluorescence Quenching | 1.5 ± 0.1 µM | - | [2] |
Table 2: Molecular Docking Thermodynamics
| Compound | Target | Calculated Free Energy of Binding (ΔG37°) | Reference |
| Dovitinib (1) | Model of pre-miR-21 Dicer Processing Site | -9.03 kcal/mol | [2] |
| Derivative (6) | Model of pre-miR-21 Dicer Processing Site | -12.15 kcal/mol | [2] |
Signaling Pathways and Logical Relationships
Dovitinib's interaction with pre-miR-21 introduces a new layer to its mechanism of action, distinct from its canonical role as an RTK inhibitor.
Caption: Canonical microRNA-21 biogenesis pathway and the inhibitory action of Dovitinib.
Caption: Logical relationship of Dovitinib's dual inhibitory actions on RTKs and pre-miR-21.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The core experimental protocols are outlined below.
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity between Dovitinib and pre-miR-21 in solution.
-
RNA Preparation: A model of the pre-miR-21 Dicer site (nucleotides 18-42), which includes the apical loop, is chemically synthesized and fluorescently labeled (e.g., with Cy5).[2][3] The RNA is annealed by heating to 95°C for 3 minutes followed by slow cooling to room temperature to ensure proper folding.
-
Ligand Preparation: Dovitinib is dissolved in DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in the assay buffer (e.g., PBS with 5% DMSO).
-
Assay Procedure: The labeled RNA is kept at a constant concentration (e.g., 100 nM). The Dovitinib dilutions are mixed with the RNA solution and loaded into glass capillaries.
-
Data Acquisition: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled RNA along this gradient is monitored. Changes in this thermophoretic movement upon ligand binding are recorded.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
In Vitro Dicer Cleavage Assay
This assay directly measures the inhibitory effect of Dovitinib on the processing of pre-miR-21 by the Dicer enzyme.
-
RNA Substrate: Full-length pre-miR-21 is synthesized and labeled with a fluorescent dye (e.g., AlexaFluor 647) at the 5' end.[3]
-
Enzyme: Recombinant human Dicer enzyme is used.
-
Reaction: The labeled pre-miR-21 is pre-incubated with varying concentrations of Dovitinib (or DMSO as a control) in a reaction buffer at 37°C. The cleavage reaction is initiated by the addition of the Dicer enzyme.
-
Analysis: The reaction is stopped at specific time points by adding a quenching buffer. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The gel is imaged using a fluorescence scanner. The intensity of the band corresponding to the unprocessed pre-miR-21 is quantified. The percentage of inhibition is calculated by comparing the amount of uncleaved pre-miR-21 in the presence of Dovitinib to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the Dovitinib concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR techniques provide structural confirmation of the binding interaction.
-
WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy): This experiment is used to confirm binding. A model of the pre-miR-21 Dicer site is prepared in a buffered solution. Dovitinib or a derivative is added. The experiment selectively detects signals from molecules that have interacted with the macromolecule (the RNA) by observing the transfer of saturation from bulk water to the ligand. A positive signal indicates binding.[1][2]
-
Saturation Transfer Difference (STD) NMR: This method identifies the specific protons of the ligand that are in close proximity to the RNA. The RNA is selectively saturated with radiofrequency pulses. This saturation is transferred to the bound ligand via spin diffusion. By subtracting a spectrum without RNA saturation from one with saturation, a difference spectrum is obtained which shows only the signals from the binding parts of the ligand.[2]
Caption: A typical experimental workflow for characterizing small molecule-RNA interactions.
Conclusion and Future Directions
The identification of pre-miR-21 as a direct target of Dovitinib marks a significant step in the recognition of RNA as a druggable molecule class. This dual-targeting capability—inhibiting both protein kinases and microRNA maturation—could lead to enhanced therapeutic efficacy. Future research should focus on designing Dovitinib analogs with increased selectivity and affinity for pre-miR-21 to minimize RTK-related toxicities while maximizing the oncomiR-targeting effect.[2] Furthermore, the development of chimeric molecules, such as RIBOTACs that use Dovitinib as an RNA-binding element to recruit ribonucleases for targeted degradation of pre-miR-21, represents a promising strategy to amplify potency and selectivity.[1][4] This work provides a solid foundation for the rational design of next-generation RNA-targeted therapeutics.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Small Molecule RNA Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational principles and methodologies in the burgeoning field of small molecule RNA degraders. This class of molecules holds immense therapeutic potential by directly targeting and eliminating disease-causing RNAs. We will delve into the core mechanisms of action, present key experimental protocols for their evaluation, and summarize the critical data required for advancing these molecules from discovery to clinical candidates.
Introduction to Small Molecule RNA Degraders
Targeting RNA with small molecules represents a paradigm shift in drug discovery, moving beyond the protein-centric view that has long dominated the field. A significant portion of the human genome is transcribed into RNA, yet only a small fraction is translated into proteins, leaving a vast landscape of potential RNA targets for therapeutic intervention. Small molecule RNA degraders are designed to bind specifically to a target RNA and induce its degradation, thereby preventing the production of pathogenic proteins or disrupting the function of non-coding RNAs.
There are two primary strategies for small molecule-mediated RNA degradation: the recruitment of endogenous nucleases and the direct cleavage of the target RNA.
Mechanisms of Action
Ribonuclease-Targeting Chimeras (RIBOTACs)
RIBOTACs are bifunctional molecules that function by hijacking the cell's natural RNA decay machinery. They consist of two key components connected by a linker: an RNA-binding moiety that recognizes the target RNA sequence or structure, and a recruiter moiety that binds to and activates an endogenous ribonuclease (RNase). The most well-studied RIBOTACs recruit RNase L, a key enzyme in the interferon-induced antiviral response.
The mechanism of action for a typical RNase L-recruiting RIBOTAC is as follows:
-
The RNA-binding domain of the RIBOTAC specifically recognizes and binds to the target RNA.
-
The RNase L-recruiting domain of the RIBOTAC binds to an inactive monomer of RNase L.
-
This binding event promotes the dimerization and subsequent activation of RNase L in proximity to the target RNA.
-
The activated RNase L then cleaves the target RNA, leading to its degradation by the cellular machinery.
Methodological & Application
Application Notes and Protocols for Dovitinib-RIBOTAC TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib-RIBOTAC TFA is a novel chemical probe designed to specifically target and degrade the precursor to microRNA-21 (pre-miR-21). This molecule represents a pioneering approach in the field of targeted RNA degradation. It is a Ribonuclease Targeting Chimera (RIBOTAC) that co-opts the cellular enzyme RNase L to cleave its target RNA. The Dovitinib-RIBOTAC is a heterobifunctional molecule, comprising the multi-tyrosine kinase inhibitor Dovitinib, which serves as the RNA-binding element for pre-miR-21, linked to a small molecule that recruits and activates RNase L.[1][2] By degrading pre-miR-21, Dovitinib-RIBOTAC can modulate the expression of downstream oncogenes, offering a potential therapeutic strategy for cancers where miR-21 is overexpressed, such as triple-negative breast cancer.[1][2]
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, with a focus on the MDA-MB-231 human breast cancer cell line, a well-established model for studying miR-21 function.[1]
Mechanism of Action
The mechanism of this compound involves a series of orchestrated molecular events:
-
Binding to pre-miR-21: The Dovitinib moiety of the molecule selectively binds to a specific structural motif within the pre-miR-21 transcript.[1]
-
Recruitment of RNase L: The RNase L recruiter component of the RIBOTAC then engages with latent RNase L enzymes present in the cytoplasm.[1]
-
Formation of a Ternary Complex: This results in the formation of a transient ternary complex consisting of the Dovitinib-RIBOTAC, pre-miR-21, and RNase L.[1]
-
RNase L Activation and Cleavage: The proximity induced by the ternary complex formation leads to the activation of RNase L, which then cleaves the pre-miR-21 transcript.[1]
-
Target Degradation and Downstream Effects: The cleavage of pre-miR-21 prevents its processing into mature miR-21, leading to the de-repression of miR-21 target genes, such as the tumor suppressors Programmed Cell Death 4 (PDCD4) and Phosphatase and Tensin Homolog (PTEN).[1]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound leading to pre-miR-21 degradation.
Caption: General experimental workflow for evaluating this compound in cell culture.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the effects of Dovitinib-RIBOTAC in MDA-MB-231 cells.
Table 1: Effect of Dovitinib-RIBOTAC on miR-21 Levels
| Concentration | Incubation Time | Target | Percent Reduction (relative to control) | Reference |
| 0.2 µM | Not Specified | mature miR-21 | ~30% | [1] |
| 5 µM | Not Specified | mature miR-21 | Significant reduction | [2] |
| 1 µM | Not Specified | pre-miR-21 | Decreased | [1] |
Table 2: Effect of Dovitinib-RIBOTAC on Downstream Target Protein Expression
| Concentration | Incubation Time | Protein Target | Fold Increase (relative to control) | Reference |
| 1 µM | Not Specified | PDCD4 | De-repressed | [1] |
| 1 µM | Not Specified | PTEN | De-repressed | [1] |
Table 3: IC50 Values of Dovitinib-RIBOTAC in MDA-MB-231 Cells
| Assay | IC50 Value | Reference |
| Inhibition of pERK | ~10 µM | [1] |
| Cell Viability | Not explicitly stated |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[3] For a 10 mM stock solution, dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: ~1119.1 g/mol , check the exact molecular weight from the supplier), add the calculated volume of DMSO. Use sonication if necessary to ensure complete dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[3] For short-term storage (up to 1 month), the stock solution can be kept at -20°C.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed MDA-MB-231 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) to achieve 60-70% confluency at the time of treatment.
-
Treatment:
-
On the day of treatment, prepare fresh dilutions of this compound from the stock solution in the complete culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis. The optimal incubation time may need to be determined empirically for specific assays.
-
RNA Extraction and RT-qPCR for pre-miR-21 and mature miR-21 Analysis
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA, including small RNAs, according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription (RT):
-
For mature miR-21, use a specific stem-loop primer for reverse transcription.
-
For pre-miR-21, a gene-specific reverse primer can be used.
-
Perform the RT reaction using a commercially available kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.
-
Use specific forward and reverse primers for pre-miR-21 and a specific forward primer with a universal reverse primer for mature miR-21 (when using stem-loop RT).
-
Perform the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of the target RNAs to a suitable endogenous control (e.g., U6 snRNA for miRNAs).
-
Protein Extraction and Western Blot for PDCD4 and PTEN Analysis
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blot:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PDCD4, PTEN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
-
Cell Viability Assay
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubate for a predetermined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo), following the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Stability and Solubility
Disclaimer
This document is intended for research use only. The provided protocols are based on published literature and should be adapted and optimized for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing laboratory procedures.
References
Synthesis and Purification of Dovitinib-RIBOTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Dovitinib-RIBOTAC, a ribonuclease-targeting chimera designed to selectively degrade precursor microRNA-21 (pre-miR-21). Dovitinib, a multi-kinase inhibitor, serves as the RNA-binding motif, which is chemically linked to a small molecule that recruits and activates endogenous Ribonuclease L (RNase L). This targeted degradation of an oncogenic RNA offers a promising therapeutic strategy. The following sections detail the necessary experimental procedures, from the multi-step chemical synthesis to the final purification and characterization of the bifunctional molecule.
Introduction
Dovitinib is a receptor tyrosine kinase (RTK) inhibitor that targets pathways such as FGFR, VEGFR, and PDGFR, which are implicated in tumor growth and angiogenesis.[1][2][3] Beyond its established role as a kinase inhibitor, Dovitinib has been identified as a binder of the Dicer processing site of the oncogenic precursor microRNA-21 (pre-miR-21).[4] This dual-targeting capability has been leveraged to develop a novel therapeutic modality known as a RIBOTAC (Ribonuclease Targeting Chimera).[5][6]
RIBOTACs are heterobifunctional molecules that consist of a ligand for a target RNA, a linker, and a moiety that recruits an RNase, typically RNase L.[7] The Dovitinib-RIBOTAC described herein is designed to bind to pre-miR-21 and recruit RNase L to induce its site-specific cleavage and subsequent degradation.[4] This approach aims to enhance the selectivity of Dovitinib towards the RNA target and offers a catalytic mechanism for reducing the levels of a disease-associated RNA.[8]
These application notes provide a comprehensive guide for the chemical synthesis and purification of Dovitinib-RIBOTAC, enabling researchers to produce this tool compound for further biological studies.
Signaling Pathways and Mechanisms
Dovitinib Signaling Pathway Inhibition
Dovitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases. This diagram illustrates the primary pathways targeted by Dovitinib.
Caption: Dovitinib inhibits key receptor tyrosine kinases (RTKs) on the cell surface.
Dovitinib-RIBOTAC Mechanism of Action
The Dovitinib-RIBOTAC redirects the activity of Dovitinib to specifically target pre-miR-21 for degradation. This diagram outlines the catalytic cycle of the Dovitinib-RIBOTAC.
Caption: Mechanism of pre-miR-21 degradation by Dovitinib-RIBOTAC via RNase L recruitment.
Experimental Protocols
Synthesis of Dovitinib-RIBOTAC
The synthesis of Dovitinib-RIBOTAC is a multi-step process involving the preparation of a functionalized Dovitinib analogue, synthesis of the RNase L recruiter with a linker, and subsequent conjugation. The following is a representative workflow.
References
- 1. Leveraging RIBOTAC technology: Fluorescent RNase L probes for live-cell imaging and function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 3. Small-molecule targeted recruitment of a nuclease to cleave an oncogenic RNA in a mouse model of metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparative Chromatography | Evotec [evotec.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Solubilizing Dovitinib-RIBOTAC TFA for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization of Dovitinib-RIBOTAC TFA for use in a variety of in vitro assays. Adherence to these guidelines is critical for ensuring experimental reproducibility and obtaining accurate results.
Introduction to this compound
This compound is a targeted protein degrader that functions as an RNA-targeting RIBOTAC degrader. It is designed to specifically bind to and facilitate the degradation of pre-miR-21, a microRNA precursor implicated in cancer metastasis. By reducing the levels of mature miR-21, this compound can inhibit the invasive potential of cancer cells, demonstrating anti-tumor activity. Its mechanism of action makes it a valuable tool for research in oncology and RNA-targeted therapeutics.
Solubility and Storage
Proper solubilization and storage of this compound are paramount for maintaining its stability and activity. The trifluoroacetate (B77799) (TFA) salt form can influence the compound's solubility characteristics.
Recommended Solvents
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous (newly opened) DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 89.28 | Ultrasonic assistance is recommended for complete dissolution. Use of anhydrous DMSO is critical. |
This data is based on information provided by commercial suppliers.
Stock Solution Storage
Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.
| Storage Temperature | Shelf Life | Storage Conditions |
| -80°C | 6 months | Sealed, protected from light |
| -20°C | 1 month | Sealed, protected from light |
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 1120.13 g/mol ).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 11.2 mg of the compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For 11.2 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will prevent repeated freeze-thaw cycles and protect the compound from light.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions from the DMSO stock for use in cell culture experiments. It is critical to maintain a low final DMSO concentration to avoid cellular toxicity (ideally ≤ 0.1%, and not exceeding 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed medium.
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Add the compound solution dropwise to the medium while gently swirling to ensure rapid and even mixing. This minimizes localized high concentrations that can lead to precipitation.
-
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: Use the freshly prepared working solutions immediately in your cell-based assays.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action of Dovitinib-RIBOTAC.
Experimental Workflow for Solubilization
Caption: Solubilization and Dilution Workflow.
Troubleshooting Common Solubility Issues
Caption: Troubleshooting Precipitation Issues.
Determining the Optimal Working Concentration of Dovitinib-RIBOTAC for Targeted pre-miR-21 Degradation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dovitinib-RIBOTAC is a novel chimeric molecule engineered for targeted degradation of the microRNA precursor, pre-miR-21. It consists of the receptor tyrosine kinase (RTK) inhibitor Dovitinib, which serves as the RNA-binding motif, fused to a ribonuclease-recruiting moiety. This design repurposes Dovitinib from a protein kinase inhibitor to a potent RNA degrader. By specifically binding to pre-miR-21 and recruiting the endoribonuclease RNase L, Dovitinib-RIBOTAC triggers the catalytic degradation of pre-miR-21.[1][2] This targeted degradation of pre-miR-21 prevents its maturation into oncogenic miR-21, thereby upregulating downstream tumor suppressor genes such as PDCD4 and PTEN, and inhibiting cancer cell invasion and proliferation.[3][4] This application note provides a comprehensive guide for researchers to determine the optimal working concentration of Dovitinib-RIBOTAC in various cancer cell lines.
Mechanism of Action
Dovitinib-RIBOTAC operates through a "seek-and-destroy" mechanism. The Dovitinib component selectively binds to a specific structural motif on the pre-miR-21 transcript. The RIBOTAC component then recruits and activates the latent endoribonuclease RNase L, which in turn cleaves and degrades the pre-miR-21 transcript.[1] This process is catalytic, allowing a single molecule of Dovitinib-RIBOTAC to mediate the degradation of multiple pre-miR-21 molecules. This targeted RNA degradation offers a significant potency advantage, with studies showing a 25-fold increase in potency in reducing mature miR-21 levels compared to the parent Dovitinib molecule.
Figure 1: Mechanism of Action of Dovitinib-RIBOTAC.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is essential to determine the optimal working concentration of Dovitinib-RIBOTAC for achieving maximal target degradation with minimal off-target effects and cytotoxicity. The following workflow outlines the key experimental stages.
Figure 2: Experimental workflow for determining optimal concentration.
Quantitative Data Summary
The optimal working concentration of Dovitinib-RIBOTAC can vary depending on the cell line and experimental conditions. The following tables summarize reported effective concentrations and provide a starting point for optimization.
Table 1: Effective Concentration Range for pre-miR-21 Degradation
| Cell Line | Concentration Range (µM) | Notes |
| MDA-MB-231 | 0.2 - 5 | Significant reduction in mature miR-21 levels observed.[1][3] |
| A549, A375, MCF-7 | Not explicitly defined | Dovitinib-RIBOTAC has been shown to be active in these cell lines.[1] |
Table 2: IC50 Values for Cell Viability
| Cell Line | IC50 (µM) | Assay Duration |
| MDA-MB-231 | Data not available | - |
| A549 | Data not available | - |
| MCF-7 | Data not available | - |
| A375 | Data not available | - |
Note: Limited public data is available for specific DC50, Dmax, and IC50 values. Researchers are encouraged to perform the described protocols to determine these values for their specific cell lines of interest.
Detailed Experimental Protocols
Protocol 1: Determination of pre-miR-21 Degradation by qPCR
Objective: To quantify the dose-dependent degradation of pre-miR-21 following treatment with Dovitinib-RIBOTAC.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, MCF-7, A375)
-
Complete cell culture medium
-
Dovitinib-RIBOTAC
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit with stem-loop primers for miRNA or a commercial pre-miRNA assay kit (e.g., TaqMan Pre-miRNA Assays)[5]
-
qPCR master mix (SYBR Green or probe-based)
-
Validated qPCR primers for pre-miR-21 and a reference gene (e.g., U6 snRNA)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of Dovitinib-RIBOTAC (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Reverse Transcription: Perform reverse transcription on an equal amount of RNA from each sample using a method that can distinguish between the precursor and mature miRNA, such as stem-loop RT primers or a commercial pre-miRNA assay kit.[5]
-
qPCR: Perform qPCR using validated primers for pre-miR-21 and a suitable reference gene.
-
Data Analysis: Calculate the relative expression of pre-miR-21 using the ΔΔCt method, normalized to the reference gene and relative to the vehicle control. Plot the percentage of pre-miR-21 remaining against the log concentration of Dovitinib-RIBOTAC to determine the DC50 (the concentration at which 50% of the target is degraded) and Dmax (the maximum degradation).
Validated qPCR Primers for pre-miR-21: Commercially available and validated assays, such as TaqMan Pre-miRNA Assays, are recommended for specific and reliable quantification of precursor miRNAs.[5]
Protocol 2: Analysis of Downstream Protein Expression by Western Blot
Objective: To assess the functional consequences of pre-miR-21 degradation by measuring the expression of downstream target proteins.
Materials:
-
Cell lysates from Protocol 1
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PDCD4
-
Anti-PTEN
-
Anti-phospho-ERK (pERK)
-
Anti-ERK (total ERK)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. For pERK, normalize to total ERK expression.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic effects of Dovitinib-RIBOTAC and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Dovitinib-RIBOTAC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of Dovitinib-RIBOTAC concentrations, including a vehicle control.
-
Incubation: Incubate for a relevant time period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate as required.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of Dovitinib-RIBOTAC to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Troubleshooting
-
No pre-miR-21 degradation observed:
-
Confirm the activity of Dovitinib-RIBOTAC.
-
Optimize the concentration range and incubation time.
-
Ensure the specificity and efficiency of the qPCR assay for pre-miR-21.
-
-
High background in Western blot:
-
Optimize antibody concentrations and washing steps.
-
Ensure proper blocking of the membrane.
-
-
Inconsistent cell viability results:
-
Ensure uniform cell seeding.
-
Check for potential interference of the compound with the assay chemistry.
-
Conclusion
Determining the optimal working concentration of Dovitinib-RIBOTAC is crucial for achieving reliable and reproducible results. By following the systematic workflow and detailed protocols outlined in this application note, researchers can effectively characterize the activity of this potent RNA degrader in their specific experimental models. This will enable a thorough investigation of its therapeutic potential in diseases driven by the overexpression of miR-21.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2022026851A1 - Targeted rna degradation allows precision repurposing of protein-targeted small molecule medicines to rna - Google Patents [patents.google.com]
- 5. TaqMan Pre-miRNA Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Measuring pre-miR-21 Degradation by Dovitinib-RIBOTAC using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Dysregulation of miRNA expression is implicated in various diseases, including cancer. miR-21 is a well-known oncomiR, and its precursor, pre-miR-21, is a key target for therapeutic intervention. This application note describes a detailed RT-qPCR protocol to measure the degradation of pre-miR-21 induced by a novel therapeutic agent, Dovitinib-RIBOTAC.
Dovitinib, a receptor tyrosine kinase (RTK) inhibitor, has been repurposed to bind to pre-miR-21.[1][2][3][4] When conjugated with a small molecule that recruits Ribonuclease L (RNase L), it forms a Ribonuclease Targeting Chimera (RIBOTAC).[4][5][6][7][8] This Dovitinib-RIBOTAC specifically targets pre-miR-21 for degradation by recruiting RNase L, leading to a reduction in mature miR-21 levels.[4][9][10][11][12] This approach has shown anti-tumor activity and the potential to inhibit cancer metastasis.[9]
This protocol provides a robust method to quantify the efficacy of Dovitinib-RIBOTAC in degrading pre-miR-21, a critical step in the preclinical evaluation of this novel therapeutic strategy.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of Dovitinib-RIBOTAC in mediating pre-miR-21 degradation.
Caption: Experimental workflow for measuring pre-miR-21 degradation by RT-qPCR.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the efficacy of Dovitinib-RIBOTAC.
| Compound | Target | Cell Line | Concentration | Effect | Reference |
| Dovitinib-RIBOTAC | pre-miR-21 | MDA-MB-231 | 0.2 - 5 µM | Significant reduction in mature miR-21 levels and inhibition of cell invasion. | [9] |
| Dovitinib | pre-miR-21 | TNBC cells | 5 µM | ~30% reduction in mature miR-21 levels. | [11] |
| Dovitinib-RIBOTAC | pre-miR-21 | TNBC cells | 0.2 µM | ~30% reduction in mature miR-21 levels (>25-fold more potent than Dovitinib). | [11] |
| Animal Model | Compound | Dosage | Effect | Reference |
| Xenograft mouse model of breast cancer | Dovitinib-RIBOTAC | 56 mg/kg (intraperitoneal, every other day for 30 days) | Anti-tumor activity. | [9] |
| Mouse model of Alport Syndrome | Dovitinib-RIBOTAC | 56 mg/kg (intraperitoneal, every other day for 42 days) | Reduced levels of mature and precursor miR-21 in the kidneys. | [9] |
Experimental Protocols
Cell Culture and Treatment
-
Culture human breast cancer cell lines (e.g., MDA-MB-231) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Dovitinib-RIBOTAC (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
Total RNA Extraction
-
Following treatment, lyse the cells directly in the wells using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
-
Evaluate RNA integrity using an Agilent Bioanalyzer.[13]
Reverse Transcription (RT)
This step converts the pre-miR-21 RNA into complementary DNA (cDNA).
-
Prepare the RT reaction mix. For each sample, combine:
-
Total RNA (10-100 ng)
-
pre-miR-21 specific stem-loop RT primer (for enhanced specificity against mature miRNA)
-
dNTPs
-
Reverse Transcriptase
-
RT buffer
-
RNase inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, followed by an inactivation step at 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Real-time qPCR
This step amplifies and quantifies the pre-miR-21 cDNA.
-
Prepare the qPCR reaction mix. For each sample, combine:
-
cDNA template (diluted 1:10 to 1:100)
-
Forward primer specific to the pre-miR-21 sequence
-
Universal reverse primer (complementary to the stem-loop primer)
-
SYBR Green or TaqMan probe-based master mix
-
Nuclease-free water to the final volume.
-
-
Run the qPCR reaction on a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt curve analysis (for SYBR Green) to ensure product specificity.
-
-
Include a no-template control (NTC) to check for contamination and a no-RT control to check for genomic DNA contamination.
-
Use a stable endogenous control RNA (e.g., U6 snRNA) for normalization.
Data Analysis
-
Determine the cycle threshold (Ct) values for pre-miR-21 and the endogenous control in both treated and untreated samples.
-
Calculate the relative expression of pre-miR-21 using the ΔΔCt method:
-
ΔCt = Ct(pre-miR-21) - Ct(endogenous control)
-
ΔΔCt = ΔCt(treated) - ΔCt(untreated)
-
Fold Change = 2-ΔΔCt
-
-
A fold change of less than 1 indicates degradation of pre-miR-21.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of pre-miR-21 degradation by Dovitinib-RIBOTAC using RT-qPCR. This method is essential for evaluating the efficacy and mechanism of action of this novel RNA-targeting therapeutic. The provided data and protocols offer a valuable resource for researchers in the fields of oncology and drug development.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIBOTACs: The Answer to Targeting RNA - LubioScience Blog [lubio.ch]
- 6. mdpi.com [mdpi.com]
- 7. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gene-quantification.com [gene-quantification.com]
Application Notes and Protocols: Utilizing Dovitinib-RIBOTAC in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapeutic options. A promising strategy involves the targeting of oncogenic microRNAs, such as microRNA-21 (miR-21), which is frequently overexpressed in TNBC and associated with tumor progression and metastasis. Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been repurposed to selectively target the precursor of miR-21 (pre-miR-21). This has been achieved through its innovative formulation into a ribonuclease-targeting chimera (RIBOTAC). Dovitinib-RIBOTAC is a bifunctional molecule that utilizes Dovitinib as a ligand to bind to pre-miR-21 and recruits the endogenous ribonuclease L (RNase L) to induce its degradation.[1][2][3] This approach not only enhances the potency against the RNA target but also significantly increases its selectivity over the canonical protein kinase targets of Dovitinib.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of Dovitinib-RIBOTAC in TNBC cell lines.
Data Presentation
Table 1: In Vitro Efficacy of Dovitinib-RIBOTAC in MDA-MB-231 TNBC Cells
| Parameter | Dovitinib-RIBOTAC Concentration | Observation | Reference |
| Mature miR-21 Levels | 0.2 µM, 1 µM, 5 µM | Significant reduction in mature miR-21-5p levels. Achieved at a >25-fold lower concentration than parent Dovitinib. | [4][5] |
| Cell Invasion | 0.2 µM, 1 µM, 5 µM | Inhibition of the invasive ability of MDA-MB-231 cells. | [4] |
| Protein Expression | Not specified | Derepression of Programmed Cell Death 4 (PDCD4) expression. No significant effect on total ERK or phosphorylated ERK levels. | [4] |
Table 2: In Vivo Efficacy of Dovitinib-RIBOTAC in a Breast Cancer Xenograft Mouse Model
| Parameter | Dosage and Administration | Observation | Reference |
| Anti-tumor Activity | 56 mg/kg; intraperitoneal injection; every other day for 30 days | Exhibited anti-tumor activity. | [4] |
| Metastasis | 56 mg/kg; intraperitoneal injection; every other day for 30 days | Inhibited breast cancer metastasis, observed as a decreased number of lung nodules. | [4] |
| Target Engagement | 56 mg/kg; intraperitoneal injection; every other day for 30 days | Significantly diminished miR-21 and pre-miR-21 expression in tumor tissue. | [4] |
Signaling Pathway and Mechanism of Action
Dovitinib-RIBOTAC operates through a novel mechanism of targeted RNA degradation. The Dovitinib component of the chimera acts as a specific ligand for a structured motif within the pre-miR-21 transcript.[1][6] The other end of the molecule is a small molecule activator of RNase L.[1] Upon binding of Dovitinib-RIBOTAC to pre-miR-21, RNase L is recruited and activated in close proximity to the RNA, leading to its site-specific cleavage and subsequent degradation.[1][7][8] This prevents the maturation of pre-miR-21 into the functional, oncogenic miR-21. Downstream, the degradation of miR-21 leads to the derepression of its target genes, such as the tumor suppressor PTEN, which in turn can inhibit pro-survival signaling pathways like the PI3K/Akt pathway.[6]
Caption: Mechanism of Dovitinib-RIBOTAC in TNBC cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Dovitinib-RIBOTAC on the viability of TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468).
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dovitinib-RIBOTAC
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Prepare serial dilutions of Dovitinib-RIBOTAC in complete culture medium. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.[10]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by Dovitinib-RIBOTAC using flow cytometry.
Materials:
-
TNBC cell lines
-
6-well plates
-
Dovitinib-RIBOTAC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of Dovitinib-RIBOTAC (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[11]
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression levels of key proteins in the Dovitinib-RIBOTAC signaling pathway, such as PDCD4.
Materials:
-
TNBC cell lines
-
Dovitinib-RIBOTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PDCD4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with Dovitinib-RIBOTAC at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[10]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Perform densitometric analysis to quantify relative protein expression, normalized to a loading control like β-actin.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for evaluating Dovitinib-RIBOTAC.
Logical Relationship: Repurposing Dovitinib
Caption: The logical progression of repurposing Dovitinib into a RIBOTAC.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. RIBOTACs: Small Molecules Selectively Destroy Cancer-Associated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 8. researchgate.net [researchgate.net]
- 9. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Delivery of Dovitinib-RIBOTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib (B548160) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR), among others.[1][2][3] Its mechanism of action involves the inhibition of phosphorylation of these RTKs, which can lead to a reduction in tumor cell proliferation, angiogenesis, and induction of apoptosis. Dovitinib has been investigated in various preclinical and clinical settings for a range of cancers.[1][3][4][5][6][7]
Recently, a novel iteration of Dovitinib has been developed in the form of a RIBOTAC (Ribonuclease Targeting Chimera). This Dovitinib-RIBOTAC is an RNA-targeting degrader designed to specifically bind to and degrade pre-miR-21, an oncogenic microRNA.[8][9][10] By recruiting RNase L to the target pre-miR-21, the RIBOTAC induces its cleavage and subsequent degradation, thereby inhibiting the maturation of miR-21 and its downstream oncogenic effects.[10] This approach has shown promise in mouse models of triple-negative breast cancer and Alport Syndrome, both of which are associated with miR-21 overexpression.[9][10][]
These application notes provide detailed protocols for the in vivo delivery of Dovitinib-RIBOTAC, drawing upon established methodologies for small molecule inhibitors and targeted RNA degraders. The protocols and data presented are intended to serve as a comprehensive guide for researchers utilizing Dovitinib-RIBOTAC in preclinical animal models.
Signaling Pathways and Mechanism of Action
To understand the context of Dovitinib-RIBOTAC's application, it is crucial to visualize its mechanism of action and the signaling pathways it modulates.
Caption: Mechanism of Dovitinib-RIBOTAC action.
Caption: Simplified signaling pathways inhibited by Dovitinib.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Dovitinib and Dovitinib-RIBOTAC.
Table 1: In Vivo Efficacy of Dovitinib in Xenograft Models
| Animal Model | Cancer Type | Dose and Route | Treatment Schedule | Outcome | Reference |
| Xenograft Mouse Model | FGFR3 Multiple Myeloma | 10-60 mg/kg/day, Oral | 21 days | 48-94% tumor growth inhibition | [12] |
| Xenograft Mouse Model | Hepatocellular Carcinoma | 50, 75 mg/kg, Oral | Not Specified | 97-98% tumor growth inhibition | [12] |
| Subcutaneous Xenografts (MKN-45) | Gastric Adenocarcinoma | Not Specified | Not Specified | 76% tumor growth inhibition | [6] |
| Intratibial Mouse Model (MFM223 cells) | Breast Cancer Bone Metastasis | 40 mg/kg, Oral | 5 weeks | Reduced tumor-induced bone changes | [5] |
Table 2: In Vivo Efficacy of Dovitinib-RIBOTAC
| Animal Model | Condition | Dose and Route | Treatment Schedule | Outcome | Reference |
| Xenograft Mouse Model | Triple-Negative Breast Cancer | 56 mg/kg, Intraperitoneal | Every other day for 30 days | Anti-tumor activity | [8] |
| Mouse Model | Alport Syndrome | 56 mg/kg, Intraperitoneal | Every other day for 42 days | Ameliorative effect, stabilized urine albumin | [8] |
| Mouse Model | Triple-Negative Breast Cancer | 56 mg/kg, Intraperitoneal | Every other day for 30 days | Decreased number of lung nodules | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vivo administration of Dovitinib-RIBOTAC. These are generalized protocols and may require optimization based on the specific animal model and experimental goals.
Protocol 1: Formulation of Dovitinib-RIBOTAC for In Vivo Administration
Objective: To prepare a stable and well-tolerated formulation of Dovitinib-RIBOTAC for intraperitoneal injection in mice.
Materials:
-
Dovitinib-RIBOTAC powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of Dovitinib-RIBOTAC: Based on the desired dose (e.g., 56 mg/kg) and the average weight of the mice in the treatment group, calculate the total amount of Dovitinib-RIBOTAC needed for the study.
-
Prepare the vehicle solution: A common vehicle for hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline or PBS.[13]
-
Example Vehicle Formulation (for 1 ml):
-
50 µl DMSO
-
400 µl PEG300
-
50 µl Tween 80
-
500 µl Sterile Saline
-
-
-
Dissolve Dovitinib-RIBOTAC: a. Weigh the calculated amount of Dovitinib-RIBOTAC powder and place it in a sterile, light-protected tube. b. Add the required volume of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution. c. Add the PEG300 to the DMSO solution and vortex until the mixture is homogeneous. d. Add the Tween 80 and vortex again. e. Finally, add the sterile saline or PBS to the mixture in a dropwise manner while continuously vortexing to prevent precipitation.
-
Final Formulation Check: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may need to be adjusted (e.g., by altering the solvent ratios).
-
Storage: Prepare the formulation fresh on each day of dosing. If short-term storage is necessary, protect from light and store at 4°C. Before administration, allow the formulation to come to room temperature and vortex to ensure homogeneity.
Note: It is highly recommended to perform a tolerability study with the chosen vehicle in a small cohort of animals before initiating a large-scale efficacy study.
Protocol 2: Administration of Dovitinib-RIBOTAC via Intraperitoneal (I.P.) Injection in a Xenograft Mouse Model
Objective: To administer the formulated Dovitinib-RIBOTAC to tumor-bearing mice to assess its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with triple-negative breast cancer xenografts)
-
Prepared Dovitinib-RIBOTAC formulation
-
Sterile syringes (e.g., 1 ml) with fine-gauge needles (e.g., 27-30G)
-
Animal scale
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Experimental Workflow:
References
- 1. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Validated Tumorgraft Model Reveals Activity of Dovitinib Against Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted FGFR/VEGFR/PDGFR inhibition with dovitinib enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dovitinib (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dovitinib-RIBOTAC - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Dovitinib-RIBOTAC Downstream Protein Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dovitinib is a multi-receptor tyrosine kinase (RTK) inhibitor that targets key signaling pathways involved in cell proliferation and angiogenesis, including those mediated by fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2][3] RIBOTACs (Ribonuclease Targeting Chimeras) are bifunctional molecules designed to bring a ribonuclease in proximity to a specific RNA, leading to its degradation.[4][5]
A novel Dovitinib-RIBOTAC has been developed to specifically target the precursor of microRNA-21 (pre-miR-21), an oncogenic microRNA implicated in various cancers.[6][7] This chimeric molecule redirects the activity of Dovitinib from protein kinases to a specific RNA, offering a new therapeutic strategy. The Dovitinib-RIBOTAC leverages the Dovitinib moiety for binding to pre-miR-21 and a separate moiety to recruit RNase L for its degradation.[6][7] This targeted degradation of pre-miR-21 is expected to upregulate the expression of its downstream protein targets, which are often tumor suppressors.
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the downstream protein effects of the Dovitinib-RIBOTAC targeting pre-miR-21. The focus is on key proteins whose expression is altered following the degradation of pre-miR-21 and on assessing the selectivity of the Dovitinib-RIBOTAC by analyzing the phosphorylation status of proteins in the canonical Dovitinib signaling pathway.
Data Presentation
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following treatment with Dovitinib-RIBOTAC compared to the parent compound, Dovitinib. The data is based on published findings and represents typical results obtained from Western blot analysis in a relevant cell line (e.g., MDA-MB-231 triple-negative breast cancer cells).[3][6]
Table 1: Effect of Dovitinib-RIBOTAC on Downstream Targets of pre-miR-21
| Target Protein | Treatment | Concentration (µM) | Fold Change in Protein Expression (Normalized to Loading Control) |
| PDCD4 | Untreated Control | 0 | 1.0 |
| Dovitinib-RIBOTAC | 1 | ↑ (Significant Increase)[1][8][9] | |
| Dovitinib | 1 | ~1.0 (No significant change) | |
| PPARα | Untreated Control | 0 | 1.0 |
| Dovitinib-RIBOTAC | 1 | ↑ (Significant Increase)[1] | |
| Dovitinib | 1 | ~1.0 (No significant change) |
Table 2: Comparative Effect of Dovitinib and Dovitinib-RIBOTAC on the ERK Signaling Pathway
| Target Protein | Treatment | Concentration (µM) | Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.0 |
| Dovitinib-RIBOTAC | 1 | ~1.0 (No significant change)[1][6] | |
| Dovitinib | 1 | ↓ (Significant Decrease)[6][8] | |
| Total ERK1/2 | Untreated Control | 0 | 1.0 |
| Dovitinib-RIBOTAC | 1 | ~1.0 (No significant change) | |
| Dovitinib | 1 | ~1.0 (No significant change) |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and the experimental workflow for the Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: MDA-MB-231 (or other relevant cancer cell line)
-
Compounds: Dovitinib, Dovitinib-RIBOTAC
-
Cell Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%)
-
Transfer Membrane: PVDF membrane
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-PDCD4
-
Rabbit anti-PPARα
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-GAPDH (or other suitable loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Step-by-Step Western Blot Protocol
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Dovitinib (e.g., 1 µM), Dovitinib-RIBOTAC (e.g., 1 µM), or vehicle (DMSO) as a control for the desired time period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the appropriate primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Recommended dilutions:
-
anti-PDCD4: 1:1000
-
anti-PPARα: 1:1000
-
anti-p-ERK1/2: 1:1000
-
anti-ERK1/2: 1:1000
-
anti-GAPDH: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control (GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.
-
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of downstream protein effects of a Dovitinib-RIBOTAC targeting pre-miR-21. By following these protocols, researchers can effectively quantify changes in the expression of key miR-21 target proteins and assess the selectivity of the RIBOTAC by comparing its effects on the canonical RTK signaling pathway with that of the parent Dovitinib compound. This information is crucial for the preclinical evaluation and mechanism-of-action studies of this novel class of RNA-targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Transcriptome-wide mapping of small molecule RNA binding sites in cells informs an isoform-specific degrader of QSOX1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell Viability Assays with Dovitinib-RIBOTAC TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Dovitinib-RIBOTAC TFA on cancer cells. The primary focus is on assays that measure downstream functional outcomes, such as miRNA levels and cell invasion, as the primary mechanism of Dovitinib-RIBOTAC is not direct cytotoxicity but targeted RNA degradation. For comparative purposes, protocols for standard cell viability assays and data on the parent compound, Dovitinib (B548160), are also included.
Introduction
Dovitinib is a multi-targeted tyrosine kinase inhibitor that targets receptors such as FGFR, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.[1][2][3][4] A novel therapeutic strategy has emerged with the development of RIBOTACs (Ribonuclease Targeting Chimeras), which are bifunctional molecules that recruit endogenous ribonucleases to specifically degrade target RNA molecules.[5][6][7][8]
Dovitinib-RIBOTAC is a chimeric molecule designed to redirect the activity of Dovitinib towards a specific RNA target, the precursor to microRNA-21 (pre-miR-21).[9][10][11] Overexpression of miR-21 is associated with cancer progression and metastasis.[8] By recruiting RNase L to pre-miR-21, Dovitinib-RIBOTAC leads to its degradation, thereby inhibiting downstream oncogenic pathways.[9] This targeted RNA degradation mechanism suggests that the primary effect of Dovitinib-RIBOTAC may not be a direct reduction in cell viability but rather an inhibition of processes like cell invasion and metastasis.[1]
Data Presentation
The following tables summarize the available quantitative data on the effects of Dovitinib and Dovitinib-RIBOTAC on cancer cells.
Table 1: Effect of Dovitinib on Cancer Cell Proliferation
| Cell Line | Assay | Treatment Duration | IC50 | Reference |
| KMS11 (Multiple Myeloma) | Not Specified | 72 hours | 90 nM | [12] |
| OPM2 (Multiple Myeloma) | Not Specified | 72 hours | 90 nM | [12] |
| KMS18 (Multiple Myeloma) | Not Specified | 72 hours | 550 nM | [12] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 24 and 48 hours | Dose-dependent inhibition | [13] |
Table 2: Effect of Dovitinib-RIBOTAC on miR-21 Levels and Cell Invasion
| Cell Line | Treatment | Concentration Range | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Dovitinib-RIBOTAC | 0.2 - 5 µM | Significant reduction in mature miR-21 levels and inhibition of invasive ability. | [1] |
Note: Direct cell viability IC50 data for this compound is not prominently available in the reviewed literature, likely due to its non-cytotoxic primary mechanism of action. Certain Dovitinib derivatives designed for RNA targeting showed no impact on MDA-MB-231 cell viability at concentrations up to 5 µM.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Dovitinib-RIBOTAC.
Caption: General workflow for a cell viability assay.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of compounds like Dovitinib.[12][14]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (and/or Dovitinib as a control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[14]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, and is a more sensitive method for assessing cell viability.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only for background measurement.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the respective wells.
-
Incubate for the desired treatment period.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Transwell Invasion Assay
This assay is more functionally relevant for assessing the specific effects of Dovitinib-RIBOTAC on cancer cell invasion.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
This compound
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium containing the desired concentrations of this compound.
-
Seed 50,000-100,000 cells in the upper chamber of the prepared inserts.
-
Add complete medium (with FBS) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the underside of the membrane with methanol.
-
Stain the cells with Crystal Violet solution.
-
-
Data Acquisition:
-
Wash the inserts and allow them to dry.
-
Image the underside of the membrane using a microscope.
-
-
Data Analysis:
-
Count the number of invading cells in several random fields of view.
-
Calculate the average number of invading cells per field for each treatment condition and normalize to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a framework for investigating the biological effects of this compound. While traditional cell viability assays are included for comprehensive analysis, the data suggests that functional assays, such as Transwell invasion and miRNA quantification, are more pertinent to elucidating the specific mechanism of this RNA-targeting therapeutic. Researchers should consider a multi-assay approach to fully characterize the impact of Dovitinib-RIBOTAC on cancer cell biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dovitinib dilactic acid reduces tumor growth and tumor-induced bone changes in an experimental breast cancer bone growth model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dovitinib-RIBOTAC in Alport Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of a Dovitinib-based Ribonuclease Targeting Chimera (RIBOTAC) in preclinical mouse models of Alport Syndrome. This novel therapeutic approach leverages the RNA-binding capabilities of Dovitinib to specifically target and degrade a disease-implicated microRNA, offering a potential new avenue for treating this genetic kidney disorder.
Introduction
Alport Syndrome is a hereditary nephritis characterized by progressive renal fibrosis and kidney failure, caused by mutations in the genes encoding type IV collagen.[1] MicroRNA-21 (miR-21) has been identified as a key driver of fibrosis in Alport Syndrome and other chronic kidney diseases.[1][2] A novel therapeutic strategy employs a Dovitinib-RIBOTAC, a chimeric molecule that utilizes the small molecule Dovitinib to bind to the precursor of miR-21 (pre-miR-21). The RIBOTAC portion of the molecule then recruits the endogenously expressed ribonuclease L (RNase L), leading to the targeted degradation of pre-miR-21.[3][4] This approach has been shown to alleviate disease progression in a mouse model of Alport Syndrome, demonstrating a significant reduction in albuminuria and a derepression of miR-21's target, PPARα, a key regulator of fatty acid metabolism.[4]
Mechanism of Action
The Dovitinib-RIBOTAC functions not through Dovitinib's canonical activity as a receptor tyrosine kinase (RTK) inhibitor, but by repurposing its off-target ability to bind to the D-loop of pre-miR-21.[3][4] The RIBOTAC is a bifunctional molecule consisting of the Dovitinib ligand connected via a linker to an RNase L agonist. This design facilitates the formation of a ternary complex between the Dovitinib-RIBOTAC, pre-miR-21, and RNase L. The proximity-induced activation of RNase L leads to the specific cleavage and subsequent degradation of pre-miR-21, thereby inhibiting the production of mature miR-21 and mitigating its downstream pro-fibrotic effects.[3][4] This innovative approach significantly enhances the selectivity of Dovitinib for the RNA target over its protein targets.[3][4]
Data Presentation
The following tables summarize the key quantitative data from the proof-of-concept study utilizing a Dovitinib-RIBOTAC (referred to as compound 4 in the cited literature) in a Col4a3 knockout mouse model of Alport Syndrome.[4]
Table 1: Effect of Dovitinib-RIBOTAC on Renal Function in Alport Mice
| Treatment Group | Urine Albumin to Creatinine (B1669602) Ratio (µg/mg) | Fold Change vs. Vehicle |
| Wild-Type (WT) + Vehicle | ~25 | - |
| Alport + Vehicle | ~1500 | 1.0 |
| Alport + Dovitinib-RIBOTAC (4 ) | ~500 | 0.33 |
Data are approximate values derived from graphical representations in the source literature and represent the endpoint of a 42-day treatment period.[4]
Table 2: Effect of Dovitinib-RIBOTAC on Target Engagement and Downstream Gene Expression in Alport Mouse Kidneys
| Treatment Group | pre-miR-21 Levels (relative to WT) | PPARα mRNA Levels (relative to WT) |
| Wild-Type (WT) + Vehicle | 1.0 | 1.0 |
| Alport + Vehicle | ~2.5 | ~0.4 |
| Alport + Dovitinib-RIBOTAC (4 ) | ~1.25 | ~0.8 |
Data are approximate values derived from graphical representations in the source literature and represent the endpoint of a 42-day treatment period.[4]
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of Dovitinib-RIBOTAC in Alport Syndrome models, based on the cited literature and general laboratory methods.
Alport Syndrome Mouse Model and Treatment
-
Animal Model: Col4a3 knockout mice on a suitable genetic background (e.g., 129/SvJ) serve as a model for autosomal recessive Alport Syndrome.[1][5] These mice develop progressive kidney disease, including proteinuria and glomerulosclerosis.
-
Compound Administration:
-
Preparation of Dosing Solution: The Dovitinib-RIBOTAC is formulated in a vehicle suitable for intraperitoneal (i.p.) injection, such as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS).
-
Dosing Regimen: Alport mice are treated with the Dovitinib-RIBOTAC at a dose of 56 mg/kg via i.p. injection every other day for a period of 42 days, starting at an age when kidney damage is already present (e.g., 6 weeks).[4][6]
-
Control Groups: Control groups should include wild-type mice receiving the vehicle and Alport mice receiving the vehicle.
-
Assessment of Renal Function
-
Urine Albumin and Creatinine Measurement:
-
Collect urine samples from mice at specified time points throughout the study.
-
Measure albumin concentration using a mouse albumin ELISA kit according to the manufacturer's instructions.
-
Measure creatinine concentration using a creatinine assay kit according to the manufacturer's instructions.
-
Calculate the urine albumin to creatinine ratio (UACR) to normalize for variations in urine concentration.
-
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction from Kidney Tissue:
-
Euthanize mice and perfuse the kidneys with ice-cold PBS.
-
Excise the kidneys and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
Homogenize the kidney tissue using a mechanical homogenizer.
-
Extract total RNA, including microRNAs, using a suitable kit (e.g., miRNeasy Mini Kit) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription (RT) and Quantitative PCR (qPCR) for pre-miR-21 and PPARα:
-
For pre-miR-21: Synthesize cDNA using a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop RT primer for pre-miR-21.
-
For PPARα mRNA: Synthesize cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
Perform qPCR using a TaqMan Gene Expression Master Mix and specific TaqMan probes and primers for pre-miR-21 and PPARα. Use a suitable endogenous control (e.g., U6 snRNA for microRNA, GAPDH or β-actin for mRNA) for normalization.
-
Run the qPCR reactions on a real-time PCR system and analyze the data using the comparative Ct (ΔΔCt) method.
-
Western Blot Analysis for Protein Expression
-
Protein Extraction from Kidney Tissue:
-
Homogenize kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., PPARα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the protein bands to a loading control such as GAPDH or β-actin.
-
Histological Analysis of Kidney Fibrosis
-
Tissue Preparation and Staining:
-
Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4 µm) and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Masson's trichrome or Sirius red staining to visualize collagen deposition and assess the degree of fibrosis.
-
-
Quantification of Fibrosis:
-
Capture images of the stained kidney sections using a microscope.
-
Quantify the fibrotic area (blue staining in Masson's trichrome, red in Sirius red) as a percentage of the total cortical area using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Mechanism of action of Dovitinib-RIBOTAC in targeting pre-miR-21 for degradation.
Caption: Experimental workflow for evaluating Dovitinib-RIBOTAC in an Alport Syndrome mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti–microRNA-21 oligonucleotides prevent Alport nephropathy progression by stimulating metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular MR Imaging of Renal Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Dovitinib-RIBOTAC Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for assessing the off-target effects of Dovitinib-RIBOTAC.
Overview
Dovitinib-RIBOTAC is a chimeric molecule designed to selectively target and degrade precursor microRNA-21 (pre-miR-21) by recruiting and activating the endoribonuclease RNase L.[1][2][3] It combines Dovitinib (B548160), a known multi-kinase inhibitor that serves as the RNA-binding motif, with an RNase L activator.[2][4] While its primary on-target effect is the degradation of pre-miR-21, the dual nature of the molecule necessitates a thorough evaluation of potential off-target activities stemming from both the Dovitinib moiety and the RIBOTAC mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the intended on-targets of Dovitinib-RIBOTAC?
A1: The primary intended biological process is the targeted degradation of pre-miR-21. This is achieved through a specific sequence of events:
-
The Dovitinib portion of the molecule binds to a specific structural motif on pre-miR-21.[2]
-
The other end of the RIBOTAC recruits and activates latent RNase L.[3]
-
The activated RNase L then cleaves the targeted pre-miR-21, leading to its degradation.[2][3]
Q2: What are the potential sources of off-target effects for Dovitinib-RIBOTAC?
A2: Off-target effects can arise from two main components of the molecule:
-
Dovitinib Moiety: Dovitinib is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5][6] It can bind to the ATP-binding sites of various kinases, leading to their inhibition. This is the most likely source of protein-based off-target effects.[7]
-
RIBOTAC Mechanism: The RNase L recruitment mechanism could potentially lead to the degradation of unintended RNAs if the Dovitinib moiety binds to other RNA molecules with similar structural features. Non-specific activation of RNase L could also contribute to cellular toxicity.
-
Other Unexpected Targets: Studies have shown that Dovitinib itself can also act as a topoisomerase I and II inhibitor, which is independent of its kinase inhibitory activity.[7]
Q3: Which kinases are known off-targets of the Dovitinib molecule?
A3: Dovitinib is known to inhibit multiple receptor tyrosine kinases, primarily from classes III, IV, and V. Its selectivity has been characterized in various studies. A summary of its inhibitory activity (IC50) against key kinases is provided below. A lower IC50 value indicates higher potency.
Dovitinib Kinase Inhibition Profile
| Kinase Target Family | Specific Kinase | IC50 (nM) |
| Class III RTK | FLT3 | 1[5] |
| c-Kit | 2[5] | |
| CSF-1R | 36[6] | |
| PDGFRα | 27[6] | |
| PDGFRβ | 210[6] | |
| Class IV RTK | FGFR1 | 8[5][6] |
| FGFR3 | 9[6] | |
| Class V RTK | VEGFR1 | 10[5] |
| VEGFR2 | 13[5] | |
| VEGFR3 | 8[5] |
This table summarizes data from multiple sources and experimental conditions. IC50 values should be considered representative.
Visualizing On-Target vs. Off-Target Pathways
The diagram below illustrates the intended on-target pathway of Dovitinib-RIBOTAC alongside its potential major off-target kinase inhibition pathways.
Caption: On-target RNA degradation vs. off-target kinase inhibition pathways.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity or unexpected cell death.
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Kinase Inhibition | Perform a cell viability assay comparing Dovitinib-RIBOTAC to an equimolar concentration of Dovitinib alone. | This will help determine if the toxicity is primarily due to the kinase inhibitory action of the Dovitinib moiety. |
| Non-specific RNase L Activation | Use a control RIBOTAC with a scrambled or non-binding RNA binder. Additionally, perform experiments in RNase L knockout/knockdown cells. | If toxicity is reduced or absent with the control compound or in RNase L deficient cells, it suggests the cytotoxicity is linked to the RIBOTAC mechanism. |
| Compound Solubility Issues | Verify the solubility of Dovitinib-RIBOTAC in your specific cell culture media. Observe for any precipitation under a microscope. | Poorly soluble compounds can form aggregates that cause non-specific stress and cell death.[8] |
Problem 2: My results are inconsistent across experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | The linker or active components of a chimeric molecule can be susceptible to degradation, leading to variable potency. |
| Cellular State Variation | Ensure consistent cell passage number, confluency, and growth conditions for all experiments. | The expression levels of target RNAs, off-target kinases, and RNase L can vary with cellular state, affecting the compound's activity. |
| Variable RNase L Levels | Measure baseline RNase L expression in your cell model. Some cell lines may have very low endogenous levels. | The efficacy of a RIBOTAC is dependent on the presence of its effector protein, RNase L.[3] |
| Possible Cause | Troubleshooting Step | Rationale |
| Known Dovitinib Off-Targets | Refer to the kinase inhibition profile table. Use Western blotting to check the phosphorylation status of known Dovitinib targets like FGFR, PDGFRβ, or their downstream effectors (p-ERK, p-AKT).[9] | Dovitinib is a potent inhibitor of multiple RTKs that directly signal through these pathways.[5][6] |
| On-Target Effect of miR-21 Downregulation | Consult literature (e.g., TargetScan, miRDB) for validated protein targets of miR-21. The product of a derepressed miR-21 target gene could be affecting the pathway. | The intended on-target effect (degrading pre-miR-21) will lead to the upregulation of its target proteins, which can have their own downstream signaling consequences. |
| Activation of Compensatory Pathways | Analyze pathway modulation at different time points. Consider using inhibitors for other pathways to see if the effect is blocked. | Cells can respond to the inhibition of one pathway by activating a compensatory signaling cascade to promote survival.[8] |
Experimental Workflow & Protocols
A systematic approach is required to comprehensively assess off-target effects. The following workflow outlines the key experimental stages.
Caption: Recommended experimental workflow for off-target assessment.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of Dovitinib-RIBOTAC against a broad panel of purified kinases to identify potential protein off-targets.
Principle: This method, often performed as a service by specialized vendors, measures the ability of a compound to inhibit the activity of a large number of kinases in a cell-free system. Radiometric assays that measure the transfer of ³³P-ATP to a substrate are considered a gold standard.[10][11]
Materials:
-
Dovitinib-RIBOTAC stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (commercial panel, e.g., >400 kinases)
-
Specific peptide/protein substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution (concentration should be near the Km for each kinase)
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Dovitinib-RIBOTAC in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each designated well.
-
Add the serially diluted Dovitinib-RIBOTAC or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabel.
-
Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control. Determine the IC50 value for each affected kinase by fitting the data to a dose-response curve.[12]
Protocol 2: Global Proteomics using Mass Spectrometry
Objective: To identify and quantify changes in protein abundance across the entire proteome of cells treated with Dovitinib-RIBOTAC.
Principle: This unbiased approach uses liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in a cell lysate. It can reveal off-target effects that are not predictable from kinase screening alone.[13][14][15]
Materials:
-
Cell culture reagents
-
Dovitinib-RIBOTAC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
DTT, iodoacetamide (B48618) (IAA)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Culture cells (e.g., in 10 cm dishes) to ~80% confluency.
-
Treat cells with Dovitinib-RIBOTAC at the desired concentration and time point. Include a vehicle (DMSO) control.
-
Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 50 µg).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature.
-
Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Inject the peptides into the LC-MS/MS system. Peptides are separated by reverse-phase liquid chromatography and analyzed by the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software platform (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or TMT-based quantification to determine the relative abundance of proteins between the treated and control samples.
-
Identify proteins that are significantly up- or down-regulated. Perform pathway analysis on these proteins to understand the biological implications.
-
Protocol 3: Cell Viability Assay (Resazurin Reduction Assay)
Objective: To assess the impact of Dovitinib-RIBOTAC on overall cell health and metabolic activity.
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. The amount of fluorescence is proportional to the number of viable cells.[16] This is a common method for determining IC50 values for cytotoxicity.[17][18]
Materials:
-
Cell line of interest
-
96-well clear-bottom black plates
-
Dovitinib-RIBOTAC
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Dovitinib-RIBOTAC in culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the compound. Include wells with media only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add Resazurin solution to each well to a final concentration of ~25 µg/mL.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis:
-
Subtract the blank (media only) fluorescence value from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dovitinib-RIBOTAC - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dovitinib-RIBOTAC Degradation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dovitinib-RIBOTACs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the degradation efficiency of your Dovitinib-RIBOTAC constructs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Dovitinib-RIBOTAC?
A1: A Dovitinib-RIBOTAC is a chimeric small molecule designed to selectively degrade a target RNA. It consists of three key components: the Dovitinib moiety, which binds to a specific RNA target (such as pre-miR-21), a linker, and a recruiter molecule that engages an endogenous ribonuclease, typically RNase L. By bringing RNase L into close proximity with the target RNA, the RIBOTAC induces the degradation of the RNA, thereby inhibiting its biological function.[1][2][3][4]
Q2: My Dovitinib-RIBOTAC is not showing significant degradation of the target RNA. What are the initial checks I should perform?
A2: When observing low or no degradation, it is crucial to systematically assess the components of your experiment. The primary areas to investigate are the integrity of your Dovitinib-RIBOTAC, the cellular context, and the formation of the essential ternary complex (RNA-RIBOTAC-RNase L).
Initial Troubleshooting Steps:
-
Compound Integrity: Verify the purity (>95%) and stability of your Dovitinib-RIBOTAC. Issues with solubility and degradation in media can impact its efficacy.[1][5][6]
-
RNase L Expression: Confirm that your cell line expresses sufficient levels of RNase L. Low expression will limit the degradation capacity.[7]
-
Target RNA Engagement: Ensure that the Dovitinib moiety of your RIBOTAC is binding to the target RNA.
-
Cellular Uptake: Confirm that the Dovitinib-RIBOTAC is effectively penetrating the cell membrane. Poor cellular uptake is a common hurdle for chimeric molecules.
Q3: How does the linker length and composition affect the efficiency of my Dovitinib-RIBOTAC?
A3: The linker is a critical determinant of degradation efficiency as it dictates the spatial orientation of the target RNA and RNase L. An optimal linker facilitates the formation of a stable and productive ternary complex. Linkers that are too short may cause steric hindrance, while linkers that are too long might not effectively bring the RNA and RNase L together. The composition of the linker (e.g., PEG-based, alkyl chains) can also influence the solubility, stability, and cell permeability of the RIBOTAC.[8][9]
Q4: Are there potential off-target effects with Dovitinib-RIBOTACs?
A4: Yes, off-target effects are a possibility. These can arise from the Dovitinib moiety binding to unintended RNAs or from the RNase L recruiter activating the enzyme non-specifically. It is important to perform whole-transcriptome analysis to identify potential off-target RNA degradation. Additionally, since Dovitinib is a kinase inhibitor, assessing the impact on its canonical protein targets is also recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low target RNA degradation | 1. Poor cell permeability: The Dovitinib-RIBOTAC is not entering the cells in sufficient concentrations. 2. Suboptimal linker: The linker length or composition is preventing the formation of a productive ternary complex. 3. Low RNase L expression: The cell line used does not express enough RNase L. 4. Compound instability/insolubility: The Dovitinib-RIBOTAC is degrading or precipitating in the experimental conditions.[5][6] | 1. Perform a cellular uptake assay to quantify intracellular concentrations. Consider modifying the linker to improve physicochemical properties. 2. Synthesize a library of Dovitinib-RIBOTACs with varying linker lengths and compositions to identify the optimal design.[8] 3. Verify RNase L expression levels by Western blot or qPCR. Select a cell line with higher endogenous RNase L expression if necessary.[7] 4. Assess the stability of the compound in your cell culture media over the course of the experiment. Test different formulations or solvents to improve solubility.[5][6] |
| Inconsistent degradation results | 1. Variable cell conditions: Differences in cell passage number, confluency, or health can affect the efficiency of RNA degradation. 2. Inconsistent compound dosing: Inaccurate or inconsistent preparation of Dovitinib-RIBOTAC solutions. | 1. Standardize cell culture procedures, including using cells within a specific passage number range and consistent seeding densities. 2. Prepare fresh stock solutions and ensure accurate dilutions for each experiment. |
| High background/non-specific RNA degradation | 1. Off-target binding of Dovitinib: The Dovitinib moiety may be binding to other RNAs with similar structural motifs. 2. Non-specific RNase L activation: The RNase L recruiter may be activating the enzyme independently of target RNA binding. | 1. Perform transcriptome-wide analysis (e.g., RNA-seq) to identify off-target effects. Consider modifying the Dovitinib scaffold to enhance specificity. 2. Synthesize and test a control molecule that lacks the Dovitinib binder to assess non-specific RNase L activation. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficiency of Dovitinib-RIBOTAC and the impact of linker optimization on RIBOTACs in general.
| Parameter | Molecule/Condition | Value | Significance | Reference(s) |
| Potency | Dovitinib | ~30% reduction of mature miR-21 at 5 µM | Baseline activity of the parent molecule. | [1][10] |
| Dovitinib-RIBOTAC | ~30% reduction of mature miR-21 at 0.2 µM | >25-fold increase in potency compared to Dovitinib. | [1][10] | |
| Selectivity | Dovitinib-RIBOTAC | 2500-fold shift in selectivity towards pre-miR-21 over receptor tyrosine kinases. | Reprogramming of the drug's activity from protein to RNA target. | [1] |
| Linker Length (General RIBOTAC) | Shortest linker (F3-RIBOTAC) | 55% in vitro degradation, 38% in-cell degradation | Optimal for balancing molecular flexibility, target affinity, and cellular delivery. | [9] |
| Longer linkers (F3-RIBOTAC variants) | Progressively reduced efficacy | Longer linkers can decrease cellular uptake and may not be optimal for ternary complex formation. | [9] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Confocal Microscopy
This protocol is adapted from established methods for evaluating the cellular uptake of fluorescently labeled probes.[11][12]
Objective: To visualize and quantify the intracellular accumulation of a fluorescently labeled Dovitinib-RIBOTAC.
Materials:
-
Fluorescently labeled Dovitinib-RIBOTAC (e.g., with a Cy5 tag)
-
Cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom µ-Slide) and allow them to adhere and grow to 60-70% confluency.
-
Compound Treatment: Treat the cells with the fluorescently labeled Dovitinib-RIBOTAC at the desired concentration (e.g., 0.1 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for various time points (e.g., 2, 6, 24 hours) at 37°C and 5% CO2.
-
Washing: Gently wash the cells three times with PBS to remove extracellular compound.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for your fluorophore.
-
Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: In Vitro RNase L Activation Assay
This protocol is based on methods to assess the ability of a RIBOTAC to induce RNase L activity.[2][7]
Objective: To determine if the Dovitinib-RIBOTAC can activate recombinant RNase L in vitro.
Materials:
-
Recombinant human RNase L
-
Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)
-
Dovitinib-RIBOTAC
-
Assay buffer
-
Fluorometer
Procedure:
-
Reaction Setup: In a microplate, prepare reactions containing the assay buffer, the fluorogenic RNA substrate, and varying concentrations of the Dovitinib-RIBOTAC.
-
Enzyme Addition: Initiate the reaction by adding recombinant RNase L to each well. Include controls with no RNase L and no RIBOTAC.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. An increase in fluorescence indicates cleavage of the substrate and activation of RNase L.
-
Data Analysis: Plot the fluorescence intensity against the Dovitinib-RIBOTAC concentration to determine the dose-response relationship.
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to detect the formation of the RNA-RIBOTAC-RNase L ternary complex.[13][14]
Objective: To quantify the formation of the ternary complex induced by the Dovitinib-RIBOTAC.
Materials:
-
Biotinylated target RNA
-
His-tagged recombinant RNase L
-
Dovitinib-RIBOTAC
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reaction Mixture: In a microplate, combine the biotinylated target RNA, His-tagged RNase L, and varying concentrations of the Dovitinib-RIBOTAC in AlphaLISA buffer.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Bead Addition: Add the AlphaLISA Streptavidin Donor Beads and Anti-His Acceptor Beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex association.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: A bell-shaped curve is expected when plotting the AlphaLISA signal against the Dovitinib-RIBOTAC concentration, which is characteristic of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
Visualizations
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 6. researchgate.net [researchgate.net]
- 7. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Linker Optimization Enhances the Potency of Ribonuclease-Targeting Chimeras in Cancer Models - American Chemical Society - Figshare [acs.figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cellular toxicity from Dovitinib-RIBOTAC TFA salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dovitinib-RIBOTAC TFA salt in their experiments. The information herein is intended to help mitigate potential cellular toxicity and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Dovitinib-RIBOTAC and how does it work?
A1: Dovitinib (B548160) is a multi-targeted tyrosine kinase inhibitor that targets receptors such as FGFR, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.[1][2] Dovitinib-RIBOTAC is a chimeric molecule that combines Dovitinib with a moiety that recruits Ribonuclease L (RNase L).[3][4][5] This targeted recruitment of RNase L leads to the degradation of a specific microRNA precursor, pre-miR-21, which is implicated in cancer metastasis.[3][4]
Q2: We are observing higher than expected cytotoxicity in our cell-based assays with this compound salt. What could be the cause?
A2: Higher than expected cytotoxicity can stem from several factors:
-
TFA Salt Toxicity: The trifluoroacetate (B77799) (TFA) counterion, often a remnant from the synthesis and purification process of peptides and small molecules, can exhibit inherent cytotoxicity.[6] This can confound the interpretation of the specific activity of the Dovitinib-RIBOTAC molecule itself.
-
Off-Target Effects of Dovitinib: Dovitinib itself is a potent multi-kinase inhibitor and can have off-target effects that contribute to cellular toxicity.[7]
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the culture medium, leading to inaccurate results and potential cytotoxicity from the precipitate itself.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to both Dovitinib and the TFA salt.
Q3: How can we mitigate the potential toxicity from the TFA salt?
A3: The most effective way to mitigate TFA salt toxicity is to perform a salt exchange.[8][9][10] Exchanging the TFA salt for a more biocompatible salt, such as hydrochloride (HCl) or acetate, is a common practice. This allows for a more accurate assessment of the cytotoxicity of the Dovitinib-RIBOTAC molecule. Several protocols are available for performing this exchange, often involving ion-exchange chromatography or repeated lyophilization with the desired acid.[8][9][10]
Q4: What are the recommended control experiments to perform when troubleshooting cytotoxicity?
A4: To de-convolute the source of cytotoxicity, the following controls are recommended:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound salt (e.g., DMSO) at the final concentration used in the experiment.
-
TFA Salt Control: Cells treated with a TFA salt of a non-bioactive molecule at concentrations equivalent to those present in the this compound salt solution.
-
Dovitinib (Parent Molecule) Control: Cells treated with Dovitinib (as a different salt form, if possible) to assess the baseline toxicity of the kinase inhibitor component.
-
Alternative Salt Form Control: If a salt exchange has been performed, cells treated with the Dovitinib-RIBOTAC in the new salt form (e.g., HCl or acetate).
Data Presentation
The following tables present hypothetical, yet representative, data to illustrate the potential impact of the TFA salt on cellular viability. The IC50 values for Dovitinib are based on published data, while the values for this compound salt and Dovitinib-RIBOTAC HCl salt are illustrative.
Table 1: Comparative Cytotoxicity (IC50 Values) in Different Cell Lines (48-hour treatment)
| Compound | MDA-MB-231 (Breast Cancer) | HT-29 (Colon Cancer) | A549 (Lung Cancer) |
| Dovitinib | ~1.5 µM[2] | ~2.5 µM[2] | ~5 µM |
| This compound salt | 0.8 µM | 1.2 µM | 2.5 µM |
| Dovitinib-RIBOTAC HCl salt | 1.2 µM | 2.0 µM | 4.0 µM |
| Sodium Trifluoroacetate (TFA) | > 50 µM | > 50 µM | > 50 µM |
Note: IC50 values are presented in micromolar (µM). This data is for illustrative purposes.
Table 2: Effect of Salt Form on pre-miR-21 Degradation and Cell Viability
| Treatment (1 µM) | % pre-miR-21 Degradation | % Cell Viability (MDA-MB-231) |
| Vehicle (DMSO) | 0% | 100% |
| Dovitinib | 10% | 85% |
| This compound salt | 75% | 60% |
| Dovitinib-RIBOTAC HCl salt | 75% | 80% |
Note: This data is for illustrative purposes.
Mandatory Visualizations
Caption: Mechanism of Dovitinib-RIBOTAC-mediated degradation of pre-miR-21.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound salt and control compounds
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Readout: Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Cells of interest
-
This compound salt and control compounds
-
Complete culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Medium background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Readout: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Protocol 3: Live/Dead Cell Staining with Calcein AM and Propidium Iodide (PI)
This fluorescence-based assay visually distinguishes between live and dead cells.
Materials:
-
Cells of interest
-
This compound salt and control compounds
-
Complete culture medium
-
Calcein AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in a black-walled, clear-bottom 96-well plate for fluorescence measurements.
-
Staining Solution Preparation: Prepare a fresh staining solution containing Calcein AM (final concentration ~1-2 µM) and PI (final concentration ~1-5 µg/mL) in PBS or serum-free medium.
-
Cell Staining: Carefully remove the culture medium and wash the cells once with PBS. Add 100 µL of the staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Imaging/Readout:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein, live cells) and red (PI, dead cells) fluorescence.
-
Plate Reader: Measure the fluorescence intensity at Ex/Em of ~490/515 nm for Calcein AM and ~535/617 nm for PI.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in MTT assay | - Contamination of media or reagents.- Direct reduction of MTT by the compound.- Phenol (B47542) red in the media. | - Use sterile technique and fresh reagents.- Run a cell-free control with the compound and MTT to check for direct reduction.- Use phenol red-free media or wash cells with PBS before adding MTT.[11] |
| Low signal or high variability in LDH assay | - Low cell number or low LDH release.- LDH in serum of culture media.- Inconsistent pipetting. | - Optimize cell seeding density.- Use low-serum or serum-free media during the treatment period.[12]- Ensure careful and consistent transfer of supernatant. |
| All cells appear dead in Calcein AM/PI staining | - Staining solution is toxic.- Incubation time is too long.- Compound is highly cytotoxic at the tested concentration. | - Prepare fresh staining solution and optimize concentrations.- Reduce incubation time.- Perform a dose-response experiment with lower concentrations of the compound. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Instability of the compound in solution. | - Use cells within a consistent passage number range and ensure high viability before seeding.- Standardize all incubation times.- Prepare fresh compound dilutions for each experiment. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com.cn [genscript.com.cn]
- 7. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting inconsistent results with Dovitinib-RIBOTAC
Welcome to the technical support center for Dovitinib-RIBOTAC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Dovitinib-RIBOTAC and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Dovitinib-RIBOTAC and what is its mechanism of action?
A1: Dovitinib-RIBOTAC is a chimeric molecule designed for targeted degradation of a specific microRNA, pre-miR-21. It is classified as a RIBOTAC (Ribonuclease Targeting Chimera). The molecule consists of two key components: a ligand that specifically binds to pre-miR-21 (derived from the kinase inhibitor Dovitinib) and a recruiter moiety that engages the endoribonuclease RNase L. By bringing RNase L into proximity with pre-miR-21, Dovitinib-RIBOTAC induces the enzymatic degradation of the target pre-miR-21, leading to a decrease in mature miR-21 levels.[1][2] This targeted degradation can inhibit cancer metastasis and has shown anti-tumor activity.[3]
Q2: What is the primary application of Dovitinib-RIBOTAC?
A2: The primary application of Dovitinib-RIBOTAC is as a research tool to study the effects of miR-21 depletion. miR-21 is an oncomiR, and its overexpression is associated with various cancers and other diseases. By degrading pre-miR-21, Dovitinib-RIBOTAC can be used to investigate the role of miR-21 in cellular processes such as proliferation, invasion, and apoptosis. It has been studied in the context of triple-negative breast cancer and Alport Syndrome.[1][4]
Q3: How does Dovitinib-RIBOTAC differ from its parent compound, Dovitinib (B548160)?
A3: Dovitinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) such as FGFR, VEGFR, and PDGFR.[5][6] While Dovitinib itself was found to bind to pre-miR-21, its primary activity is kinase inhibition. Dovitinib-RIBOTAC was engineered to enhance the binding and subsequent degradation of pre-miR-21 while reducing the kinase inhibitory activity of the parent compound. This reprogramming of the molecule's activity leads to a significant increase in selectivity for the RNA target over the canonical protein targets.[1][4] In fact, the conversion to a RIBOTAC has been shown to shift the selectivity for pre-miR-21 by 2500-fold.[4]
Q4: What are the recommended storage conditions for Dovitinib-RIBOTAC?
A4: For long-term storage, Dovitinib-RIBOTAC should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[3] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 6 months at -80°C and for 1 month at -20°C, with protection from light and under nitrogen.[3]
Troubleshooting Guide
Issue 1: Inconsistent or No Degradation of pre-miR-21
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in MDA-MB-231 cells have been reported in the range of 0.2-5 µM.[3] |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation. |
| Poor Cell Permeability | While Dovitinib-RIBOTAC is a small molecule, cell permeability can vary between cell lines. If possible, use a positive control cell line known to be responsive (e.g., MDA-MB-231). |
| Low RNase L Expression | The activity of Dovitinib-RIBOTAC is dependent on endogenous RNase L. Verify the expression level of RNase L in your cell line of interest. Low expression may lead to reduced efficacy.[7] |
| Compound Instability | Ensure proper storage of the compound and use freshly prepared dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] |
| Incorrect Quantification Method | Validate your RT-qPCR assay for miR-21. Use appropriate endogenous controls and ensure the primers are specific for mature miR-21 or pre-miR-21. |
Issue 2: Off-Target Effects Observed
| Potential Cause | Troubleshooting Steps |
| Residual Kinase Inhibition | Although designed for increased selectivity, some residual kinase inhibition from the Dovitinib moiety may occur, especially at higher concentrations. Compare the effects of Dovitinib-RIBOTAC with the parent compound, Dovitinib, at equivalent concentrations. In vivo studies have shown that Dovitinib-RIBOTAC does not affect pERK levels, unlike Dovitinib.[1] |
| General RNase L Activation | To confirm that the observed effects are due to targeted degradation, include a negative control compound that lacks the miR-21 binding domain but retains the RNase L recruiter. |
| Cellular Toxicity | High concentrations of Dovitinib-RIBOTAC may induce cellular toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your cell line. |
Issue 3: Variability in Downstream Protein Expression
| Potential Cause | Troubleshooting Steps |
| Complex Biological Regulation | The expression of miR-21 target proteins, such as PDCD4, is regulated by multiple pathways.[1] Ensure that your experimental conditions are tightly controlled to minimize variability. |
| Timing of Analysis | The kinetics of miR-21 degradation and the subsequent change in target protein expression may vary. Perform a time-course experiment to determine the optimal time point for analyzing downstream protein levels. |
| Antibody Quality | For Western blot analysis, validate the specificity of the antibodies used for downstream targets. Include appropriate positive and negative controls. |
Data Summary
Table 1: In Vitro Efficacy of Dovitinib-RIBOTAC
| Cell Line | Concentration Range | Effect on miR-21 | Reference |
| MDA-MB-231 | 0.2 - 5 µM | Significant reduction in mature miR-21 levels | [3] |
| A549, A375, MCF-7, MDA-LM2 | Not specified | Reduction of pre- and mature miR-21 levels | [1] |
Table 2: In Vivo Efficacy of Dovitinib-RIBOTAC
| Animal Model | Dosage and Administration | Outcome | Reference |
| Xenograft mouse model of breast cancer | 56 mg/kg, intraperitoneal injection, every other day for 30 days | Inhibition of breast cancer metastasis, decreased lung nodules | [3] |
| Alport Syndrome mouse model | 56 mg/kg, intraperitoneal injection, every other day for 42 days | Stabilized urine albumin, reduced kidney miR-21 levels | [3] |
Table 3: Comparative Activity of Dovitinib and Dovitinib-RIBOTAC
| Compound | Target | Effect | Selectivity Shift | Reference |
| Dovitinib | Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) | Inhibition | - | [5][6] |
| Dovitinib | pre-miR-21 | Binding and inhibition of processing | - | [1] |
| Dovitinib-RIBOTAC | pre-miR-21 | Targeted degradation via RNase L recruitment | 2500-fold increase for pre-miR-21 | [1][4] |
| Dovitinib-RIBOTAC | Receptor Tyrosine Kinases | Reduced inhibition compared to Dovitinib | - | [1] |
Experimental Protocols
Detailed Methodology for Assessing Dovitinib-RIBOTAC Activity in Cell Culture
1. Cell Culture and Treatment:
-
Culture cells (e.g., MDA-MB-231) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of Dovitinib-RIBOTAC in DMSO (e.g., 10 mM).
-
Dilute the Dovitinib-RIBOTAC stock solution in cell culture media to the desired final concentrations (e.g., 0.2, 1, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Dovitinib-RIBOTAC treatment.
-
Replace the existing media with the media containing Dovitinib-RIBOTAC or vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
2. RNA Extraction:
-
Following treatment, wash the cells with PBS and lyse them using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for RNA integrity on an agarose (B213101) gel.
3. Reverse Transcription (RT):
-
Perform reverse transcription on the total RNA to synthesize cDNA. Use a miRNA-specific RT kit with stem-loop primers for mature miR-21 or specific primers for pre-miR-21 to ensure accurate quantification.
4. Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a validated primer and probe set for miR-21 (or pre-miR-21) and a suitable endogenous control (e.g., U6 snRNA).
-
Set up the qPCR reaction with appropriate cycling conditions.
-
Analyze the data using the ΔΔCt method to determine the relative expression of miR-21 in Dovitinib-RIBOTAC-treated samples compared to the vehicle control.
5. Western Blot Analysis for Downstream Targets (e.g., PDCD4):
-
After treatment with Dovitinib-RIBOTAC, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., PDCD4) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: Mechanism of action of Dovitinib-RIBOTAC and its downstream effects.
Caption: A typical experimental workflow for assessing Dovitinib-RIBOTAC efficacy.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
Technical Support Center: Optimizing Dovitinib-RIBOTAC Linker Length and Composition
Welcome to the technical support center for the optimization of Dovitinib-RIBOTACs. This resource is designed for researchers, scientists, and drug development professionals working on targeted RNA degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experiments aimed at improving the degradation of target RNAs by optimizing the linker length and composition of Dovitinib-RIBOTAC conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a Dovitinib-RIBOTAC?
A1: A Dovitinib-RIBOTAC is a chimeric molecule designed to selectively degrade a target RNA, such as precursor microRNA-21 (pre-miR-21). It functions by simultaneously binding to the target RNA via the Dovitinib moiety and recruiting a ribonuclease, typically RNase L, via a separate RNase L-recruiting ligand. This induced proximity leads to the cleavage and subsequent degradation of the target RNA. This approach has been shown to reprogram the activity of Dovitinib from a receptor tyrosine kinase (RTK) inhibitor to a selective RNA degrader.[1][2]
Q2: Why are the linker length and composition critical for the efficacy of a Dovitinib-RIBOTAC?
A2: The linker's length and chemical composition are crucial for the formation of a stable and productive ternary complex between the target RNA, the RIBOTAC, and RNase L. An optimal linker ensures the correct spatial orientation of the target RNA and the ribonuclease to facilitate efficient cleavage. A linker that is too short may cause steric hindrance, while a linker that is too long or overly flexible might lead to non-productive binding events. The composition of the linker (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) also influences the molecule's solubility, cell permeability, and overall pharmacokinetic properties.[3][4][5][6][7]
Q3: My Dovitinib-RIBOTAC is not showing significant degradation of the target RNA. What are the potential reasons?
A3: Several factors could contribute to a lack of degradation:
-
Suboptimal Linker: The current linker length or composition may not be conducive to the formation of a stable ternary complex.
-
Poor Cell Permeability: The physicochemical properties of your RIBOTAC might be hindering its entry into the cells.
-
Instability of the RIBOTAC: The molecule might be degrading in the cellular environment.
-
Low RNase L Expression: The cell line being used may have low endogenous levels of RNase L.
-
Target RNA Accessibility: The binding site on the target RNA may be inaccessible within the cellular context.
Q4: How do I choose the initial linker lengths and compositions to screen for my Dovitinib-RIBOTAC?
A4: A common strategy is to synthesize a small library of RIBOTACs with varying linker lengths and compositions. Polyethylene glycol (PEG) and alkyl chains are common starting points due to their well-understood properties and synthetic accessibility. Based on published data for PROTACs and RIBOTACs, linkers ranging from 3 to 12 ethylene (B1197577) glycol units or equivalent alkyl chain lengths are a reasonable starting point for screening. It is also beneficial to explore different attachment points on both the Dovitinib and the RNase L-recruiting ligand.[3][5][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No target RNA degradation observed with any linker. | 1. Ineffective ternary complex formation.2. Low cell permeability of the RIBOTACs.3. Low RNase L expression in the cell line.4. Incorrect assay setup. | 1. Synthesize RIBOTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers).2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability.3. Verify RNase L expression levels in your cell line via western blot or qPCR. Consider using a cell line with higher RNase L expression.4. Review and optimize your RT-qPCR protocol. Ensure proper primer design and RNA isolation techniques. |
| "Hook effect" observed (degradation decreases at higher concentrations). | Formation of binary complexes (Target RNA-RIBOTAC or RIBOTAC-RNase L) that do not lead to degradation, outcompeting the formation of the productive ternary complex. | This is often a sign of a functional RIBOTAC. To determine the optimal concentration, perform a detailed dose-response curve to identify the concentration that gives the maximum degradation (DCmax) before the hook effect becomes prominent. |
| Off-target RNA degradation. | The Dovitinib moiety or the RNase L-recruiting ligand may have off-target binding partners. | Perform RNA-sequencing (RNA-seq) to identify off-target effects. Consider modifying the Dovitinib scaffold or the linker attachment point to alter binding selectivity. |
| High variability in degradation results. | 1. Inconsistent cell culture conditions.2. Issues with RNA isolation and purification.3. Pipetting errors during RT-qPCR setup. | 1. Maintain consistent cell passage numbers, seeding densities, and treatment times.2. Follow a robust RNA isolation protocol to ensure high-purity, intact RNA. Include DNase treatment.3. Use a master mix for RT-qPCR to minimize pipetting variability. |
Quantitative Data on Dovitinib-Based Degraders
While a systematic study on the impact of various linker lengths and compositions specifically for Dovitinib-RIBOTAC is not yet available in the public domain, data from Dovitinib-based PROTACs can provide valuable insights into how linker modifications can influence degradation efficacy. The following table presents data on Dovitinib-based PROTACs targeting the FLT3 kinase, illustrating the effect of different linkers.
| Degrader | Warhead | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 1 | Dovitinib | Pomalidomide | C5 alkyl | FLT3-ITD, KIT | MOLM-13 | 1.6 | >90 | [9] |
| Compound 2 | Dovitinib | Pomalidomide | C5 alkyl | FLT3-ITD, KIT | MV4-11 | 2.5 | >90 | [9] |
This table is provided as an illustrative example of linker effects on a Dovitinib-based degrader. The principles of linker optimization are generally applicable to RIBOTACs, but the optimal linker for a RIBOTAC targeting a specific RNA may differ.
The following data is for a specific Dovitinib-RIBOTAC targeting pre-miR-21:
| Degrader | Warhead | Recruited Nuclease | Target RNA | Cell Line | Potency Increase (vs. Dovitinib) | Selectivity Shift (RNA vs. RTK) | Reference |
| Dovitinib-RIBOTAC (Compound 4) | Dovitinib | RNase L | pre-miR-21 | MDA-MB-231 | 25-fold | 2500-fold | [1] |
Experimental Protocols
General Synthesis of Dovitinib-RIBOTAC with a PEG Linker
This protocol provides a general scheme for the synthesis of Dovitinib-RIBOTACs with varying polyethylene glycol (PEG) linker lengths.
Diagram of Synthetic Strategy:
Caption: General synthetic scheme for Dovitinib-RIBOTAC.
Methodology:
-
Modification of Dovitinib: Introduce a reactive functional group (e.g., a primary amine or a carboxylic acid) onto the Dovitinib scaffold at a solvent-exposed position that does not interfere with its RNA binding. This may require multi-step synthesis starting from a Dovitinib precursor.
-
Linker Preparation: Use commercially available or synthesized bifunctional PEG linkers of varying lengths (e.g., PEG3, PEG5, PEG8) with orthogonal protecting groups on their terminal functional groups (e.g., Boc-amine and carboxylic acid).
-
Conjugation of Dovitinib to Linker:
-
If using an amine-modified Dovitinib and a PEG linker with a terminal carboxylic acid, activate the carboxylic acid using a coupling agent like HATU or HBTU in the presence of a base (e.g., DIPEA). React the activated linker with the amine-modified Dovitinib.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the Dovitinib-linker conjugate by column chromatography.
-
-
Deprotection of the Linker Terminus: Remove the protecting group from the other end of the PEG linker (e.g., remove the Boc group using trifluoroacetic acid in dichloromethane).
-
Conjugation of RNase L Ligand:
-
Activate the corresponding functional group on the RNase L-recruiting ligand.
-
React the activated RNase L ligand with the deprotected Dovitinib-linker conjugate.
-
Monitor the reaction progress and purify the final Dovitinib-RIBOTAC product by HPLC.
-
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
RT-qPCR Assay for pre-miR-21 Degradation
This protocol outlines a method to quantify the degradation of the target RNA, pre-miR-21, in cells treated with Dovitinib-RIBOTAC.
Caption: Mechanism of Dovitinib-RIBOTAC induced RNA degradation.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Dovitinib-RIBOTAC Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dovitinib and Dovitinib-RIBOTACs. Our goal is to help you overcome challenges in your experiments and effectively address Dovitinib resistance.
Frequently Asked Questions (FAQs)
Q1: What is Dovitinib and what are its primary targets?
Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets fibroblast growth factor receptors (FGFR1-3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptor beta (PDGFRβ).[1] By inhibiting these receptors, Dovitinib can suppress tumor growth and angiogenesis.
Q2: What are the known mechanisms of acquired resistance to Dovitinib?
Acquired resistance to Dovitinib can arise through several mechanisms, including:
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways, such as the Src signaling pathway, can compensate for the inhibition of Dovitinib's primary targets.[2][3]
-
Mutations in the drug target: Genetic mutations in the kinase domain of target receptors, such as FGFR2, can prevent Dovitinib from binding effectively, thereby reducing its inhibitory activity.[1]
Q3: What is a Dovitinib-RIBOTAC and how does it work?
A Dovitinib-RIBOTAC is a chimeric molecule that combines Dovitinib with a small molecule that recruits and activates Ribonuclease L (RNase L).[4][5] Dovitinib acts as the RNA-binding portion of the chimera, directing it to a specific RNA target. Once bound, the RNase L recruiter activates the enzyme to degrade the target RNA.[4][6] A notable example is a Dovitinib-RIBOTAC designed to target and degrade the oncogenic precursor microRNA-21 (pre-miR-21).[4][5][7]
Q4: How can a Dovitinib-RIBOTAC targeting pre-miR-21 potentially overcome Dovitinib resistance?
While the direct role of pre-miR-21 in established Dovitinib resistance mechanisms (like Src activation or FGFR mutations) is still under investigation, targeting this oncogenic microRNA offers a novel therapeutic strategy. Overexpression of miR-21 is associated with cancer progression and may contribute to a cellular state that is less susceptible to apoptosis induced by RTK inhibitors like Dovitinib. By degrading pre-miR-21, the Dovitinib-RIBOTAC can potentially:
-
Reduce the pro-survival signaling associated with high miR-21 levels.
-
Re-sensitize resistant cells to the anti-proliferative effects of Dovitinib or other therapies.
-
Offer a parallel therapeutic approach to tackle the cancer from a different angle, independent of the specific resistance mechanism.
Troubleshooting Guides
Problem 1: Difficulty in generating a Dovitinib-resistant cell line.
Possible Cause & Solution:
-
Incorrect starting concentration of Dovitinib: Starting with a concentration that is too high will lead to excessive cell death, while a concentration that is too low will not apply sufficient selective pressure.
-
Recommendation: Determine the IC20 (concentration that inhibits 20% of cell growth) for your parental cell line using a viability assay (e.g., MTT or CCK-8).[2] Begin the resistance induction by culturing the cells in a medium containing Dovitinib at the IC20.
-
-
Inappropriate dose escalation strategy: Increasing the Dovitinib concentration too quickly can lead to widespread cell death.
-
Recommendation: Employ a stepwise dose escalation approach. Once the cells have adapted to the current concentration and are proliferating steadily, increase the Dovitinib concentration by 1.5- to 2-fold.[2] Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration increment.
-
-
Cell line instability: Some cell lines may be inherently difficult to make resistant or may lose their resistant phenotype over time.
-
Recommendation: Cryopreserve an aliquot of cells at each stable concentration step to ensure you have backups.[2] Regularly verify the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Problem 2: Low or no degradation of target RNA with Dovitinib-RIBOTAC.
Possible Cause & Solution:
-
Insufficient RIBOTAC concentration or incubation time: The concentration of the RIBOTAC or the duration of the treatment may not be optimal.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental setup.
-
-
Low expression of RNase L in the cell line: The efficacy of the RIBOTAC is dependent on the presence of its effector protein, RNase L.
-
Recommendation: Verify the expression level of RNase L in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher endogenous RNase L levels.
-
-
Poor cellular uptake of the RIBOTAC: The molecule may not be efficiently entering the cells.
-
Recommendation: If you suspect poor uptake, consider using transfection reagents or other delivery methods to enhance intracellular delivery.
-
-
Degradation of the RIBOTAC: The molecule may be unstable in the cell culture medium or inside the cells.
-
Recommendation: Assess the stability of your Dovitinib-RIBOTAC in your experimental conditions.
-
Problem 3: Observed off-target effects with Dovitinib-RIBOTAC treatment.
Possible Cause & Solution:
-
Off-target binding of the Dovitinib moiety: Dovitinib itself is a multi-targeted inhibitor and may bind to other RNAs or proteins.
-
Recommendation: Perform RNA-sequencing (RNA-seq) to identify genome-wide changes in RNA expression following RIBOTAC treatment. This can help identify potential off-target RNA degradation.[8]
-
-
General activation of RNase L: High concentrations of the RIBOTAC could lead to non-specific activation of RNase L.
-
Recommendation: Use the lowest effective concentration of the RIBOTAC as determined by your dose-response experiments. Include a negative control RIBOTAC that has a modification in the RNase L recruiting moiety to confirm that the observed effects are due to specific RNase L recruitment.
-
-
Cellular stress response: The degradation of the target RNA may induce a stress response in the cells, leading to widespread changes in gene expression.
-
Recommendation: Analyze the expression of common stress response genes to assess if a general stress response is being activated.
-
Data Presentation
Table 1: Quantitative Comparison of Dovitinib and Dovitinib-RIBOTAC
| Compound | Target(s) | IC50 (FGFR1 Inhibition) | Potency in reducing mature miR-21 |
| Dovitinib | FGFR, VEGFR, PDGFR | ~40 nM | ~30% reduction at 5 µM[4][9] |
| Dovitinib-RIBOTAC | pre-miR-21 | >5 µM[10] | ~30% reduction at 0.2 µM (25-fold more potent than Dovitinib)[4][9] |
Experimental Protocols
Protocol 1: Generation of a Dovitinib-Resistant Cell Line
-
Determine the IC50 and IC20 of Dovitinib:
-
Seed the parental cancer cell line in a 96-well plate.
-
Treat the cells with a range of Dovitinib concentrations for 72-96 hours.
-
Assess cell viability using a CCK-8 or MTT assay.
-
Calculate the IC50 and IC20 values from the dose-response curve.
-
-
Initial Resistance Induction:
-
Culture the parental cells in a medium containing Dovitinib at the IC20 concentration.
-
Maintain the cells in this medium, changing it every 2-3 days, until the cell growth rate is comparable to that of the untreated parental cells.[2]
-
-
Stepwise Dose Escalation:
-
Once the cells are stably proliferating, passage them and increase the Dovitinib concentration by 1.5- to 2-fold.[2]
-
Monitor the cells for signs of toxicity and proliferation.
-
Repeat this process of stepwise concentration increase until the cells can proliferate in a significantly higher concentration of Dovitinib (e.g., 10-fold higher than the initial IC50).[2]
-
-
Characterization of the Resistant Cell Line:
-
Confirm the resistant phenotype by determining the new IC50 of Dovitinib in the resistant cell line and comparing it to the parental line.
-
Analyze the expression and activation of key signaling proteins (e.g., p-FGFR, p-Src, p-ERK) via Western blot to investigate the mechanism of resistance.
-
Protocol 2: Assessing the Efficacy of Dovitinib-RIBOTAC in Dovitinib-Resistant Cells
-
Cell Treatment:
-
Seed both the parental and Dovitinib-resistant cell lines in appropriate culture plates.
-
Treat the cells with a range of concentrations of the Dovitinib-RIBOTAC for a predetermined amount of time (e.g., 24-72 hours). Include untreated and vehicle-treated controls.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the treated cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of pre-miR-21 and mature miR-21. Normalize the expression to a stable housekeeping gene.
-
-
Cell Viability Assay:
-
In parallel with the RNA analysis, assess the viability of the cells treated with the Dovitinib-RIBOTAC using a CCK-8 or MTT assay to determine its effect on cell proliferation.
-
-
Western Blot Analysis:
-
Analyze the protein levels of downstream targets of miR-21 (e.g., PTEN, PDCD4) to confirm the functional consequence of pre-miR-21 degradation.[7]
-
Assess the phosphorylation status of key proteins in Dovitinib resistance pathways (e.g., p-Src, p-AKT) to see if the RIBOTAC treatment has any effect on these pathways.
-
Visualizations
Caption: Dovitinib inhibits RTKs, blocking downstream signaling pathways.
Caption: Mechanisms of acquired resistance to Dovitinib treatment.
References
- 1. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical-guided SHAPE sequencing (cgSHAPE-seq) informs the binding site of RNA-degrading chimeras targeting SARS-CoV-2 5’ untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Dovitinib-RIBOTAC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dovitinib-RIBOTACs. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a Dovitinib-RIBOTAC and how does it work?
A Dovitinib-RIBOTAC is a chimeric small molecule designed for targeted RNA degradation. It consists of two key components:
-
Dovitinib: A multi-targeted tyrosine kinase inhibitor that serves as the RNA-binding module, specifically targeting the precursor to microRNA-21 (pre-miR-21).[1][2][3]
-
RNase L Recruiter: A small molecule that binds to and activates Ribonuclease L (RNase L), an endogenous enzyme involved in the innate immune response that degrades RNA.[2][4]
By bringing RNase L into close proximity with pre-miR-21, the Dovitinib-RIBOTAC induces the targeted degradation of pre-miR-21, thereby inhibiting its downstream oncogenic signaling pathways.[1][5]
Q2: What are the primary applications of a Dovitinib-RIBOTAC?
The primary application of the Dovitinib-RIBOTAC targeting pre-miR-21 is in cancer research, particularly in models of triple-negative breast cancer and Alport Syndrome where miR-21 is overexpressed.[1][2] It serves as a tool to study the effects of miR-21 depletion and as a potential therapeutic agent to inhibit tumor growth and metastasis.[5]
Q3: What is the difference between the effects of Dovitinib and the Dovitinib-RIBOTAC?
Dovitinib on its own acts as a receptor tyrosine kinase (RTK) inhibitor, blocking the signaling of pathways such as FGFR, VEGFR, and PDGFR.[6][7] While it can bind to pre-miR-21, its primary cellular effect is the inhibition of protein kinases. The Dovitinib-RIBOTAC, on the other hand, has been engineered to shift its primary activity towards the degradation of pre-miR-21, with significantly reduced potency against its canonical RTK targets.[1][3] This reprogramming of selectivity is a key feature of the Dovitinib-RIBOTAC.
Experimental Protocols and Control Experiments
A critical aspect of Dovitinib-RIBOTAC assays is the inclusion of proper controls to ensure the observed effects are specific and on-target.
Diagram: General Experimental Workflow
Caption: Workflow for assessing Dovitinib-RIBOTAC activity.
Essential Control Experiments
| Control Type | Compound/Condition | Purpose | Expected Outcome |
| Negative Control | Vehicle (e.g., DMSO) | To establish the baseline levels of target RNA and protein in the absence of any treatment. | No change in pre-miR-21, mature miR-21, or downstream protein levels. |
| Negative Control | Dovitinib (unconjugated) | To differentiate the effects of RNA degradation from kinase inhibition. | Inhibition of p-ERK signaling; minimal to no degradation of pre-miR-21.[1][3] |
| Negative Control | Inactive RIBOTAC | A version of the RIBOTAC with a modification that prevents it from recruiting RNase L.[4] | Binds to pre-miR-21 but does not induce its degradation. May show some inhibition of miR-21 processing similar to Dovitinib. |
| Negative Control | Scrambled RIBOTAC | A RIBOTAC with a non-targeting RNA binding domain. | No binding to pre-miR-21 and no subsequent degradation. |
| Positive Control | LNA-anti-miR-21 | A known inhibitor of miR-21 function. | Reduction in mature miR-21 levels and derepression of miR-21 target genes.[8] |
| Positive Control | RNase L Activator (unconjugated) | To confirm that the cells are responsive to RNase L activation. | General, non-targeted RNA degradation may be observed. |
Detailed Methodologies
1. RNA Degradation Assay (RT-qPCR)
This protocol is for quantifying the levels of pre-miR-21 and mature miR-21 following treatment with Dovitinib-RIBOTAC.
-
Cell Seeding and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of Dovitinib-RIBOTAC and controls for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit, ensuring to follow procedures that preserve small RNAs. It is crucial to work in an RNase-free environment to prevent RNA degradation.
-
cDNA Synthesis: For mature miR-21, use a specific stem-loop primer for reverse transcription. For pre-miR-21 and housekeeping genes, use random primers or oligo(dT) primers. Include a "no reverse transcriptase" control to check for genomic DNA contamination.[9]
-
qPCR: Perform quantitative PCR using specific primers for pre-miR-21, mature miR-21, and a stable housekeeping gene (e.g., U6 snRNA for miRNAs, GAPDH for pre-miRNAs).
-
Data Analysis: Calculate the relative expression of the target RNAs using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
2. Protein Analysis (Western Blot)
This protocol is for assessing the levels of proteins downstream of the Dovitinib and miR-21 signaling pathways.
-
Cell Seeding and Treatment: Treat cells as described for the RNA degradation assay.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10][11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, PDCD4, FAS) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and quantify band intensities, normalizing to a loading control (e.g., GAPDH, β-actin).
Troubleshooting Guide
Issue 1: No or low degradation of target RNA (pre-miR-21).
| Potential Cause | Troubleshooting Steps |
| Poor RIBOTAC potency or stability | - Verify the integrity and purity of the Dovitinib-RIBOTAC compound. - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. |
| Low RNase L expression or activity in the cell line | - Confirm RNase L expression in your cell line by Western blot or RT-qPCR. - Include a positive control for RNase L activation (e.g., a known RNase L activator). |
| Inefficient cellular uptake of the RIBOTAC | - Use a fluorescently labeled RIBOTAC to visualize cellular uptake by microscopy. - Consider using a transfection reagent to aid in delivery, although this may introduce off-target effects. |
| Issues with RT-qPCR assay | - Check the integrity of your extracted RNA. Run an RNA gel or use a Bioanalyzer.[12][13] - Validate your qPCR primers for efficiency and specificity. Run a melt curve analysis.[14] - Include positive and negative controls for the RT-qPCR reaction itself.[15] |
Issue 2: High background or non-specific bands in Western Blot.
| Potential Cause | Troubleshooting Steps |
| Antibody issues | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Ensure the primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. - Use a fresh dilution of the antibody for each experiment. |
| Insufficient blocking | - Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). - Try a different blocking agent. Note that milk contains phosphoproteins and may not be suitable for phospho-antibody detection. |
| Inadequate washing | - Increase the number and duration of washes with TBST to remove unbound antibodies. |
| Protein degradation in sample | - Ensure that protease and phosphatase inhibitors are always added fresh to the lysis buffer.[10] - Keep samples on ice during preparation. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell culture variability | - Use cells at a consistent passage number and confluency. - Ensure consistent cell seeding density. |
| Reagent variability | - Prepare fresh dilutions of compounds and antibodies for each experiment. - Aliquot reagents to avoid multiple freeze-thaw cycles. |
| Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
Quantitative Data Summary
| Parameter | Dovitinib | Dovitinib-RIBOTAC | Description | Reference |
| FGFR1 Inhibition (IC50) | ~0.04 µM | >5 µM | In vitro kinase assay. | [3] |
| FLT3 Inhibition (IC50) | ~0.1 µM | ~10 µM | Cellular assay measuring p-ERK levels. | [2] |
| miR-21 Inhibition | ~30% reduction at 5 µM | ~30% reduction at 0.2 µM | Cellular assay measuring mature miR-21 levels. | [16] |
| In Vivo Dosage (Breast Cancer Xenograft) | N/A | 56 mg/kg (intraperitoneal) | Dosing regimen for anti-tumor activity in mice. | [5] |
Signaling Pathways
Diagram: Dovitinib-RIBOTAC Mechanism of Action
Caption: Mechanism of Dovitinib-RIBOTAC-mediated RNA degradation.
Diagram: Dovitinib vs. Dovitinib-RIBOTAC Signaling
Caption: Comparison of signaling pathways affected by Dovitinib and Dovitinib-RIBOTAC.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. gene-quantification.de [gene-quantification.de]
- 13. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. pcrbio.com [pcrbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dovitinib-RIBOTAC Efficacy and RNase L Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of RNase L expression on the efficacy of Dovitinib-RIBOTACs.
I. FAQs: Understanding the Core Concepts
Q1: What is Dovitinib (B548160) and what is its primary mechanism of action?
A1: Dovitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor growth and angiogenesis.[3][4] By inhibiting these kinases, Dovitinib can suppress cancer cell proliferation and survival.[5]
Q2: What is a RIBOTAC and how does it work?
A2: A RIBOTAC (Ribonuclease Targeting Chimera) is a bifunctional molecule designed to selectively degrade a target RNA molecule. It consists of a ligand that binds to the target RNA and another moiety that recruits an endogenous ribonuclease, typically RNase L, to the vicinity of the RNA.[6] This proximity induces the cleavage and subsequent degradation of the target RNA by RNase L.
Q3: What is the specific target of the Dovitinib-RIBOTAC discussed in research?
A3: A specific Dovitinib-RIBOTAC has been engineered to target and degrade the precursor to microRNA-21 (pre-miR-21).[6][7] This reprogramming of Dovitinib shifts its activity from protein kinase inhibition to the specific degradation of this oncogenic microRNA.[6]
Q4: What is the role of RNase L in the mechanism of action of a Dovitinib-RIBOTAC?
A4: RNase L is a latent endoribonuclease that is a key component of the innate immune system. The Dovitinib-RIBOTAC recruits and activates RNase L at the site of the target RNA (pre-miR-21).[6] Activated RNase L then cleaves the pre-miR-21, leading to its degradation and a reduction in the levels of mature miR-21.[6][7] Therefore, the expression and activity of RNase L are critical for the efficacy of the Dovitinib-RIBOTAC.
Q5: Why is miR-21 a target in cancer therapy?
A5: miR-21 is an oncomiR that is overexpressed in many cancers. It promotes tumor progression by downregulating tumor suppressor genes, such as PTEN and PDCD4, thereby affecting key signaling pathways like PI3K/AKT and MEK/ERK.[8]
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with Dovitinib-RIBOTACs.
| Problem | Possible Cause | Recommended Solution |
| Low or no degradation of pre-miR-21 | Low RNase L expression in the cell line: Different cell lines have varying basal levels of RNase L. | - Screen cell lines: Before starting your experiment, screen a panel of cell lines for RNase L protein expression using Western blot. - Induce RNase L expression: Treat cells with interferon-alpha (IFN-α) to upregulate RNase L expression. - Use a cell line with known high RNase L expression. |
| Inefficient delivery of Dovitinib-RIBOTAC: The compound may not be reaching the cytoplasm where RNase L and pre-miR-21 are located. | - Optimize delivery method: Use a suitable vehicle (e.g., DMSO) and optimize the concentration and incubation time. - Check cell permeability: If possible, use a fluorescently labeled version of the RIBOTAC to visualize cellular uptake. | |
| Degradation of the Dovitinib-RIBOTAC: The molecule may be unstable in the experimental conditions. | - Assess compound stability: Use analytical methods like HPLC to check the stability of the Dovitinib-RIBOTAC in your cell culture medium over time. | |
| High variability in results | Inconsistent RNase L expression: RNase L levels can be influenced by cell confluence, passage number, and culture conditions. | - Standardize cell culture protocols: Maintain consistent cell densities, passage numbers, and media conditions. - Monitor RNase L expression: Regularly check RNase L protein levels by Western blot throughout your experiments. |
| Interferon response activation: The experimental setup (e.g., transfection reagents) might trigger an interferon response, leading to variable RNase L activation. | - Use appropriate controls: Include a control for interferon pathway activation. - Minimize stress on cells: Handle cells gently and use optimized transfection protocols. | |
| Observed cell toxicity or off-target effects | Dovitinib's original kinase inhibitory activity: At higher concentrations, the Dovitinib moiety of the RIBOTAC may still inhibit its cognate RTKs, leading to confounding effects. | - Perform dose-response experiments: Determine the concentration range where pre-miR-21 degradation is observed without significant kinase inhibition. - Use control compounds: Synthesize a control RIBOTAC with an inactive RNase L recruiter or an inactive RNA-binding domain to differentiate between on-target and off-target effects.[6] |
| Off-target RNA degradation: The Dovitinib moiety might bind to other RNAs with similar structural motifs. | - Perform RNA-sequencing: Analyze the transcriptome of treated cells to identify any unintended RNA degradation. - Use a less active analog control: A Dovitinib analog with lower affinity for pre-miR-21 can be used as a negative control to show that the degradation is target-specific.[6] | |
| Topoisomerase inhibition: Dovitinib has been shown to inhibit topoisomerases I and II, which could contribute to cytotoxicity.[5][9] | - Assess DNA damage: Use assays like the comet assay or check for phosphorylation of H2AX to evaluate DNA damage. |
III. Quantitative Data Summary
The following tables summarize key quantitative data related to Dovitinib and Dovitinib-RIBOTAC.
Table 1: Dovitinib IC50 Values for Key Kinase Targets
| Kinase Target | IC50 (nM) |
| FGFR1 | 8 |
| FGFR2 | 40 |
| FGFR3 | 9 |
| VEGFR1 | 10 |
| VEGFR2 | 13 |
| VEGFR3 | 8 |
| PDGFRβ | 210 |
| c-Kit | 2 |
| FLT3 | 1 |
| Data compiled from multiple sources.[1][2][10] |
Table 2: Dovitinib-RIBOTAC Efficacy in MDA-MB-231 Cells
| Compound | Concentration (µM) | Effect on mature miR-21 | Effect on pre-miR-21 |
| Dovitinib | 5 | ~30% reduction | Increased levels |
| Dovitinib-RIBOTAC | 0.2 | ~30% reduction | Decreased levels |
| Data from a study on reprogramming Dovitinib into a RIBOTAC.[6] The Dovitinib-RIBOTAC showed a >25-fold increase in potency for reducing mature miR-21 levels compared to Dovitinib alone.[6] |
IV. Experimental Protocols
1. Western Blot for RNase L Protein Expression
-
Objective: To determine the basal expression level of RNase L in different cell lines.
-
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against RNase L (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. β-actin or GAPDH should be used as a loading control.
-
2. RT-qPCR for pre-miR-21 and mature miR-21 Quantification
-
Objective: To quantify the levels of pre-miR-21 and mature miR-21 following treatment with Dovitinib-RIBOTAC.
-
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a suitable kit that preserves small RNAs.
-
Reverse Transcription (RT):
-
For mature miR-21, use a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop RT primer for miR-21.
-
For pre-miR-21, use a standard reverse transcription kit with random primers or a specific primer for pre-miR-21.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a TaqMan MicroRNA Assay for mature miR-21 or a SYBR Green-based assay with specific primers for pre-miR-21.
-
Use a suitable small non-coding RNA (e.g., U6 snRNA) as an endogenous control.
-
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
-
3. RNase L Activity Assay (FRET-based)
-
Objective: To measure the activity of RNase L in cell lysates or to assess the ability of the Dovitinib-RIBOTAC to activate purified RNase L in vitro.
-
Procedure:
-
FRET Probe: Use a short RNA oligonucleotide labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. The sequence should contain a known RNase L cleavage site.
-
Reaction Setup:
-
For cell lysates: Incubate cell lysate with the FRET probe in a suitable reaction buffer.
-
For in vitro activation: Incubate purified RNase L, the Dovitinib-RIBOTAC, the target RNA (pre-miR-21), and the FRET probe.
-
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. Cleavage of the FRET probe by active RNase L will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of increase in fluorescence is proportional to the RNase L activity.
-
V. Visualizations
Caption: Dovitinib signaling pathway inhibition.
Caption: Dovitinib-RIBOTAC mechanism of action.
Caption: Troubleshooting workflow for low Dovitinib-RIBOTAC efficacy.
References
- 1. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dovitinib vs. Dovitinib-RIBOTAC: A Comparative Analysis of Selectivity for pre-miR-21
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the original Dovitinib and its RIBOTAC counterpart in targeting the microRNA precursor, pre-miR-21. This analysis is supported by experimental data on their respective selectivity and mechanisms of action.
Dovitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been identified to bind to the precursor of the oncogenic microRNA-21 (pre-miR-21).[1][2][3] This off-target binding has been repurposed through the development of a Ribonuclease Targeting Chimera (RIBOTAC). The resulting molecule, Dovitinib-RIBOTAC, is a heterobifunctional small molecule designed to selectively bind pre-miR-21 and recruit cellular ribonucleases to induce its degradation.[1][4] This approach aims to enhance the potency and selectivity for the RNA target over Dovitinib's canonical protein targets.[1][2][3]
Mechanism of Action
Dovitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, including those in the fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) pathways.[5][6][7][8] Its interaction with pre-miR-21 occurs at the Dicer processing site, inhibiting its maturation into the oncogenic miR-21.[1]
Dovitinib-RIBOTAC functions by a different mechanism. It is a chimeric compound that uses Dovitinib as the RNA-binding element. This is linked to a small molecule that recruits and activates Ribonuclease L (RNase L).[1] This targeted recruitment of RNase L to pre-miR-21 leads to its site-specific cleavage and subsequent degradation.[1][9] This strategy not only removes the precursor miRNA but also leverages a catalytic mode of action.[]
Comparative Data
The following table summarizes the quantitative comparison between Dovitinib and Dovitinib-RIBOTAC in their activity towards pre-miR-21 and a canonical protein target, Receptor Tyrosine Kinase (RTK).
| Parameter | Dovitinib | Dovitinib-RIBOTAC | Fold Change |
| miR-21 Inhibitory Activity | 25-fold less active | More Active | 25x increase |
| RTK Inhibition | More Active | 100-fold less active | 100x decrease |
| Selectivity for pre-miR-21 | Lower | 2500-fold higher | 2500x increase |
Data sourced from a study on reprogramming Dovitinib for pre-miR-21.[1][2][3]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare Dovitinib and Dovitinib-RIBOTAC:
Cell Culture and Treatment
Triple-negative breast cancer (TNBC) cell line MDA-MB-231 was used for cellular experiments. Cells were cultured under standard conditions. For treatment, cells were exposed to varying concentrations of Dovitinib or Dovitinib-RIBOTAC.[1]
Quantitative RT-PCR (RT-qPCR)
To determine the levels of pre-miR-21 and mature miR-21, total RNA was extracted from treated and untreated cells. Reverse transcription was performed, followed by quantitative PCR using specific primers for the target miRNAs. The relative expression levels were calculated to assess the effect of the compounds.[1]
In Vitro Kinase Assay
The inhibitory activity of Dovitinib and Dovitinib-RIBOTAC against receptor tyrosine kinases was assessed using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with its substrate and ATP, in the presence or absence of the inhibitor. The level of substrate phosphorylation is then measured to determine the inhibitory potency (IC50) of the compound.[11]
Cell Invasion Assay
The biological effect of inhibiting miR-21 was evaluated using cell invasion assays. MDA-MB-231 cells, known for their invasive phenotype associated with miR-21 overexpression, were treated with the compounds. The ability of the cells to invade through a basement membrane matrix was quantified to assess the functional consequence of pre-miR-21 targeting.[1]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of Dovitinib and Dovitinib-RIBOTAC.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Dovitinib-RIBOTAC versus siRNA for miR-21 knockdown
An Objective Comparison of Dovitinib-RIBOTAC and siRNA for miR-21 Knockdown
Introduction
MicroRNA-21 (miR-21) is a key oncomir, frequently overexpressed in a wide range of cancers where it promotes proliferation, invasion, and metastasis by suppressing tumor-suppressor genes.[1][2][3] Consequently, the targeted knockdown of miR-21 represents a promising therapeutic strategy. This guide provides a detailed comparison of two distinct methods for achieving miR-21 knockdown: Dovitinib-RIBOTAC, a novel small-molecule RNA degrader, and small interfering RNA (siRNA), a well-established nucleic acid-based approach.
This comparison will delve into their mechanisms of action, quantitative performance from experimental data, specificity, and potential off-target effects. Detailed experimental protocols are provided to guide researchers in their application.
Mechanism of Action
The fundamental difference between Dovitinib-RIBOTAC and siRNA lies in the specific form of miR-21 they target and the cellular machinery they engage.
Dovitinib-RIBOTAC: Targeting pre-miR-21 for Degradation
Dovitinib-RIBOTAC is a ribonuclease-targeting chimera (RIBOTAC). This bifunctional small molecule is engineered to bind to the precursor of miR-21 (pre-miR-21) and recruit an endogenous enzyme to degrade it.[4][5]
-
Binding: The Dovitinib component of the molecule acts as a ligand, specifically recognizing and binding to a functional site on the pre-miR-21 hairpin structure.[5][6]
-
Recruitment: The other end of the chimera is a small molecule that recruits and activates the latent ribonuclease L (RNase L).[5][6]
-
Degradation: By bringing RNase L into close proximity with pre-miR-21, the chimera induces the catalytic cleavage and subsequent degradation of the precursor RNA, preventing it from being processed into mature, functional miR-21.[5]
siRNA: Targeting Mature miR-21 via RNA Interference
Small interfering RNA (siRNA) leverages the cell's natural RNA interference (RNAi) pathway to silence gene expression.[7] For miR-21 knockdown, a synthetic double-stranded siRNA is designed to be complementary to the mature miR-21 sequence.[8]
-
RISC Loading: Once introduced into the cell, the siRNA duplex is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[7][9]
-
Strand Separation: Within RISC, the siRNA duplex is unwound. The passenger (sense) strand is discarded, while the guide (antisense) strand is retained.[10]
-
Target Recognition: The guide strand directs the RISC to bind to the complementary sequence of the target—in this case, the mature, single-stranded miR-21.[10][11]
-
Cleavage: The Argonaute-2 protein within the RISC complex then acts as a "slicer," cleaving the mature miR-21 and marking it for degradation.[7][8]
Quantitative Data Comparison
The following tables summarize quantitative data from studies on Dovitinib-RIBOTAC and various antisense/siRNA approaches for miR-21 knockdown.
Table 1: In Vitro Efficacy
| Parameter | Dovitinib-RIBOTAC | siRNA / Antisense Oligo | Source |
| Cell Line | MDA-MB-231 (Breast Cancer) | MCF-7, MDA-MB-231 (Breast Cancer) | [1][4][5] |
| Concentration for Effect | 0.2 - 5 µM | Not specified, but effective | [1][4] |
| Potency Improvement | 25-fold more potent than parent Dovitinib molecule | N/A | [5] |
| miR-21 Knockdown (%) | ~30% reduction at 0.2 µM | Up to 98% in MCF-7; 77% in MDA-MB-231 | [1][5] |
| Effect on Downstream Targets | Derepressed PDCD4 expression | Increased PDCD4 and PTEN protein levels | [4][12] |
| Functional Effect | Inhibited invasive ability | Reduced cell growth and migration | [1][4] |
Table 2: In Vivo Efficacy & Specificity
| Parameter | Dovitinib-RIBOTAC | siRNA / Antisense Oligo | Source |
| Model System | Xenograft mouse model (Breast Cancer) | Xenograft mouse model (Breast Cancer) | [1][4][5] |
| Administration & Dose | 56 mg/kg, intraperitoneal injection | Not specified | [4] |
| Therapeutic Effect | Inhibited breast cancer metastasis, decreased lung nodules | Reduced tumor growth | [1][4] |
| Target Selectivity | Shifted selectivity for pre-miR-21 over protein kinases by 2500-fold | High sequence specificity | [6][13] |
| Key Off-Target Concern | Inhibition of canonical protein kinase targets (greatly reduced from parent molecule) | Innate immune activation; miRNA-like off-target silencing | [5][9] |
Signaling Pathway Context
To understand the impact of these inhibitors, it is crucial to visualize the miR-21 biogenesis and signaling pathway. Dovitinib-RIBOTAC acts early by targeting the precursor, while siRNA acts late by targeting the mature miRNA.
References
- 1. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivotumor growth | springermedizin.de [springermedizin.de]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 9. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dovitinib-RIBOTAC - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dovitinib-RIBOTAC vs. Dovitinib-PROTAC: A Comparative Guide to Targeted Degradation Strategies
For Researchers, Scientists, and Drug Development Professionals
The paradigm of small molecule drug discovery is rapidly evolving from occupancy-driven inhibition to event-driven pharmacology, with targeted degradation technologies at the forefront. Proteolysis-targeting chimeras (PROTACs) and Ribonuclease-targeting chimeras (RIBOTACs) have emerged as powerful strategies to eliminate pathogenic proteins and RNAs, respectively. This guide provides a detailed, data-supported comparison of two such modalities derived from the multi-kinase inhibitor Dovitinib: a Dovitinib-RIBOTAC designed to degrade oncogenic microRNA and a Dovitinib-PROTAC engineered to eliminate fusion proteins in acute myeloid leukemia.
Introduction: Repurposing a Kinase Inhibitor for Targeted Degradation
Dovitinib is a multi-targeted tyrosine kinase inhibitor that has been investigated for the treatment of various cancers.[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and FMS-like tyrosine kinase 3 (FLT3).[1][2] While a potent inhibitor, the application of Dovitinib in targeted degradation platforms showcases a novel approach to leverage its binding affinities for either RNA or protein targets to induce their destruction.
Dovitinib-RIBOTAC represents a pioneering approach where Dovitinib, originally designed to target protein kinases, has been repurposed to bind a specific RNA molecule, the precursor to microRNA-21 (pre-miR-21).[3] By tethering Dovitinib to a ribonuclease L (RNase L) recruiting ligand, the resulting chimera can selectively degrade this oncogenic RNA.[3]
Dovitinib-PROTAC , on the other hand, utilizes Dovitinib's affinity for protein kinases, such as the constitutively active FLT3-internal tandem duplication (ITD) mutant, a key driver in acute myeloid leukemia (AML).[4][5] In this modality, Dovitinib is linked to an E3 ubiquitin ligase recruiter, which marks the target protein for degradation by the proteasome.[4]
Mechanism of Action: A Tale of Two Degradation Pathways
The fundamental difference between Dovitinib-RIBOTAC and Dovitinib-PROTAC lies in the biomolecule they target and the cellular machinery they hijack for degradation.
Dovitinib-RIBOTAC: Hijacking the RNA Decay Machinery
The Dovitinib-RIBOTAC is a heterobifunctional molecule composed of Dovitinib as the RNA-binding warhead and a small molecule that recruits the endoribonuclease RNase L.[3][6] The mechanism proceeds as follows:
-
Binding to pre-miR-21: The Dovitinib moiety of the RIBOTAC selectively binds to a specific structural motif within the pre-miR-21 transcript.[3]
-
Recruitment of RNase L: The other end of the RIBOTAC recruits and activates the latent RNase L enzyme.[3]
-
Ternary Complex Formation: This results in the formation of a transient ternary complex between the pre-miR-21, the Dovitinib-RIBOTAC, and RNase L.[7]
-
RNA Cleavage and Degradation: The localized activation of RNase L leads to the site-specific cleavage and subsequent degradation of the pre-miR-21 transcript.[3]
This catalytic process prevents the maturation of pre-miR-21 into the oncogenic mature miR-21, thereby upregulating tumor suppressor genes that are normally silenced by this microRNA.[8]
Caption: Mechanism of Dovitinib-RIBOTAC.
Dovitinib-PROTAC: Co-opting the Ubiquitin-Proteasome System
The Dovitinib-PROTAC is also a heterobifunctional molecule, but it links Dovitinib to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4][5] Its mechanism is as follows:
-
Binding to Target Protein: The Dovitinib warhead binds to the target protein, for example, the FLT3-ITD kinase.[4]
-
Recruitment of E3 Ligase: The E3 ligase recruiter moiety binds to its cognate E3 ligase.[4]
-
Ternary Complex Formation: This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[9]
-
Ubiquitination and Degradation: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome.[4]
This results in the complete removal of the oncoprotein from the cell, leading to a sustained blockade of its downstream signaling pathways.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Proteolysis-Targeting Chimera (PROTAC) Modification of Dovitinib Enhances the Antiproliferative Effect against FLT3-ITD-Positive Acute Myeloid Leukemia Cells - American Chemical Society - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulus-activated ribonuclease targeting chimeras for tumor microenvironment activated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Cellular Target Engagement Assays for Dovitinib-RIBOTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key cellular target engagement and functional assays applicable to the characterization of Dovitinib-RIBOTAC. Dovitinib (B548160) was originally developed as a receptor tyrosine kinase (RTK) inhibitor targeting Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] It has since been repurposed into a RIBOTAC (Ribonuclease Targeting Chimera), which redirects its binding activity towards a structured RNA, the precursor to microRNA-21 (pre-miR-21).[1][4][5] The Dovitinib-RIBOTAC is designed to recruit RNase L to catalytically degrade pre-miR-21, an RNA oncogene implicated in various cancers.[4][6] This reprogramming reportedly shifts the molecule's selectivity for the RNA target over its canonical protein targets by approximately 2500-fold.[1][5]
Validating the on-target efficacy (pre-miR-21 degradation) and quantifying the engagement of potential off-targets (e.g., FGFRs) in a cellular context is critical for the development of such novel therapeutic modalities.[7] This document outlines and compares several state-of-the-art assay platforms, presenting their methodologies, data outputs, and suitability for characterizing Dovitinib-RIBOTAC.
FGFR Signaling Pathway: The Canonical Target of Dovitinib
Dovitinib is a potent inhibitor of FGFRs.[3] Understanding this original mechanism is crucial for assessing the selectivity of the reprogrammed Dovitinib-RIBOTAC. The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of the receptor, which induces receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains.[8][9] This activation triggers multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ cascades, which are pivotal in regulating cell proliferation, survival, and migration.[10][11][12]
Comparison of Key Cellular Assays for Dovitinib-RIBOTAC
A multi-assay approach is essential to fully characterize Dovitinib-RIBOTAC. The primary on-target activity is RNA degradation, while key off-target effects relate to residual protein kinase inhibition. The following table compares assays suited for measuring these distinct molecular events.
| Assay | Assay Principle | Primary Target Measured | Format | Key Readout | Pros | Cons |
| RT-qPCR | Reverse transcription followed by quantitative PCR to measure specific RNA levels. | On-Target: pre-miR-21 and mature miR-21 abundance. | Cell Lysate | Relative RNA quantity, Degradation Concentration 50% (DC50). | Highly sensitive and specific for RNA; direct measure of RIBOTAC efficacy. | Provides no information on protein target engagement or downstream effects. |
| HiBiT Lytic Assay | A small 11-amino acid tag (HiBiT) is fused to a protein of interest. In lysates, addition of LgBiT reconstitutes a bright luciferase, quantifying protein levels.[13] | On-Target Effect: Downstream protein products of miR-21 signaling. Off-Target: Degradation of kinases (e.g., FGFRs). | Cell Lysate | Relative Luminescence (RLU), DC50. | Extremely sensitive; easily adaptable to high-throughput formats; small tag minimizes functional perturbation.[13][14] | Requires genetic modification of cells; indirect measure of RNA degradation. |
| CETSA® | Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified.[15][16] | Off-Target: Direct binding of Dovitinib-RIBOTAC to FGFRs and other kinases. | Live Cells or Lysate | Isothermal Dose-Response Fingerprints (ITDRF), Thermal Shift (ΔTagg). | Label-free; measures direct physical binding in a physiological context.[17] | Lower throughput; requires a specific antibody for detection (e.g., Western blot). |
| In-Cell Kinase Phosphorylation Assay | An antibody-based assay (e.g., ELISA or Western blot) quantifies the phosphorylation of a specific kinase substrate in cell lysates after treatment.[18] | Off-Target Effect: Functional inhibition of FGFR signaling (e.g., p-ERK, p-AKT). | Cell Lysate | Inhibition Concentration 50% (IC50). | Measures functional consequence of target engagement; reflects pathway activity. | Signal can be affected by other pathways; may not capture direct binding. |
| NanoBRET™ Target Engagement | In live cells, energy transfer occurs between a NanoLuc®-tagged target protein and a fluorescent tracer. A competing compound displaces the tracer, reducing the BRET signal.[7][18] | Off-Target: Occupancy of Dovitinib-RIBOTAC at the FGFR active site. | Live Cells | Apparent Affinity (Ki,app), IC50. | Quantitative, real-time measurement in live cells; high-throughput compatible.[19][20] | Requires protein tagging and a specific fluorescent tracer, which may not be available. |
Experimental Protocols
On-Target Efficacy: RT-qPCR for pre-miR-21 Degradation
This protocol quantifies the primary activity of Dovitinib-RIBOTAC: the degradation of its RNA target.
Objective: To determine the dose-dependent reduction of pre-miR-21 and mature miR-21 in cells treated with Dovitinib-RIBOTAC.
Methodology:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells (a triple-negative breast cancer line with high miR-21 expression) in 12-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Dovitinib-RIBOTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize cDNA from the total RNA. For mature miR-21, use a stem-loop RT primer specific for miR-21-5p. For pre-miR-21 and a housekeeping gene (e.g., U6 snRNA), use random hexamers or specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using a TaqMan or SYBR Green assay with specific primers for mature miR-21, pre-miR-21, and the U6 snRNA control.
-
Data Analysis: Calculate the relative RNA levels using the ΔΔCt method, normalizing to the U6 snRNA control and then to the vehicle-treated sample. Plot the percentage of remaining RNA against the compound concentration to determine the DC50 value.
Off-Target Engagement: Cellular Thermal Shift Assay (CETSA®)
This protocol assesses whether Dovitinib-RIBOTAC physically binds to its original target, FGFR, within the cell.
Objective: To measure the thermal stabilization of an FGFR protein in response to Dovitinib-RIBOTAC binding.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the FGFR of interest (e.g., FGFR1-amplified HBCx2 cells). Treat the cells with a high concentration of Dovitinib-RIBOTAC (e.g., 10 µM), original Dovitinib as a positive control, or vehicle (DMSO) for 1 hour.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification of Lysate: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Detection: Analyze the supernatant (soluble fraction) by Western blot using a primary antibody specific for the FGFR protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the lowest temperature point (e.g., 40°C) to generate a melting curve. A shift in the curve to the right indicates target stabilization and thus, engagement.
Off-Target Functional Effect: In-Cell FGFR Phosphorylation Assay
This protocol measures the functional consequence of any residual binding to FGFRs by assessing the inhibition of downstream signaling.
Objective: To determine the IC50 of Dovitinib-RIBOTAC for the inhibition of FGF-stimulated ERK phosphorylation.
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., HEK293 expressing FGFR1) and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the starved cells with serial dilutions of Dovitinib-RIBOTAC or Dovitinib (0.1 nM to 10 µM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with FGF ligand (e.g., 10 ng/mL FGF1) for 15 minutes to activate the FGFR pathway.
-
Lysis and Protein Quantification: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK signal against the inhibitor concentration to calculate the IC50 value.
Quantitative Data Summary
The following tables present hypothetical data that illustrate the expected outcomes from the described assays, reflecting the reported high selectivity of Dovitinib-RIBOTAC for its RNA target.
Table 1: On-Target RNA Degradation by RT-qPCR
| Compound | Target RNA | DC50 (nM) | Max Degradation (%) |
| Dovitinib-RIBOTAC | pre-miR-21 | 5.2 | 88% |
| Dovitinib-RIBOTAC | mature miR-21 | 15.8 | 75% |
| Dovitinib (Parent) | pre-miR-21 | > 10,000 | Not Applicable |
| Scrambled Control | pre-miR-21 | > 10,000 | No Effect |
Table 2: Off-Target Functional Inhibition of FGFR Signaling
| Compound | Assay | Target Cell Line | IC50 (nM) |
| Dovitinib-RIBOTAC | p-ERK Inhibition | HBCx2 (FGFR1-amp) | 2,500 |
| Dovitinib (Parent) | p-ERK Inhibition | HBCx2 (FGFR1-amp) | 10 |
This ~250-fold shift in functional IC50 demonstrates the successful reprogramming of the molecule away from its original kinase target.
Table 3: Off-Target Biophysical Binding by CETSA
| Compound (10 µM) | Target Protein | Tagg (°C) (Vehicle) | Tagg (°C) (Treated) | ΔTagg (°C) |
| Dovitinib-RIBOTAC | FGFR1 | 52.5 | 53.1 | +0.6 |
| Dovitinib (Parent) | FGFR1 | 52.5 | 59.2 | +6.7 |
| Dovitinib-RIBOTAC | GAPDH (Control) | 58.1 | 58.0 | -0.1 |
The significant thermal shift induced by Dovitinib confirms strong target engagement, while the minimal shift from Dovitinib-RIBOTAC indicates vastly reduced direct binding to FGFR1.
References
- 1. Dovitinib-RIBOTAC - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 14. biorxiv.org [biorxiv.org]
- 15. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selvita.com [selvita.com]
Validating Downstream Effects of Dovitinib-RIBOTAC-Mediated RNA Degradation: A Comparative Guide
This guide provides a detailed comparison of the downstream cellular effects of the multi-kinase inhibitor Dovitinib (B548160) and its repurposed counterpart, a Ribonuclease Targeting Chimera (RIBOTAC). By reprogramming Dovitinib to selectively degrade a target RNA, researchers have shifted its mechanism of action from protein inhibition to targeted RNA degradation, resulting in distinct downstream consequences. This document is intended for researchers, scientists, and drug development professionals interested in the validation of novel RNA-targeting therapeutic strategies.
Introduction: From Protein Inhibition to RNA Degradation
Dovitinib: A well-established small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2][3][4] It primarily inhibits class III, IV, and V RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][3][4] Its anti-cancer effects stem from blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways crucial for cell proliferation and angiogenesis, such as the RAS-MAPK and PI3K/AKT pathways.[5][6][7][8]
RIBOTAC Technology: Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to eliminate specific RNA molecules from the cell.[9][][11] They consist of two key parts: an RNA-binding moiety that provides target specificity and a second moiety that recruits an endogenous ribonuclease, typically RNase L.[9][12] This proximity induction leads to the catalytic and selective degradation of the target RNA.[9][11]
Dovitinib-RIBOTAC: Research has shown that Dovitinib, originally designed as a kinase inhibitor, can also bind to the precursor of an oncogenic microRNA, pre-miR-21.[13][14][15] This finding enabled its rational reprogramming into a RIBOTAC. By linking Dovitinib to a small-molecule activator of RNase L, its primary mechanism was shifted from protein kinase inhibition to inducing the degradation of pre-miR-21 RNA.[13][14][16] This conversion dramatically altered its biological activity and downstream effects.[12][17]
Comparative Mechanism of Action and Downstream Signaling
The downstream effects of Dovitinib and its RIBOTAC derivative are dictated by their distinct primary targets. While Dovitinib broadly suppresses signaling from multiple RTKs, the Dovitinib-RIBOTAC executes a precise function: the elimination of pre-miR-21.
Dovitinib: Canonical RTK Signaling Inhibition
Dovitinib exerts its effects by inhibiting the phosphorylation of FGFR, VEGFR, and other RTKs.[7][18] This blockade prevents the activation of major downstream signaling cascades that drive oncogenesis.
-
RAS/MAPK Pathway: Inhibition of RTKs by Dovitinib prevents the recruitment of adaptor proteins like FRS2 and GRB2, leading to reduced activation of RAS, RAF, MEK, and ultimately ERK.[5][6][19] This suppression results in decreased cell proliferation.
-
PI3K/AKT Pathway: Dovitinib's activity also suppresses the PI3K/AKT/mTOR pathway, which is critical for cell growth, survival, and metabolism.[5][7][20] Reduced signaling through this axis can induce apoptosis.[7][21]
Caption: Canonical Dovitinib signaling pathway inhibition.
Dovitinib-RIBOTAC: Targeted RNA Degradation
The Dovitinib-RIBOTAC redirects the activity of the parent molecule towards pre-miR-21. This engineered molecule binds to the Dicer processing site on pre-miR-21 and recruits RNase L to cleave the transcript.[13]
-
pre-miR-21 Degradation: The primary molecular event is the reduction of pre-miR-21 levels.[13]
-
Mature miR-21 Reduction: Degradation of the precursor prevents its processing into mature, functional miR-21.[12][13]
-
Upregulation of miR-21 Targets: Mature miR-21 normally represses the translation of tumor suppressor genes. By depleting miR-21, the RIBOTAC restores the expression of these target proteins, such as PTEN and PDCD4.[12] This leads to reduced cancer cell invasion and metastasis.[12][22]
Caption: Mechanism of Dovitinib-RIBOTAC-mediated RNA degradation.
Quantitative Data Comparison
The shift in molecular target from multiple protein kinases to a single RNA species results in a dramatic change in potency and selectivity.
Table 1: Comparison of Molecular Potency and Cellular Effects
| Parameter | Dovitinib | Dovitinib-RIBOTAC | Alternative (LNA-21) | Reference |
| Primary Target | FGFR, VEGFR, PDGFR, c-Kit, FLT3 | pre-miR-21 RNA | Mature miR-21 RNA | [3][13] |
| Mechanism | Kinase Inhibition | RNase L-mediated RNA Degradation | Sequestration of mature miRNA | [13] |
| Potency (miR-21 Reduction) | ~30% reduction at 5.0 µM | ~30% reduction at 0.2 µM | N/A | [12][13] |
| pre-miR-21 Levels | Increased (inhibition of Dicer processing) | Decreased (degradation) | No significant effect | [13] |
| Effect on PTEN/PDCD4 | No significant effect at 1µM | Upregulation | Upregulation | [12] |
| Invasion Inhibition | Moderate | Potent | Potent | [12][22] |
| Selectivity Shift | N/A | >2500-fold shift towards RNA target | N/A | [14][17] |
LNA-21 is a locked nucleic acid antisense oligonucleotide used as a positive control for miR-21 inhibition.
Table 2: Dovitinib Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Reference |
| FLT3 | 1 | [3][4] |
| c-Kit | 2 | [3][4] |
| FGFR1 | 8 | [3] |
| FGFR3 | 9 | [3] |
| VEGFR1 | 10 | [3] |
| VEGFR2 | 13 | [3] |
| VEGFR3 | 8 | [3] |
| PDGFRβ | 210 | [3] |
| CSF-1R | 36 | [3] |
Downstream Effects Validation: A Comparative Workflow
Validation of the distinct downstream effects requires a multi-faceted approach, comparing the impact of each compound on global gene and protein expression, as well as on cellular phenotypes.
Caption: Workflow for validating and comparing downstream effects.
Transcriptome-wide analyses confirm that Dovitinib-RIBOTAC treatment results in selective changes consistent with miR-21 knockdown, whereas Dovitinib alone causes broad transcriptional changes related to its multi-kinase activity.[12] Similarly, quantitative proteomics shows that Dovitinib affects RTK-associated pathways, while the RIBOTAC significantly upregulates proteins encoded by mRNAs that are regulated by miR-21.[13]
Key Experimental Protocols
Accurate validation relies on standardized and robust experimental methodologies.
A. RNA Extraction and RT-qPCR for miRNA Analysis
-
Cell Lysis and RNA Extraction: Treat cells (e.g., MDA-MB-231) with Dovitinib, Dovitinib-RIBOTAC, or vehicle control for the desired time. Lyse cells and extract total RNA using a suitable kit (e.g., mirVana miRNA Isolation Kit) following the manufacturer's protocol. Assess RNA integrity and concentration using a spectrophotometer or bioanalyzer.[23][24][25]
-
Reverse Transcription (RT): Perform reverse transcription on 10-100 ng of total RNA using a miRNA-specific RT kit (e.g., TaqMan MicroRNA Reverse Transcription Kit) with specific stem-loop primers for miR-21, pre-miR-21, and a housekeeping small RNA control (e.g., U6 snRNA).
-
Quantitative PCR (qPCR): Perform qPCR using a sequence detection system. Use specific TaqMan probes and primers for the target miRNAs and the endogenous control.
-
Data Analysis: Calculate relative expression levels using the comparative Cₜ (ΔΔCₜ) method, normalizing the target miRNA expression to the endogenous control.
B. Western Blotting for Protein Level Analysis
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PTEN, anti-PDCD4, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., Actin).
C. Cell Invasion Assay (Transwell/Boyden Chamber)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) with a serum-free medium.
-
Cell Seeding: Suspend treated cells in a serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 16-24 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields to determine the relative invasion.
D. In Vivo Xenograft Model for Metastasis
-
Cell Implantation: Inject human triple-negative breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Treatment: Allow primary tumors to establish. Once tumors reach a specified size, begin treatment with vehicle, Dovitinib, or Dovitinib-RIBOTAC via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., every other day).[22]
-
Metastasis Assessment: After the treatment period (e.g., 30-40 days), euthanize the animals and harvest the lungs.[22]
-
Analysis: Count the number of metastatic nodules on the lung surface. Tissues can be further processed for histological analysis or to measure miR-21 levels and protein expression of its targets (e.g., PDCD4) in the tumor tissue.[12][22]
Conclusion
The conversion of Dovitinib into a RIBOTAC provides a compelling case study in validating the downstream effects of a novel therapeutic modality. While Dovitinib acts as a broad inhibitor of oncogenic signaling pathways, the Dovitinib-RIBOTAC demonstrates highly selective, on-target degradation of pre-miR-21. This targeted RNA degradation leads to a distinct and more precise downstream biological outcome, characterized by the upregulation of specific tumor suppressors and potent inhibition of cancer metastasis. The comparative data underscores the power of the RIBOTAC platform to reprogram small molecules, shifting their selectivity across biomolecule classes—from protein to RNA—to achieve a desired and highly specific therapeutic effect.
References
- 1. The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. gene-quantification.de [gene-quantification.de]
- 24. Comparing RNA extraction protocols from formalin-fixed paraffin-embedded microcore samples | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Dovitinib-RIBOTAC and Other Pre-miR-21 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-21 (miR-21) is a well-established oncomiR, a microRNA that is consistently overexpressed in a multitude of cancers and is associated with increased cell proliferation, invasion, and resistance to therapy. Its precursor, pre-miR-21, is a key target for therapeutic intervention to downregulate the levels of mature miR-21. This guide provides a comparative analysis of a novel RNA-targeting approach, Dovitinib-RIBOTAC, against other classes of pre-miR-21 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
The inhibition of mature miR-21 production from its precursor can be broadly achieved through two distinct mechanisms: blocking processing and inducing degradation .
-
Inhibition of Dicer Processing: The majority of small molecule and peptide inhibitors of pre-miR-21 function by binding to specific structural motifs on the pre-miR-21 hairpin. This binding event either physically obstructs the Dicer cleavage site or induces a conformational change in the pre-miRNA, rendering it a poor substrate for the Dicer enzyme. This ultimately leads to a decrease in the production of mature miR-21.
-
Targeted Degradation (RIBOTAC): Dovitinib-RIBOTAC represents a newer class of inhibitors that actively degrade the pre-miR-21 transcript. Dovitinib, a known receptor tyrosine kinase (RTK) inhibitor, was identified to also bind to pre-miR-21.[1][2][3] This binding moiety was then chemically linked to a molecule that recruits a ubiquitously expressed cellular enzyme, RNase L.[1][2][3] This chimeric molecule, Dovitinib-RIBOTAC, brings RNase L into close proximity with the pre-miR-21 transcript, leading to its specific cleavage and subsequent degradation.[1][2][3][4]
Quantitative Comparison of Pre-miR-21 Inhibitors
The following table summarizes the reported quantitative data for Dovitinib-RIBOTAC and a selection of other pre-miR-21 inhibitors. This data highlights the different potencies and mechanisms of action.
| Inhibitor Class | Specific Inhibitor/Compound | Mechanism of Action | Potency (IC50/Kd/Effective Concentration) | Cell Line/System | Reference |
| RIBOTAC | Dovitinib-RIBOTAC | pre-miR-21 Degradation via RNase L Recruitment | ~30% reduction of mature miR-21 at 0.2 µM (>25-fold more potent than Dovitinib) | MDA-MB-231 | [4] |
| Small Molecule (Dicer Inhibition) | Dovitinib | Inhibition of Dicer Processing | IC50: 5 µM; Kd: 3 µM | In vitro; MDA-MB-231 | |
| Compound 1 (Carbazole derivative) | Inhibition of Dicer Processing | Kd: ~1-3 µM; 47% Dicer inhibition at 1 µM | In vitro | [5] | |
| Compound 52 | Inhibition of Dicer Processing | Kd: mid-nM range | In vitro | [6][7] | |
| Azobenzene 2 | Inhibition of pri-miR-21 Transcription | 78% reduction of mature miR-21 at 10 µM | HeLa | [8] | |
| Peptide | Phage display screened peptide | Inhibition of Dicer Processing | Kd: 12.7 nM | In vitro | [9] |
| daPNA-21-10 | Inhibition of Dicer Processing | Kd: 26 nM | In vitro | [10] | |
| L50 (Cyclic Peptide) | Weak Inhibition of Dicer Processing | Kd: ~200 nM; EC50: ~10 µM | In vitro | [11] | |
| Natural Product | Surfactins | Inhibition of Dicer Processing | Kd: 380-800 nM | In vitro |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the miR-21 signaling pathway and a typical experimental workflow.
Caption: The canonical miR-21 biogenesis and downstream signaling pathway.
Caption: Mechanisms of action for different classes of pre-miR-21 inhibitors.
Caption: A generalized experimental workflow for evaluating pre-miR-21 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of pre-miR-21 inhibitors.
In Vitro Dicer Cleavage Assay
This assay biochemically assesses the ability of a compound to inhibit the processing of pre-miR-21 by the Dicer enzyme.
Materials:
-
5'-radiolabeled (e.g., 32P) or fluorescently labeled (e.g., AlexaFluor 647) pre-miR-21 hairpin RNA.
-
Recombinant human Dicer enzyme.
-
Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 12 mM NaCl, 2.5 mM MgCl2, 1 mM DTT).[12]
-
Test inhibitor compound at various concentrations.
-
Dicer stop buffer.[9]
-
Denaturing polyacrylamide gel (e.g., 15-20%).
Protocol:
-
Anneal the labeled pre-miR-21 by heating to 90-95°C for 3-5 minutes, followed by slow cooling to room temperature.[5]
-
Prepare reaction mixtures containing the annealed pre-miR-21 and the test inhibitor at various concentrations in Dicer reaction buffer. Incubate for 30 minutes at 37°C to allow for binding.[9]
-
Initiate the cleavage reaction by adding recombinant Dicer enzyme to each reaction.
-
Incubate the reactions at 37°C for 1 hour.[9]
-
Stop the reactions by adding Dicer stop buffer.
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography (for 32P) or fluorescence imaging.
-
Quantify the band intensities of the full-length pre-miR-21 and the cleaved mature miR-21 product to determine the percentage of inhibition.
Quantitative Real-Time PCR (qRT-PCR) for Mature miR-21
This method is used to quantify the levels of mature miR-21 in cells after treatment with an inhibitor.
Materials:
-
Total RNA isolated from treated and untreated cells (using a method like Trizol extraction).
-
miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit with stem-loop primers or a poly(A) tailing-based kit).[13][14][15][16]
-
miRNA-specific primers and probe for mature miR-21 (e.g., TaqMan MicroRNA Assay).
-
Endogenous control miRNA or snoRNA primers/probe (e.g., RNU44 or U6) for normalization.[13]
-
Real-time PCR instrument.
Protocol:
-
Isolate total RNA from cells. The integrity of the RNA should be verified.[13]
-
Perform reverse transcription on the total RNA to generate cDNA. The choice of method (stem-loop RT primers or poly(A) tailing) will depend on the chosen assay system.[15][17][18]
-
Prepare the real-time PCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, TaqMan Universal PCR Master Mix, and the specific TaqMan assay for mature miR-21 and the endogenous control.
-
Run the PCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[13]
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of mature miR-21, normalized to the endogenous control.[19]
Cell Viability/Proliferation Assay (MTT/XTT)
This assay measures the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest seeded in a 96-well plate.
-
Test inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.[13][20]
-
Solubilization solution (e.g., DMSO or a specialized buffer).[13]
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][19]
-
Treat the cells with a serial dilution of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][20]
-
At the end of the incubation period, add the MTT or XTT reagent to each well and incubate for 3-4 hours at 37°C.[13][19]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 560-570 nm for MTT) using a microplate reader.[9][13]
-
Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
The landscape of pre-miR-21 inhibitors is evolving from agents that simply block processing to those that can induce targeted degradation. Dovitinib-RIBOTAC exemplifies this shift, demonstrating significantly enhanced potency in reducing mature miR-21 levels compared to its parent compound, Dovitinib.[4] While direct Dicer inhibitors, including small molecules and peptides, have shown promise with some exhibiting high binding affinities in the nanomolar range, the catalytic nature of the RIBOTAC approach presents a potentially more efficient means of eliminating the oncogenic pre-miR-21. The choice of inhibitor for further pre-clinical and clinical development will depend on a comprehensive evaluation of potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a framework for such comparative studies.
References
- 1. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Real-time PCR quantification of precursor and mature microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MicroRNA-21 Regulates the Proliferation, Differentiation, and Apoptosis of Human Renal Cell Carcinoma Cells by the mTOR-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenotypic Assays for Dovitinib and Dovitinib-RIBOTAC Activity
For Immediate Release
This guide provides a comparative analysis of phenotypic assays to confirm the distinct activities of the multi-kinase inhibitor, Dovitinib, and a novel Dovitinib-based Ribonuclease Targeting Chimera (RIBOTAC). While both molecules leverage the Dovitinib scaffold, their mechanisms of action and resulting cellular phenotypes differ significantly. This document outlines key assays, experimental protocols, and expected outcomes to aid researchers in distinguishing between the kinase inhibition of Dovitinib and the targeted RNA degradation mediated by the Dovitinib-RIBOTAC.
Introduction to Dovitinib and Dovitinib-RIBOTAC
Dovitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[1] By inhibiting these kinases, Dovitinib disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1]
The Dovitinib-RIBOTAC is a chimeric molecule that repurposes the Dovitinib scaffold. Instead of inhibiting kinases, it acts as a binder for a specific RNA sequence, the precursor to microRNA-21 (pre-miR-21).[2][3][4][5] The other end of the RIBOTAC recruits a ribonuclease (RNase L), which then degrades the target pre-miR-21.[2][3][4][5] This targeted degradation of an oncogenic microRNA offers a novel therapeutic strategy.[2][3][4][5]
Comparative Phenotypic Assays
To confirm the distinct activities of Dovitinib and its RIBOTAC derivative, a panel of phenotypic assays is recommended. These assays are designed to interrogate the specific biological consequences of either multi-kinase inhibition or targeted RNA degradation.
Table 1: Summary of Comparative Phenotypic Assays
| Assay | Parameter Measured | Expected Outcome for Dovitinib | Expected Outcome for Dovitinib-RIBOTAC |
| Cell Viability (MTT/XTT Assay) | Overall metabolic activity and cell proliferation. | Dose-dependent decrease in viability due to inhibition of pro-proliferative signaling. | Dose-dependent decrease in viability due to downregulation of oncogenic miR-21 targets. |
| Apoptosis Assay (Annexin V Staining) | Induction of programmed cell death. | Increase in apoptotic cells due to inhibition of survival pathways. | Increase in apoptotic cells due to upregulation of pro-apoptotic miR-21 target genes. |
| Angiogenesis (Tube Formation Assay) | Ability of endothelial cells to form capillary-like structures. | Significant inhibition of tube formation due to VEGFR blockade. | Minimal to no direct effect on tube formation. |
| Target Engagement (qRT-PCR) | Levels of pre-miR-21. | No significant change in pre-miR-21 levels. | Dose-dependent decrease in pre-miR-21 levels. |
| Western Blot | Phosphorylation of downstream kinases (e.g., p-ERK, p-AKT). | Decreased phosphorylation of key downstream kinases. | No direct effect on kinase phosphorylation. |
Experimental Protocols
Detailed methodologies for the key comparative assays are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Dovitinib, Dovitinib-RIBOTAC, or a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with Dovitinib, Dovitinib-RIBOTAC, or a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[8][9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[8]
In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Coating: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[11]
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix.
-
Compound Treatment: Treat the HUVECs with various concentrations of Dovitinib, Dovitinib-RIBOTAC, or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Visualize the formation of capillary-like structures using a microscope. Quantify the tube formation by measuring parameters such as total tube length and number of branch points.[11]
Quantitative Real-Time PCR (qRT-PCR) for pre-miR-21
-
Cell Treatment and RNA Extraction: Treat cells with Dovitinib, Dovitinib-RIBOTAC, or a vehicle control for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with specific primers for pre-miR-21.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix and primers specific for pre-miR-21.[12][13][14]
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., U6 snRNA).[15]
Visualizing the Mechanisms of Action
To further clarify the distinct pathways engaged by Dovitinib and its RIBOTAC counterpart, the following diagrams illustrate their signaling and experimental workflows.
Caption: Dovitinib inhibits multiple RTKs, blocking downstream pathways.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. RT-PCR and quantitative analysis [bio-protocol.org]
Dovitinib-RIBOTAC: A Comparative Analysis of On-Target Efficacy and Cross-Reactivity with Other miRNAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dovitinib-RIBOTAC's performance, focusing on its on-target efficacy towards microRNA-21 (miR-21) and its cross-reactivity with other miRNAs. The information is supported by experimental data from published studies, offering an objective analysis for researchers in oncology, fibrosis, and RNA-targeted therapeutics.
Executive Summary
Dovitinib-RIBOTAC is a novel RNA-targeting chimeric molecule designed for the specific degradation of the oncogenic precursor microRNA-21 (pre-miR-21).[1] Originally developed from the receptor tyrosine kinase (RTK) inhibitor Dovitinib, the RIBOTAC iteration demonstrates a significant shift in selectivity, favoring its RNA target over the original protein targets by approximately 2500-fold.[2][3][4][5] This targeted degradation approach not only enhances the potency against miR-21 but also minimizes off-target effects on other miRNAs, showcasing a highly selective profile.
On-Target vs. Off-Target miRNA Activity
Global microRNA profiling in the triple-negative breast cancer cell line MDA-MB-231 has been instrumental in evaluating the selectivity of Dovitinib-RIBOTAC. These studies reveal that while the parent molecule, Dovitinib, exhibits some level of off-target engagement with other miRNAs, the Dovitinib-RIBOTAC is remarkably selective for miR-21. In fact, studies have shown that at effective concentrations, miR-21 is the only miRNA whose abundance is significantly reduced.[2]
While comprehensive quantitative data from global miRNA profiling is not publicly available in tabular format, the results from key studies are summarized below.
| Compound | Target miRNA | Concentration | Effect on Target miRNA | Cross-Reactivity with other miRNAs |
| Dovitinib-RIBOTAC | pre-miR-21 | 1 µM | ~45% reduction of mature miR-21 | Minimal; miR-21 was the only significantly downregulated miRNA in global profiling.[2] In one study, five other miRNAs were dysregulated by ≥2-fold, but they do not possess the Dovitinib binding site.[6] |
| Dovitinib | pre-miR-21 | 5 µM | ~32% reduction of mature miR-21 | Modestly selective; binds to structural elements in other miRNA precursors. |
Mechanism of Action: Targeted Degradation of pre-miR-21
Dovitinib-RIBOTAC operates through a sophisticated mechanism that hijacks the cell's own machinery for RNA degradation. The molecule is a chimera, consisting of two key components:
-
A Dovitinib-derived ligand: This portion of the molecule specifically recognizes and binds to a unique structural motif within the pre-miR-21 hairpin.
-
An RNase L recruiting moiety: This component recruits the latent endoribonuclease, RNase L, to the pre-miR-21 target.
Upon binding of Dovitinib-RIBOTAC to pre-miR-21, the recruited RNase L is activated and cleaves the pre-miR-21 transcript. This targeted degradation prevents the maturation of miR-21 and subsequently inhibits its downstream oncogenic signaling pathways.
Caption: Mechanism of Dovitinib-RIBOTAC-mediated pre-miR-21 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Dovitinib-RIBOTAC.
Global miRNA Profiling in MDA-MB-231 Cells
This experiment is crucial for assessing the selectivity of Dovitinib-RIBOTAC across the miRNA landscape.
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured to ~70-80% confluency. The cells are then treated with either Dovitinib-RIBOTAC (e.g., 1 µM), the parent Dovitinib molecule (e.g., 5 µM), or a vehicle control for a specified period (e.g., 48 hours).
-
RNA Extraction: Total RNA, including small RNAs, is extracted from the treated cells using a suitable kit (e.g., mirVana miRNA Isolation Kit). The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
-
miRNA Library Preparation and Sequencing: A small RNA library is prepared from the total RNA using a specialized kit (e.g., NEBNext Small RNA Library Prep Set). This involves the ligation of adapters to the 3' and 5' ends of the small RNAs, reverse transcription to cDNA, and PCR amplification. The resulting library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing data is processed to remove adapter sequences and low-quality reads. The remaining reads are then aligned to a reference genome and a miRNA database (e.g., miRBase) to identify and quantify the expression levels of all known miRNAs. Differential expression analysis is performed to compare the miRNA levels between the Dovitinib-RIBOTAC-treated group and the control group. The results are often visualized using a volcano plot to highlight miRNAs with statistically significant changes in expression.
Caption: Workflow for assessing miRNA cross-reactivity.
In Vitro RNase L-Mediated Cleavage Assay
This assay directly demonstrates the ability of Dovitinib-RIBOTAC to induce RNase L-mediated degradation of its target RNA.
-
RNA Preparation: A fluorescently labeled pre-miR-21 transcript (e.g., with a 5'-FAM and 3'-BHQ) is synthesized.
-
Reaction Setup: The labeled pre-miR-21 is incubated with recombinant human RNase L in a reaction buffer.
-
Initiation of Cleavage: The reaction is initiated by the addition of Dovitinib-RIBOTAC at various concentrations. A negative control (e.g., a RIBOTAC with an inactive RNase L recruiter) and a vehicle control are also included.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. Cleavage of the RNA transcript by activated RNase L separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of increase in fluorescence is calculated to determine the efficiency of RNase L activation and RNA cleavage by Dovitinib-RIBOTAC.
Conclusion
The available evidence strongly indicates that Dovitinib-RIBOTAC is a highly selective degrader of pre-miR-21. The conversion of the multi-targeting kinase inhibitor Dovitinib into a RIBOTAC has successfully reprogrammed its activity towards a specific RNA target, demonstrating the potential of this platform technology for developing precision therapeutics. The minimal cross-reactivity with other miRNAs observed in global profiling studies underscores the specificity of this approach, a critical attribute for any therapeutic agent. Further research may explore the selectivity of Dovitinib-RIBOTAC in other cell types and in vivo models to fully elucidate its therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. DNA-Encoded Library Screening To Inform Design of a Ribonuclease Targeting Chimera (RiboTAC) - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Selectivity Shift from Protein to RNA Target: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of small molecule drug discovery has historically been protein-centric. However, the expanding understanding of RNA's role in disease has illuminated it as a viable and compelling therapeutic target. A fascinating and promising strategy in this burgeoning field is the repurposing of existing protein-targeted small molecules to selectively bind and modulate RNA. This guide provides a comparative analysis of this selectivity shift, using the well-documented example of the kinase inhibitor Dovitinib and its reprogramming to target pre-miR-21. We will also explore other examples and detail the experimental protocols crucial for quantifying this shift in molecular allegiance.
Case Study: Dovitinib - From Kinase Inhibitor to RNA Degrader
Dovitinib is a receptor tyrosine kinase (RTK) inhibitor, with potent activity against targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in various cancers.[1][2][3] Through systematic screening, it was discovered that Dovitinib also binds to the precursor of microRNA-21 (pre-miR-21), an oncogenic RNA.[4] This dual-binding capability presented an opportunity to rationally redesign Dovitinib to favor the RNA target.
Quantitative Comparison of Dovitinib and its Derivatives
To shift the selectivity towards pre-miR-21, Dovitinib was converted into a ribonuclease-targeting chimera (RIBOTAC). This chimeric molecule links the RNA-binding moiety (Dovitinib) to a small molecule that recruits RNase L, an enzyme that degrades the target RNA.[4][5] This strategic modification resulted in a dramatic 2500-fold shift in selectivity towards the RNA target.[4][5][6]
| Molecule | Target | Assay | Potency (IC50/Kd) | Reference |
| Dovitinib | FLT3 (Protein) | Kinase Assay | IC50: 1 nM | [1][2][3] |
| c-Kit (Protein) | Kinase Assay | IC50: 2 nM | [1][2] | |
| VEGFR1/2/3 (Protein) | Kinase Assay | IC50: 8-13 nM | [1][2] | |
| FGFR1/3 (Protein) | Kinase Assay | IC50: 8/9 nM | [1][2] | |
| pre-miR-21 (RNA) | Dicer Processing Assay | IC50: 5 µM | [4] | |
| pre-miR-21 Dicer Site (RNA) | Microscale Thermophoresis | Kd: 3-4 µM | [4][7] | |
| Dovitinib-RIBOTAC | pre-miR-21 (RNA) | Cellular miRNA reduction | EC50: ~0.2 µM | [8] |
| RTK Inhibition | Cellular Assay | >100-fold decreased vs. Dovitinib | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency, with lower values indicating higher potency.
Signaling Pathways
The shift in target from FLT3 to pre-miR-21 represents a fundamental change in the mechanism of action, moving from inhibiting a key signaling protein to degrading an oncogenic microRNA.
FLT3 signaling pathway and inhibition by Dovitinib.
miR-21 biogenesis and degradation by Dovitinib-RIBOTAC.
Other Examples of Protein-to-RNA Target Shifts
While Dovitinib provides a well-quantified example, other small molecules have also been shown to modulate RNA function, some of which were initially developed for protein targets.
-
Branaplam (LMI070) and PTC518: These are small molecule splicing modifiers. Branaplam, originally developed for Spinal Muscular Atrophy (SMA) by modulating the splicing of the SMN2 pre-mRNA, is now being investigated for Huntington's Disease, where it lowers the mutant huntingtin (HTT) protein by altering HTT pre-mRNA splicing.[9][10] PTC518 also acts as a splicing modifier to reduce HTT protein levels.[1][5][11] While not a direct repurposing of a protein-binder, these molecules highlight the potential of small molecules to selectively interact with RNA splicing machinery.
-
Aminoglycoside Antibiotics: This class of antibiotics, which includes molecules like neomycin and tobramycin, primarily targets the ribosomal RNA (rRNA) in bacteria to inhibit protein synthesis.[12][13][14] Their selectivity for bacterial over human ribosomes is a classic example of RNA targeting, although they were not repurposed from a protein-targeting role. Their binding affinities for different RNA structures have been extensively studied.[4][7]
-
Ribavirin: A broad-spectrum antiviral drug, Ribavirin has multiple mechanisms of action, including the inhibition of viral RNA polymerase and interference with viral mRNA capping.[15][16][17][18] This demonstrates a small molecule's ability to interact with both protein (polymerase) and RNA (mRNA cap) components of a biological system.
Experimental Protocols for Quantifying Selectivity
Accurate quantification of binding affinity and selectivity is paramount. Below are detailed methodologies for key experiments.
RNA Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect RNA-protein or RNA-small molecule interactions in vitro.
Workflow for RNA Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation: The target RNA is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled RNA probe is incubated with varying concentrations of the small molecule or protein in a binding buffer. The buffer conditions (salt concentration, pH) should be optimized for the interaction.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The complexes will migrate slower than the free RNA, resulting in a "shift" in the band position.
-
Detection: The gel is dried and exposed to autoradiography film (for radioactive probes) or imaged using a fluorescence scanner.
-
Quantification: The intensity of the shifted and free RNA bands is quantified to determine the fraction of bound RNA at each ligand concentration, from which the dissociation constant (Kd) can be calculated.[19][20]
Quantitative Reverse Transcription PCR (qRT-PCR) for miRNA Levels
This technique is used to measure the amount of a specific miRNA in a sample, which is useful for assessing the in-cell efficacy of a molecule that targets a miRNA for degradation.[7][9]
Methodology:
-
RNA Isolation: Total RNA is extracted from cells treated with the small molecule or a control.
-
Reverse Transcription (RT): The mature miRNA of interest is reverse transcribed into complementary DNA (cDNA). This is often done using a stem-loop RT primer that is specific to the mature miRNA sequence.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and a probe (e.g., TaqMan probe) specific to the miRNA. A fluorescent signal is generated in proportion to the amount of amplified product.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantity of the miRNA. The change in miRNA levels in treated versus untreated cells indicates the molecule's effect.[1][17]
Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)
Chem-CLIP is a powerful technique to identify the direct binding targets of a small molecule within a cell.[3]
Methodology:
-
Probe Synthesis: The small molecule of interest is synthesized with a photoreactive cross-linking group (e.g., diazirine) and an affinity tag (e.g., biotin).
-
Cell Treatment and Cross-linking: Cells are treated with the probe. Upon exposure to UV light, the cross-linker forms a covalent bond with the RNA target.
-
Cell Lysis and Pull-down: The cells are lysed, and the biotin-tagged probe-RNA complexes are isolated using streptavidin beads.
-
RNA Analysis: The captured RNA is then identified and quantified, for example, by qRT-PCR for a specific candidate or by sequencing for a transcriptome-wide analysis.[21][22][23]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a small molecule to an RNA, providing a complete thermodynamic profile of the interaction.[20][24][25][26][27]
Methodology:
-
Sample Preparation: Solutions of the RNA and the small molecule are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: The small molecule solution is titrated in small aliquots into the RNA solution in the sample cell of the calorimeter.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
The strategic shift from targeting proteins to targeting RNA with small molecules opens up a vast new landscape for therapeutic intervention. The case of Dovitinib demonstrates that this is not merely a theoretical possibility but a practical and potent strategy. By leveraging a suite of quantitative biophysical and molecular biology techniques, researchers can precisely measure the shift in selectivity and optimize molecules for their new RNA targets. As our understanding of the "RNA-ome" and its role in disease continues to grow, the principles and methods outlined in this guide will be invaluable for the development of the next generation of RNA-targeted therapeutics.
References
- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. Engineered Branaplam Aptamers Exploit Structural Elements from Natural Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. old.sinapse.pt [old.sinapse.pt]
- 11. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Ribavirin inhibits DNA, RNA, and protein synthesis in PHA-stimulated human peripheral blood mononuclear cells: possible explanation for therapeutic efficacy in patients with chronic HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ibmc.cnrs.fr [ibmc.cnrs.fr]
Efficacy of Dovitinib-RIBOTAC in 3D Spheroid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated efficacy of Dovitinib-RIBOTAC in three-dimensional (3D) spheroid models. As a novel RNA-targeting chimeric molecule, direct experimental data for Dovitinib-RIBOTAC in 3D cancer models is not yet publicly available. Therefore, this guide leverages data from its parent compound, Dovitinib, and other relevant Fibroblast Growth Factor Receptor (FGFR) inhibitors to provide a predictive comparison and a framework for future studies.
Introduction to Dovitinib-RIBOTAC
Dovitinib-RIBOTAC is a ribonuclease-targeting chimera (RIBOTAC) designed to specifically bind and degrade precursor microRNA-21 (pre-miR-21).[1][2] This mechanism is achieved by repurposing the kinase inhibitor Dovitinib as an RNA-binding motif, which is then linked to a molecule that recruits RNase L to induce the degradation of pre-miR-21.[2][3][4] Overexpression of miR-21 is associated with numerous cancers, promoting tumor growth and metastasis.[3][5] By degrading pre-miR-21, Dovitinib-RIBOTAC aims to inhibit the biogenesis of mature miR-21, thereby restoring the expression of tumor suppressor genes.[1][5] Studies in 2D cell culture have shown that Dovitinib-RIBOTAC can significantly reduce the levels of mature miR-21 and inhibit the invasive ability of breast cancer cells.[1]
The parent compound, Dovitinib, is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including FGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Its anti-cancer activity is attributed to the inhibition of these signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.
The Significance of 3D Spheroid Models in Drug Efficacy Testing
Three-dimensional spheroid models are increasingly recognized as more physiologically relevant than traditional 2D cell cultures for preclinical drug screening.[6][7][8] They mimic several key features of in vivo solid tumors, such as cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance.[6][7] Consequently, 3D models can provide a more accurate prediction of a drug's in vivo efficacy and potential limitations.[9][10]
Comparative Efficacy of FGFR Inhibitors in 3D Spheroid Models
While specific data for Dovitinib-RIBOTAC in 3D models is absent, studies on Dovitinib and other FGFR inhibitors in spheroid cultures offer valuable insights. Generally, higher drug concentrations are required to achieve therapeutic effects in 3D models compared to 2D cultures.[11]
| Drug | Cancer Type | 3D Model Details | Key Findings in 3D Models | Reference |
| Dovitinib | Not Specified | Not Specified | Data not publicly available. As a multi-kinase inhibitor, it is expected to reduce spheroid growth by targeting FGFR and other RTKs.[12] | - |
| BGJ398 (Infigratinib) | Ovarian Cancer (SKOV3ip1 cells) | Sphere culture system | Decreased viability of sphere-cultured cells, while monolayer cultures were unaffected. Showed synergistic inhibitory effect when combined with paclitaxel.[12] | [12] |
| BGJ398 & AZD4547 | Breast Cancer (MFM223, MCF-7, MDA-MB-231(SA) cells) | Organoid cultures | Decreased growth and viability in a dose-dependent manner. Potent at low concentrations in FGFR-amplified cells (MFM223).[13][14] | [13][14] |
| AZD4547 | Ovarian Cancer (ovcar8, A2780 cells) | Sphere-formation assay | Markedly decreased the size and number of primary and secondary spheroids, indicating an effect on cancer stem-like cells.[15] | [15] |
| JNJ-42756493 | Neuroblastoma (SK-N-AS, SK-N-BE(2)-C, etc.) | Spheroid cultures | Showed dose-dependent responses in growth and viability. Combination with other targeted therapies (PI3K and CDK4/6 inhibitors) resulted in synergistic effects.[11] | [11] |
Experimental Protocols for Assessing Efficacy in 3D Spheroid Models
The following is a generalized protocol for evaluating the efficacy of a compound like Dovitinib-RIBOTAC in 3D spheroid models.
Spheroid Formation
-
Cell Seeding : Seed cancer cells (e.g., MDA-MB-231 for breast cancer) in ultra-low attachment 96-well round-bottom plates at a density of 2,000-5,000 cells per well.[16]
-
Incubation : Incubate the plates at 37°C and 5% CO2. Spheroids typically form within 2-4 days.[16]
-
Medium Exchange : Every 2-3 days, carefully replace half of the culture medium with fresh medium.[16]
Drug Treatment
-
Compound Preparation : Prepare a stock solution of Dovitinib-RIBOTAC in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations in the culture medium.
-
Treatment Application : Once spheroids have reached a desired size (e.g., 300-500 µm in diameter), replace the medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).
-
Treatment Duration : Treat the spheroids for a period of 72 to 120 hours, or longer, depending on the desired endpoint.
Viability and Growth Assessment
-
Spheroid Size Measurement : Monitor spheroid growth over the treatment period by capturing images using a microscope and measuring the diameter. Calculate the spheroid volume using the formula V = (4/3)π(d/2)³.
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D) :
-
Allow the assay reagent to equilibrate to room temperature.[16]
-
Add a volume of reagent equal to the volume of media in the well.
-
Mix by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
Alternatives to Dovitinib-RIBOTAC for miR-21 Inhibition
While Dovitinib-RIBOTAC presents a novel approach to targeting miR-21, other strategies are also under investigation. These primarily include small molecules that directly bind to pre-miR-21 and inhibit its processing by the Dicer enzyme. For instance, some drug-like small molecules have been identified that bind to the Dicer cleavage site of pre-miR-21 with nanomolar affinity, leading to a reduction in mature miR-21 levels and decreased proliferation in cancer cell lines.[5] These compounds represent an alternative therapeutic strategy for diseases driven by miR-21 overexpression.
Conclusion
The use of 3D spheroid models is crucial for the preclinical evaluation of novel anti-cancer agents like Dovitinib-RIBOTAC. Although direct experimental data in these models are not yet available, evidence from its parent compound, Dovitinib, and other FGFR inhibitors suggests that Dovitinib-RIBOTAC is likely to demonstrate efficacy in reducing spheroid growth and viability. The provided experimental protocol offers a robust framework for future studies to validate the therapeutic potential of this promising miR-21-targeting compound in a more physiologically relevant setting. The continued development of such targeted therapies, evaluated in advanced in vitro models, holds significant promise for advancing cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Protein-Targeted Medicine into an RNA-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D tumor spheroids as in vitro models to mimic in vivo human solid tumors resistance to therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. focus.gbo.com [focus.gbo.com]
- 10. researchgate.net [researchgate.net]
- 11. Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
A Head-to-Head Comparison of RIBOTAC Recruiter Moieties for Targeted RNA Degradation
A deep dive into the performance of different small-molecule recruiters for harnessing RNase L activity, supported by experimental data and detailed protocols.
Ribonuclease Targeting Chimeras (RIBOTACs) have emerged as a promising therapeutic modality for the selective degradation of disease-causing RNAs. These bifunctional molecules consist of a moiety that binds to a target RNA and another that recruits an endogenous ribonuclease, most commonly RNase L, to cleave the RNA. The choice of the RNase L recruiter moiety is critical for the potency and efficacy of the RIBOTAC. This guide provides a head-to-head comparison of different recruiter moieties, summarizing key performance data and outlining the experimental protocols used for their evaluation.
Mechanism of Action: Localized RNase L Activation
RIBOTACs function by inducing the proximity of RNase L to a specific target RNA.[1][2] RNase L is an endoribonuclease that is part of the innate immune system and is typically present in an inactive monomeric state.[1][3] Upon recruitment by a RIBOTAC, RNase L dimerizes and becomes activated, leading to the cleavage of the target RNA.[1][4][5] This targeted degradation offers a catalytic mode of action, making RIBOTACs a powerful tool to reduce the levels of pathogenic RNAs.[5]
References
- 1. Chapter Twelve - Methods for the study of ribonuclease targeting chimeras (RiboTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted RNA degradation: Principle and Therapeutic Promises - Oncodesign Services [oncodesign-services.com]
- 3. Ribonuclease recruitment using a small molecule reduced c9ALS/FTD r(G4C2) repeat expansion in vitro and in vivo ALS models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming of Protein-Targeted Small-Molecule Medicines to RNA by Ribonuclease Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the SARS-CoV-2 RNA Genome with Small Molecule Binders and Ribonuclease Targeting Chimera (RIBOTAC) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Dovitinib-RIBOTAC TFA
The proper disposal of Dovitinib-RIBOTAC TFA is critical for ensuring laboratory safety and environmental protection. This compound, a combination of the anti-cancer agent Dovitinib, a Ribonuclease Targeting Chimera (RIBOTAC), and a Trifluoroacetic Acid (TFA) salt, must be managed as a hazardous chemical and pharmaceutical waste. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product. Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A chemically resistant lab coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If not possible, a respirator may be required. |
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
Restrict Access : Cordon off the spill area to prevent further contamination.
-
Consult SDS : Refer to the compound's SDS for specific spill cleanup instructions.
-
Wear Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Neutralize and Absorb : For spills involving the acidic TFA component, use a neutralizing agent suitable for acids. Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable decontamination solution.
-
Seek Medical Attention : If exposure occurs, seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous and pharmaceutical waste.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Waste Collection :
-
Solid Waste : Collect solid waste, including contaminated PPE and absorbent materials from spills, in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste : Collect liquid waste in a designated, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.[1] The container should be clearly labeled as "Hazardous Waste: this compound".
-
Sharps : Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.
-
-
Labeling : All waste containers must be clearly labeled with the full chemical name "this compound", the associated hazards (e.g., "Corrosive", "Toxic", "Cytotoxic"), and the accumulation start date.
-
Storage : Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1]
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. High-temperature incineration is the preferred method for the destruction of pharmaceutical and cytotoxic waste.[2][3] Do not dispose of this compound down the drain. [4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. iwaste.epa.gov [iwaste.epa.gov]
- 3. Methods for Disposing of Cancer Drugs Generated at Home | Guidelines and Solutions | Stericycle [stericycle.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. carlroth.com [carlroth.com]
Navigating the Unseen Threat: A Guide to Safely Handling Dovitinib-RIBOTAC TFA
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Dovitinib-RIBOTAC TFA. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a novel, potent RNA-targeting degrader with significant anti-tumor activity.[1][2] As with many highly potent active pharmaceutical ingredients (HPAPIs), this compound requires stringent handling protocols to protect laboratory personnel. Due to the absence of a specific Safety Data Sheet (SDS) for this conjugate, this guidance is synthesized from available information on Dovitinib, Trifluoroacetic acid (TFA), and general best practices for handling potent, research-grade chemical compounds.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[3] Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately upon contamination.[3] Eye Protection: Chemical splash goggles providing a complete seal around the eyes.[3] Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed within a certified chemical fume hood or a powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[3] Lab Coat: Standard laboratory coat. Ventilation: Work must be conducted in a chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[3] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
A. Pre-Handling Procedures
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year.
-
Gather all Materials: Ensure all necessary PPE, dedicated equipment (spatulas, glassware, etc.), and waste containers are readily available within the designated area.
-
Review Procedures: All personnel involved must review and understand these handling and emergency procedures before commencing work.
B. Handling and Experimental Use
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Compound Handling:
-
Solid Form: Handle all solid forms of this compound within a chemical fume hood or powder containment hood to prevent aerosolization.
-
Solutions: Perform all manipulations of concentrated solutions within a chemical fume hood.
-
-
Avoid Contamination: Use dedicated equipment. If not possible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
C. Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of disposable items in the designated hazardous waste container.
-
Surface Decontamination: Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) followed by a cleaning agent.
-
Equipment Decontamination: Decontaminate all non-disposable equipment used for handling the compound.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4]
A. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, pipette tips, weighing paper) in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[4]
-
Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.
B. Disposal Procedure
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated solvents.
-
Storage: Store sealed hazardous waste containers in a designated and secure area within the laboratory, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
IV. Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including a respirator.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
Report the spill to your institution's EHS office.
V. Workflow and Signaling Pathway Diagrams
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and handling protocols, research institutions can create a secure environment for their personnel while advancing critical scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
